Product packaging for DPPC(Cat. No.:)

DPPC

Cat. No.: B1200452
M. Wt: 735 g/mol
InChI Key: KILNVBDSWZSGLL-KXQOOQHDSA-O
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dipalmitoylphosphatidylcholine (DPPC) is a phospholipid consisting of two C16 palmitic acid groups attached to a phosphatidylcholine head-group, giving it distinct amphipathic properties . It is the primary lipid component of pulmonary surfactant, comprising about 50% of its phosphatidylcholine content, where it is critical for reducing surface tension in the alveoli and preventing lung collapse during exhalation . This function is directly linked to its unique structure, which allows the molecules to pack tightly at the air-water interface . Beyond its biological role, this compound is a fundamental material in scientific research. Its well-defined phase transition temperature of approximately 41°C makes it exceptionally valuable for creating stable, well-characterized model membrane systems, such as liposomes and bilayers, used to study membrane biophysics, permeability, and protein-lipid interactions . These properties also make this compound a key excipient in developing liposomal drug delivery systems, where it contributes to vesicle stability and can be engineered for controlled release . Research also indicates that this compound has immunomodulatory functions, as it has been shown to inhibit the oxidative response and TNF-α release in human monocytic cells, suggesting a role in modulating inflammatory responses in the lung . This product, this compound, is supplied for non-clinical, non-diagnostic research applications. It is designated "For Research Use Only" and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H81NO8P+ B1200452 DPPC

Properties

Molecular Formula

C40H81NO8P+

Molecular Weight

735 g/mol

IUPAC Name

2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium

InChI

InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/p+1/t38-/m1/s1

InChI Key

KILNVBDSWZSGLL-KXQOOQHDSA-O

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC

Synonyms

1,2 Dihexadecyl sn Glycerophosphocholine
1,2 Dipalmitoyl Glycerophosphocholine
1,2 Dipalmitoylphosphatidylcholine
1,2-Dihexadecyl-sn-Glycerophosphocholine
1,2-Dipalmitoyl-Glycerophosphocholine
1,2-Dipalmitoylphosphatidylcholine
Dipalmitoyl Phosphatidylcholine
Dipalmitoylglycerophosphocholine
Dipalmitoyllecithin
Dipalmitoylphosphatidylcholine
Phosphatidylcholine, Dipalmitoyl

Origin of Product

United States

Foundational & Exploratory

The Core Thermotropic Behavior of DPPC: A Technical Guide to its Phase Transition Temperature

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dipalmitoylphosphatidylcholine (DPPC) is a key phospholipid in the study of biological membranes and a fundamental component in various drug delivery systems. Its well-defined thermotropic phase behavior, characterized by a distinct gel-to-liquid crystalline phase transition, is of paramount importance for understanding membrane biophysics and designing lipid-based nanoparticles. This guide provides an in-depth analysis of the phase transition temperature of this compound, detailing the experimental methodologies used for its determination and the factors that influence this critical parameter.

Understanding the Phase Transitions of this compound

This compound vesicles undergo two primary thermotropic phase transitions upon heating:

  • Pre-transition (Lβ' to Pβ'): This is a lower-energy transition where the lipid bilayer transforms from a planar lamellar gel phase (Lβ') with tilted acyl chains to a "rippled" gel phase (Pβ').

  • Main Phase Transition (Tm) (Pβ' to Lα): This is a highly cooperative and endothermic transition characterized by the melting of the hydrocarbon chains. The bilayer converts from the ordered rippled gel phase to a disordered liquid crystalline phase (Lα), leading to a significant increase in membrane fluidity and permeability.[1]

The main phase transition temperature (Tm) is a critical parameter as it dictates the physical state and, consequently, the functional properties of the this compound bilayer at a given temperature.

Quantitative Analysis of this compound Phase Transitions

The thermotropic parameters of this compound have been extensively studied using various biophysical techniques. Differential Scanning Calorimetry (DSC) is the gold standard for determining the temperature and enthalpy of these transitions. The following table summarizes key quantitative data for fully hydrated this compound bilayers.

ParameterSymbolValueUnitNotes
Main Phase Transition Temperature Tm 41.4°CAlso reported as 41°C and 42°C in some studies.[2][3] This is the temperature at the peak of the endothermic transition.
Pre-transition Temperature Tp 35.5 - 36°CThis transition is less sharp and has a lower enthalpy than the main transition.[1][2]
Enthalpy of Main Transition ΔHm 30.9 - 42kJ/molRepresents the energy required to melt the acyl chains.[4][5] The value can vary with the experimental conditions and data analysis method.
Enthalpy of Pre-transition ΔHp ~4.2kJ/molSignificantly lower than the main transition enthalpy.
Cooperativity Unit Size ν ~100-300moleculesRefers to the number of lipid molecules that undergo the transition as a single cooperative unit.

Note: These values can be influenced by a variety of factors as detailed in the subsequent section.

Factors Influencing the Phase Transition Temperature

The phase transition temperature of this compound is sensitive to its environment. Understanding these influences is crucial for both fundamental research and the formulation of lipid-based products.

  • Hydration: The degree of hydration of the lipid headgroups significantly affects Tm. Fully hydrated this compound has a Tm of around 41.4 °C.

  • Presence of Solutes: The inclusion of other molecules within the bilayer can alter its phase behavior. For instance, cholesterol is known to broaden or even abolish the main phase transition.[6] The presence of sugars like trehalose can also shift the transition temperature.

  • pH and Ionic Strength: Changes in the pH and ionic strength of the surrounding medium can influence the electrostatic interactions between lipid headgroups, thereby affecting the Tm.

  • Liposome Size and Curvature: The Tm of small unilamellar vesicles (SUVs) is typically slightly lower and broader than that of large unilamellar vesicles (LUVs) or multilamellar vesicles (MLVs) due to the higher curvature and packing defects.

  • Substrate Support: For supported lipid bilayers, the interaction with the solid substrate (e.g., mica) can broaden the phase transition and may induce multiple transition peaks.[3]

  • Heating/Cooling Rate: The rate at which the temperature is changed during measurement can affect the observed transition temperature, a phenomenon known as thermal hysteresis.[5]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This method allows for the precise determination of the Tm and the enthalpy (ΔH) of the phase transition.

Sample Preparation (Liposome Formation)
  • Lipid Film Hydration: A known amount of this compound is dissolved in a suitable organic solvent (e.g., chloroform/methanol mixture). The solvent is then evaporated under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask. The film is further dried under vacuum for several hours to remove any residual solvent.

  • Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by vortexing or gentle agitation at a temperature above the Tm of this compound (e.g., 50-60 °C). This process typically results in the formation of multilamellar vesicles (MLVs).

  • (Optional) Vesicle Sizing: To obtain vesicles with a more uniform size distribution, the MLV suspension can be subjected to sonication or extrusion. Extrusion through polycarbonate filters of a defined pore size (e.g., 100 nm) is a common method to produce large unilamellar vesicles (LUVs).[7]

DSC Measurement
  • Sample and Reference Loading: A precise volume of the liposome suspension (typically at a lipid concentration of 1-5 mg/mL) is loaded into a DSC sample pan.[4] An equal volume of the same buffer used for hydration is loaded into a reference pan. Both pans are hermetically sealed.

  • Instrument Setup: The DSC instrument is equilibrated at a starting temperature well below the pre-transition, for example, 20-25 °C.[2]

  • Temperature Scan: The sample and reference pans are heated at a constant rate, typically between 0.5 to 2 °C/min.[8] A common scanning range for this compound is from 20 °C to 60 °C to encompass both the pre-transition and the main transition.[2][4]

  • Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature. The resulting plot is a thermogram.

Data Analysis
  • Thermogram Interpretation: The thermogram will show endothermic peaks corresponding to the pre-transition and the main phase transition.

  • Determination of Tm: The Tm is determined as the temperature at the maximum of the main endothermic peak.

  • Enthalpy Calculation (ΔH): The enthalpy of the transition is calculated by integrating the area under the transition peak. This value is then normalized by the amount of lipid in the sample.

Visualizations

This compound Phase Transitions

DPPC_Phase_Transitions cluster_heating Heating L_beta Lamellar Gel (Lβ') P_beta Rippled Gel (Pβ') L_beta->P_beta Pre-transition ~35.5-36 °C L_alpha Liquid Crystalline (Lα) P_beta->L_alpha Main Transition (Tm) ~41.4 °C

Caption: Thermotropic phase transitions of this compound upon heating.

Experimental Workflow for DSC Analysis

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Interpretation start This compound in Organic Solvent film Lipid Film Formation (Evaporation) start->film hydration Hydration with Buffer (T > Tm) film->hydration sizing Vesicle Sizing (Extrusion/Sonication) hydration->sizing liposomes Liposome Suspension sizing->liposomes load Load Sample and Reference into DSC Pans liposomes->load Input scan Temperature Scan (e.g., 20-60°C at 1°C/min) load->scan acquire Data Acquisition (Thermogram) scan->acquire analyze Analyze Thermogram acquire->analyze Output results Determine Tm and ΔH analyze->results

Caption: Workflow for determining this compound phase transition via DSC.

References

Core Physical Properties of DPPC Lipid Bilayers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical Properties of DPPC Lipid Bilayers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical properties of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (this compound) lipid bilayers, a widely used model system in membrane research and drug delivery development. The data presented is collated from various experimental and computational studies, offering a detailed quantitative summary and the methodologies used to obtain these values.

The physical state and properties of a this compound bilayer are highly dependent on temperature, transitioning between a tightly packed gel phase (Lβ') and a more fluid liquid crystalline phase (Lα). This phase behavior is central to its application as a model membrane.

Quantitative Data Summary

The following tables summarize the key physical parameters of this compound bilayers.

PropertyValueTemperature (°C)Experimental/Computational Method
Main Phase Transition Temperature (Tm) ~41 °CN/ADifferential Scanning Calorimetry (DSC)
314 K (41 °C)N/ATheoretical Model
~315 K (42 °C)N/AMolecular Dynamics (MD) Simulations
Area per Lipid (APL) - Gel Phase (Lβ') ~0.46 nm²< TmX-ray Diffraction
~0.465 nm²< TmCoarse-Grained (CG) MD Simulations
Area per Lipid (APL) - Liquid Crystalline Phase (Lα) 0.609 nm²323 K (50 °C)MD Simulations (CHARMM force field)
~0.61 nm²323 K (50 °C)MD Simulations (Berger united-atom force field)
0.64 nm²> TmExperimental Determination
0.65 ± 0.01 nm²350 K (77 °C)MD Simulations
Bilayer Thickness - Gel Phase (Lβ') 4.00 ± 0.01 nm< TmMD Simulations (DPPE, similar saturated lipid)
Bilayer Thickness - Liquid Crystalline Phase (Lα) 3.43 ± 0.01 nm350 K (77 °C)MD Simulations
3.8 nm323 K (50 °C)MD Simulations (Berger united-atom force field)
3.9 nm323 K (50 °C)Experimental
4.1 nm323 K (50 °C)MD Simulations (CHARMM force field)
Bending Rigidity (Kc) (5.0 ± 3.3) × 10-20 J295 K (22 °C)Flicker Noise Spectroscopy (Averaged-Based Approach)
(5.3 ± 3.0) × 10-20 J295 K (22 °C)Flicker Noise Spectroscopy (Statistical Approach)
4.28 × 10-20 J295 K (22 °C)MD Simulations
2.08 × 10-19 J320 K (47 °C)Spin Echo Spectroscopy
2.03 × 10-19 J293 K (20 °C)Atomic Force Microscopy (AFM) on supported bilayer
1.55 × 10-18 J293 K (20 °C)Atomic Force Microscopy (AFM) on vesicle system
Lateral Diffusion Coefficient (D) 14.2 ± 1.2 × 10-12 m²/s60 °CDeuterium NMR
Decreases with increasing cholesterol concentration> TmMolecular Dynamics Simulations

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducing and building upon existing research.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique used to determine the thermotropic phase behavior of lipid bilayers.[1][2]

Objective: To measure the heat flow associated with the phase transitions of this compound vesicles.

Materials:

  • This compound powder

  • Appropriate buffer solution (e.g., phosphate-buffered saline, PBS)

  • DSC instrument with sample and reference pans

Protocol:

  • Liposome Preparation:

    • Dissolve a known quantity of this compound in a suitable organic solvent (e.g., chloroform/methanol mixture).

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with the desired buffer by vortexing, resulting in the formation of multilamellar vesicles (MLVs).

    • For unilamellar vesicles (LUVs), the MLV suspension can be subjected to extrusion through polycarbonate filters of a defined pore size or sonication.

  • Sample Preparation for DSC:

    • Accurately weigh a specific amount of the liposome suspension into a DSC sample pan.

    • Prepare a reference pan containing the same volume of buffer.

    • Hermetically seal both pans.

  • DSC Measurement:

    • Place the sample and reference pans into the DSC instrument.

    • Equilibrate the system at a temperature below the expected pre-transition.

    • Scan the temperature at a controlled rate (e.g., 1-5 °C/min) through the temperature range of interest, encompassing both the pre-transition and the main phase transition.

    • Record the differential heat flow between the sample and reference pans as a function of temperature.

    • Perform multiple heating and cooling scans to check for reversibility.[3]

  • Data Analysis:

    • The resulting thermogram will show endothermic peaks corresponding to the pre-transition (Lβ' to Pβ') and the main phase transition (Pβ' to Lα).

    • The temperature at the peak maximum is taken as the transition temperature (Tm).

    • The area under the peak is integrated to determine the enthalpy change (ΔH) of the transition.

Small-Angle X-ray Scattering (SAXS)

SAXS is a powerful technique for determining the structural parameters of lipid bilayers, such as thickness and area per lipid.[4][5][6]

Objective: To obtain the electron density profile of a this compound bilayer to determine its structural parameters.

Materials:

  • This compound liposome suspension (as prepared for DSC)

  • SAXS instrument with a high-intensity X-ray source and a 2D detector

Protocol:

  • Sample Preparation:

    • The liposome suspension is loaded into a temperature-controlled sample holder, typically a thin-walled quartz capillary.

  • Data Acquisition:

    • The sample is exposed to a collimated X-ray beam.

    • The scattered X-rays are collected on a 2D detector over a range of scattering angles (typically represented by the scattering vector, q).

    • Scattering data is also collected for the buffer alone for background subtraction.

    • Measurements are performed at different temperatures to study the structure in different phases.

  • Data Analysis:

    • The 2D scattering pattern is radially averaged to obtain a 1D scattering profile of intensity versus q.

    • The buffer scattering is subtracted from the sample scattering.

    • For multilamellar vesicles (MLVs), the data will show a series of Bragg peaks, from which the lamellar repeat distance (d-spacing) can be calculated.

    • The form factor of the bilayer can be analyzed to obtain the electron density profile perpendicular to the bilayer plane.[7]

    • From the electron density profile, key structural parameters such as the bilayer thickness (hydrocarbon thickness, headgroup-to-headgroup distance) and the area per lipid can be determined using appropriate models.[5]

Neutron Scattering

Neutron scattering techniques, including Small-Angle Neutron Scattering (SANS) and Neutron Spin Echo (NSE), provide complementary information to X-ray scattering, particularly regarding the dynamics and structure of hydrogen-containing components.[8][9][10]

Objective: To determine the structure and dynamics of this compound bilayers, often with a focus on specific components through isotopic labeling.

Materials:

  • This compound (potentially deuterated at specific positions)

  • D₂O or H₂O-based buffers

  • Neutron scattering facility (SANS or NSE instrument)

Protocol:

  • Sample Preparation (Contrast Variation):

    • Prepare liposomes as described previously. A key advantage of neutron scattering is the ability to use contrast variation by preparing samples with deuterated lipids and/or using D₂O-based buffers. This allows for the highlighting or masking of specific parts of the bilayer.[10]

  • Data Acquisition (SANS):

    • The sample is placed in a temperature-controlled holder in the neutron beam.

    • The scattered neutrons are detected, and the data is processed similarly to SAXS to obtain a 1D scattering profile.

  • Data Acquisition (NSE):

    • NSE measures the change in velocity of neutrons upon scattering, providing information about the dynamics of the sample on the nanosecond timescale.[10] This is particularly useful for studying membrane fluctuations and bending rigidity.

  • Data Analysis:

    • SANS data is analyzed using models similar to those for SAXS to determine structural parameters. The use of contrast variation can provide more detailed information about the location of water and different parts of the lipid molecule.

    • NSE data is analyzed to determine the intermediate scattering function, from which dynamic parameters like the bending rigidity can be extracted.

Visualizations

This compound Bilayer Phase Transitions

DPPC_Phase_Transitions Gel Gel Phase (Lβ') Ripple Ripple Phase (Pβ') Gel->Ripple Pre-transition (~35°C) Liquid Liquid Crystalline (Lα') Ripple->Liquid Main Transition (Tm) ~41°C

Caption: Phase transitions of a fully hydrated this compound lipid bilayer as a function of temperature.

Experimental Workflow for DSC Analysis of Liposomes

DSC_Workflow start Start prep_lipid Prepare Lipid Film start->prep_lipid hydrate Hydrate Film to Form MLVs prep_lipid->hydrate extrude Extrude to Form LUVs (Optional) hydrate->extrude load_dsc Load Sample and Reference into DSC hydrate->load_dsc For MLVs extrude->load_dsc For LUVs run_scan Perform Temperature Scan load_dsc->run_scan analyze Analyze Thermogram run_scan->analyze results Determine Tm and ΔH analyze->results

Caption: A typical experimental workflow for analyzing the phase transitions of this compound liposomes using DSC.

References

The Amphipathic Architect: A Technical Guide to the Structure of Dipalmitoylphosphatidylcholine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dipalmitoylphosphatidylcholine (DPPC) is a ubiquitous phospholipid, a cornerstone of biological membranes, and a critical component in various physiological processes. Its unique amphipathic structure, comprising a hydrophilic head and two hydrophobic tails, dictates its self-assembly into bilayers, forming the fundamental framework of cellular and liposomal membranes. This in-depth technical guide provides a comprehensive analysis of the molecular structure of this compound, presenting quantitative data, detailed experimental methodologies, and visualizations to support researchers, scientists, and drug development professionals in their understanding and application of this vital molecule.

Core Molecular Structure

This compound is a glycerophospholipid with the chemical formula C40H80NO8P and a molecular weight of 734.053 g/mol .[1] Its structure is characterized by a central glycerol backbone to which a phosphate group, a choline head group, and two saturated palmitic acid tails are attached.

The Hydrophilic Head: The polar head group consists of the phosphate group and the positively charged choline group, rendering this region of the molecule water-soluble.[2] This hydrophilic nature allows this compound to interact favorably with aqueous environments.

The Hydrophobic Tails: The two nonpolar tails are composed of 16-carbon saturated fatty acids, specifically palmitic acid.[1] These long hydrocarbon chains are water-insoluble and are responsible for the lipid's tendency to self-assemble and form the core of lipid bilayers, minimizing their contact with water.[1]

This dual characteristic, known as amphipathicity, is the driving force behind the formation of micelles, monolayers, bilayers, and liposomes when this compound is in the presence of a polar solvent.[1]

Quantitative Molecular Geometry

The precise arrangement of atoms within the this compound molecule is critical to its function and the physical properties of the membranes it forms. While the molecule exhibits conformational flexibility, computational and experimental studies have provided insights into its average bond lengths, bond angles, and torsional angles.

ParameterAtoms InvolvedValue
Bond Lengths
C-C (aliphatic)Carbon - Carbon~1.54 Å
C-H (aliphatic)Carbon - Hydrogen~1.09 Å
C=O (ester)Carbon - Oxygen~1.21 Å
C-O (ester)Carbon - Oxygen~1.34 Å
P-O (phosphate)Phosphorus - Oxygen~1.60 Å
P=O (phosphate)Phosphorus - Oxygen~1.48 Å
C-N (choline)Carbon - Nitrogen~1.50 Å
Bond Angles
C-C-C (aliphatic)Carbon - Carbon - Carbon~112°
O-C=O (ester)Oxygen - Carbon - Oxygen~125°
C-O-P (phosphate)Carbon - Oxygen - Phosphorus~118°
O-P-O (phosphate)Oxygen - Phosphorus - Oxygen~109.5°
Torsional Angles
α1 (O11-P-O12-C1)HeadgroupVariable
α2 (P-O12-C1-C2)HeadgroupVariable
α3 (O12-C1-C2-N)HeadgroupVariable
β1 (C1-C2-O21-C21)Glycerol BackboneVariable
β2 (C2-C3-O31-C31)Glycerol BackboneVariable
γ (C-C-C-C)Acyl Chains~180° (trans) in gel phase

Note: The values presented are approximate and can vary depending on the conformational state and environment of the molecule. Torsional angles of the headgroup are particularly variable, allowing for significant flexibility.

Physicochemical Properties

The collective behavior of this compound molecules in aggregates, such as bilayers, gives rise to distinct physicochemical properties, most notably its phase transitions.

PropertyValue
Main Phase Transition Temperature (Tm) ~41.3 °C
Pre-transition Temperature (Tp) ~35 °C
Gel Phase (Lβ') Below Tm, acyl chains are tightly packed and ordered.
Liquid Crystalline Phase (Lα) Above Tm, acyl chains are disordered and fluid.

The main phase transition from the gel to the liquid crystalline state is a critical parameter influencing membrane fluidity and is a key consideration in drug delivery systems utilizing liposomes.[1][3]

Experimental Protocols for Structural and Physical Characterization

A variety of experimental techniques are employed to elucidate the structure and properties of this compound.

X-Ray Crystallography and Diffraction

X-ray crystallography and diffraction are powerful techniques for determining the three-dimensional structure of molecules and the organization of lipid bilayers.

Methodology for X-Ray Diffraction of this compound Bilayers:

  • Sample Preparation:

    • Oriented Multilayers: A solution of this compound in an organic solvent (e.g., chloroform/methanol) is deposited onto a flat substrate (e.g., a silicon wafer or glass slide). The solvent is slowly evaporated under a controlled atmosphere to allow the lipids to self-assemble into ordered, stacked bilayers.

    • Liposome Dispersions: For powder diffraction, this compound is hydrated in a buffer solution to form multilamellar vesicles (MLVs). The resulting suspension is then sealed in a capillary tube.

  • Data Collection: The prepared sample is placed in an X-ray beam. The scattered X-rays are detected, producing a diffraction pattern. For oriented samples, the angle of incidence of the X-ray beam relative to the bilayer normal is varied.

  • Data Analysis: The positions and intensities of the diffraction peaks are analyzed.

    • Small-angle X-ray scattering (SAXS) provides information about the lamellar repeat distance (d-spacing) of the bilayers.

    • Wide-angle X-ray scattering (WAXS) reveals information about the packing of the acyl chains within the bilayer.

  • Electron Density Profile Calculation: For oriented multilayers, the intensities of the Bragg peaks can be used to calculate the one-dimensional electron density profile along the axis perpendicular to the bilayer plane, providing detailed information about the location of the headgroups and tails.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR spectroscopy is a versatile tool for obtaining atomic-level information about the structure and dynamics of this compound in a membrane environment.

Methodology for Solid-State NMR of this compound:

  • Sample Preparation:

    • Liposome Preparation: this compound is dissolved in an organic solvent, which is then evaporated to form a thin lipid film. The film is hydrated with a buffer (often containing D₂O for deuterium NMR) to form multilamellar vesicles (MLVs).

    • Isotopic Labeling (Optional): For specific structural studies, this compound can be synthesized with isotopic labels (e.g., ¹³C, ¹⁵N, ²H) at specific positions.

  • NMR Experiment: The sample is packed into an NMR rotor and spun at the magic angle (54.7°). Various solid-state NMR experiments can be performed:

    • ¹³C Cross-Polarization Magic-Angle Spinning (CP-MAS): Provides information on the different carbon environments within the this compound molecule.

    • ²H (Deuterium) NMR: Used to study the order and dynamics of the acyl chains. The quadrupolar splitting of the deuterium spectrum is directly related to the order parameter of the C-D bond.

    • ³¹P NMR: Provides information on the structure and dynamics of the phosphate group in the headgroup region.

  • Data Analysis: The resulting NMR spectra are analyzed to extract information on chemical shifts, peak intensities, and line shapes, which are then used to deduce structural and dynamic parameters.

Differential Scanning Calorimetry (DSC)

DSC is the primary technique used to study the thermotropic phase behavior of this compound.

Methodology for DSC of this compound Liposomes:

  • Liposome Preparation: A known concentration of this compound is hydrated in a buffer solution to form a liposome suspension.

  • Sample Loading: A small, precise volume of the liposome suspension is hermetically sealed into an aluminum DSC pan. An identical pan containing only the buffer is used as a reference.

  • Thermal Scan: The sample and reference pans are heated and cooled at a constant rate over a defined temperature range that encompasses the phase transitions of this compound. The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Data Analysis: The resulting thermogram plots heat flow versus temperature.

    • Phase Transition Temperatures (Tm, Tp): The temperatures at which endothermic peaks occur correspond to the phase transitions.

    • Enthalpy of Transition (ΔH): The area under the transition peak is integrated to determine the enthalpy change associated with the phase transition, which provides information about the cooperativity of the transition.

The Role of this compound in Lipid Raft Signaling

This compound, with its saturated acyl chains, is a key component of lipid rafts. These are specialized, dynamic microdomains within the cell membrane enriched in cholesterol, sphingolipids, and certain proteins. Lipid rafts serve as platforms for signal transduction.

This compound and Toll-Like Receptor 4 (TLR4) Signaling

A well-characterized example of lipid raft-mediated signaling is the activation of Toll-like receptor 4 (TLR4) by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LPS LPS LBP LBP LPS->LBP binds CD14 CD14 LBP->CD14 transfers to MyD88 MyD88 IRAKs IRAKs MyD88->IRAKs activates TRAF6 TRAF6 IRAKs->TRAF6 activates IKK_complex IKK Complex TRAF6->IKK_complex activates NF_kB NF-κB IKK_complex->NF_kB activates Cytokines Pro-inflammatory Cytokines NF_kB->Cytokines promotes transcription of TLR4_MD2 TLR4_MD2 CD14->TLR4_MD2 presents to TLR4_MD2->MyD88 recruits This compound This compound Cholesterol Cholesterol

Workflow for Studying this compound's Role in TLR4 Signaling:

TLR4_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Macrophage Cell Culture LPS_Stimulation Stimulate cells with LPS Cell_Culture->LPS_Stimulation Liposome_Prep Prepare this compound-containing Liposomes Liposome_Prep->LPS_Stimulation Optional: Liposome delivery Raft_Disruption Disrupt lipid rafts (e.g., with MβCD) LPS_Stimulation->Raft_Disruption Control Group Immunofluorescence Immunofluorescence (TLR4, Raft markers) LPS_Stimulation->Immunofluorescence Western_Blot Western Blot (p-NF-κB, Cytokines) LPS_Stimulation->Western_Blot ELISA ELISA (Cytokine secretion) LPS_Stimulation->ELISA Raft_Disruption->Western_Blot Raft_Disruption->ELISA

Conclusion

The molecular structure of dipalmitoylphosphatidylcholine is fundamental to its biological and pharmaceutical relevance. A thorough understanding of its quantitative geometry, physicochemical properties, and interactions within complex environments like lipid rafts is essential for researchers in the life sciences and drug development. The experimental protocols and visualizations provided in this guide offer a robust framework for the continued investigation and application of this critical phospholipid.

References

DPPC headgroup and tail interactions

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Dipalmitoylphosphatidylcholine (DPPC) Headgroup and Tail Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipalmitoylphosphatidylcholine (this compound) is a ubiquitous saturated phospholipid that serves as a primary component of many biological membranes and is a cornerstone of model membrane research and drug delivery systems. A thorough understanding of the intricate interplay between its hydrophilic headgroup and hydrophobic acyl tails is paramount for predicting and manipulating membrane behavior. This technical guide provides a comprehensive overview of the fundamental interactions governing the structure and dynamics of this compound bilayers, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes.

Introduction

The biophysical properties of this compound membranes are dictated by a delicate balance of forces. The zwitterionic phosphocholine headgroup engages in complex electrostatic and hydrogen bonding interactions with neighboring lipids and the surrounding aqueous environment. Concurrently, the two saturated palmitoyl tails interact through van der Waals forces, driving the packing and ordering of the hydrophobic core. The temperature-dependent nature of these interactions gives rise to distinct phase behaviors, which profoundly influence membrane fluidity, permeability, and protein function.

This compound Headgroup Interactions

The this compound headgroup consists of a negatively charged phosphate group and a positively charged choline group, making it a zwitterion at physiological pH.[1] This charge distribution facilitates a network of intermolecular interactions:

  • Electrostatic Interactions: The positively charged choline and negatively charged phosphate groups of adjacent this compound molecules can form relatively stable charge pairs, linking a significant fraction of phospholipids within the membrane.[1]

  • Hydration and Hydrogen Bonding: Water molecules play a crucial role in mediating interactions between headgroups. They form hydrogen-bonded "water bridges" between the phosphate and carbonyl groups of neighboring this compound molecules.[1] These interactions contribute to the stability of the bilayer interface. Molecular dynamics simulations have shown that the amine groups of neighboring lipids can also strongly interact with the phosphate and carbonyl groups through inter- and intramolecular hydrogen bonds.[2]

This compound Tail Interactions and Lipid Packing

The two 16-carbon saturated palmitoyl chains of this compound are the primary determinants of the bilayer's hydrophobic core structure. The interactions between these tails are dominated by van der Waals forces.

  • Chain Ordering: At low temperatures, in the gel phase, the acyl chains are in a highly ordered, all-trans conformation, leading to tight packing. As the temperature increases, the chains undergo a transition to a more disordered, gauche-rich state in the liquid-crystalline phase.

  • Lipid Packing and Area Per Lipid: The packing density of the lipid tails is a critical parameter. In the gel phase, the area per lipid is smaller due to the tight packing of the ordered chains. Conversely, in the fluid phase, the increased disorder leads to a larger area per lipid.

Phase Behavior of this compound Bilayers

This compound bilayers exhibit distinct thermotropic phase transitions, which can be characterized by changes in their structural and thermodynamic properties.

  • Subtransition (Lc' → Lβ'): This transition occurs at lower temperatures and is characterized by the onset of hydrocarbon chain rotation.[3]

  • Pretransition (Lβ' → Pβ'): In this phase, the bilayer exhibits a "rippled" morphology. This transition is observed at approximately 35.5°C in multilamellar vesicles.[4]

  • Main Phase Transition (Pβ' → Lα): This is the primary gel-to-liquid crystalline phase transition, occurring at approximately 41°C.[5][6] This transition is highly cooperative and involves the melting of the acyl chains, leading to a significant increase in membrane fluidity and permeability.[7]

The following diagram illustrates the temperature-induced phase transitions of a this compound bilayer.

DPPC_Phase_Transitions sub Gel Phase (Lc') pre Ripple Phase (Pβ') sub->pre Subtransition ~12°C main Liquid Crystalline Phase (Lα) pre->main Main Transition ~41°C DSC_Workflow start Prepare this compound Liposome Suspension load Load Sample and Reference into DSC Pans start->load equilibrate Equilibrate at a Low Temperature (e.g., 10°C) load->equilibrate scan Scan Temperature at a Controlled Rate (e.g., 2°C/min) equilibrate->scan acquire Acquire Thermogram (Heat Flow vs. Temperature) scan->acquire analyze Analyze Data to Determine Tm and ΔH acquire->analyze end End analyze->end MD_Workflow start Build Initial this compound Bilayer System solvate Solvate the System with Water start->solvate add_ions Add Ions to Neutralize the System solvate->add_ions minimize Energy Minimization add_ions->minimize equilibrate Equilibration (NVT and NPT Ensembles) minimize->equilibrate production Production Run (NPT Ensemble) equilibrate->production analyze Analyze Trajectory Data production->analyze end End analyze->end

References

The Pivotal Role of Dipalmitoylphosphatidylcholine (DPPC) in Lung Surfactant: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 29, 2025

Executive Summary

Lung surfactant is a complex and critical mixture of lipids and proteins that lines the alveolar epithelium, preventing alveolar collapse at the end of expiration by reducing surface tension at the air-liquid interface. At the heart of this function lies dipalmitoylphosphatidylcholine (DPPC), the most abundant single molecular component of surfactant. This technical guide provides an in-depth exploration of the multifaceted role of this compound in lung surfactant, detailing its biophysical properties, interactions with other surfactant components, and the cellular mechanisms governing its synthesis and secretion. This document synthesizes key quantitative data, outlines experimental protocols for studying surfactant function, and provides visual representations of critical pathways to serve as a comprehensive resource for researchers in pulmonology and drug development.

The Biophysical Preeminence of this compound in Surface Tension Reduction

Pulmonary surfactant is a sophisticated lipo-protein complex, and its remarkable ability to lower surface tension to near-zero values (<1 mN/m) is primarily attributed to the unique properties of this compound.[1] Comprising approximately 40% of the total surfactant phospholipid content, this compound is a disaturated phospholipid, a feature that is central to its function.[2]

Molecular Structure and Amphipathic Nature

This compound is a glycerophospholipid with a hydrophilic choline phosphate head group and two saturated 16-carbon palmitic acid tails. This amphipathic structure dictates its orientation at the air-water interface, with the polar head groups interacting with the aqueous hypophase and the hydrophobic tails directed towards the air.

The "Squeeze-Out" Hypothesis and Monolayer Stability

During exhalation, the alveolar surface area decreases, compressing the surfactant film. The high concentration of saturated this compound molecules allows for tight packing into a quasi-crystalline, ordered state.[2] This dense packing is essential for achieving the extremely low surface tensions required to prevent alveolar collapse. According to the "squeeze-out" model, upon compression, the more fluid, unsaturated phospholipids and cholesterol are selectively excluded from the monolayer into a surface-associated reservoir, leaving a this compound-enriched film at the interface.[3][4] This this compound-rich monolayer can withstand high surface pressures without collapsing.

Quantitative Analysis of this compound's Impact on Surface Tension

The contribution of this compound to the surface activity of lung surfactant has been quantified through various in vitro studies. The following tables summarize key findings on the surface tension of this compound-containing systems.

Surfactant CompositionMinimum Surface Tension (mN/m)Experimental MethodReference
Pure this compound~0-1Langmuir-Blodgett Trough[3]
This compound/Egg PC/Egg PG (40:50:10) + 1.3% SP-B/C< 1Oscillating Bubble[1]
This compound/Egg PC/Egg PG (60:30:10) + 1.3% SP-B/C< 1Oscillating Bubble[1]
This compound/Egg PC/Egg PG (80:10:10) + 1.3% SP-B/C< 1Oscillating Bubble[1]
Calf Lung Surfactant Extract (CLSE)< 1Oscillating Bubble[1]

Table 1: Minimum Surface Tension of this compound-Containing Surfactant Models. This table highlights that while pure this compound can achieve near-zero surface tension, the presence of other lipids and surfactant proteins is crucial for the dynamic properties of surfactant.

Surfactant PreparationThis compound Content (% of total phospholipids)Equilibrium Surface Tension (mN/m)Reference
Survanta70%~25[5]
Curosurf47%~24[5]
Infasurf43%~23[5]
Alveofact32%~25[5]

Table 2: this compound Content and Equilibrium Surface Tension of Clinical Surfactants. This table illustrates the variation in this compound content among different clinical surfactant preparations and their ability to lower surface tension to equilibrium values.

Synergistic Interactions with Other Surfactant Components

While this compound is the primary surface tension-reducing agent, its function is critically dependent on its interaction with other surfactant lipids and proteins.

Role of Unsaturated Phospholipids and Cholesterol

Unsaturated phospholipids, such as palmitoyl-oleoyl-phosphatidylcholine (POPC), and cholesterol are essential for the fluidity of the surfactant film. This fluidity is necessary for the rapid adsorption of surfactant from the subphase to the air-liquid interface during inspiration and for the respreading of the surfactant film.[6]

Essential Contributions of Surfactant Proteins SP-B and SP-C

The hydrophobic surfactant proteins SP-B and SP-C are indispensable for normal surfactant function. They facilitate the adsorption and spreading of phospholipids, including this compound, at the interface.[7][8] SP-B and SP-C are also believed to play a role in the formation and stability of the surface-associated surfactant reservoir.[9]

Cellular and Molecular Regulation of this compound Homeostasis

The synthesis, secretion, and recycling of this compound are tightly regulated processes occurring primarily in alveolar type II (ATII) cells.

This compound Synthesis Pathways

This compound is synthesized in the endoplasmic reticulum of ATII cells through two main pathways: the de novo pathway and the remodeling pathway.[1]

  • De Novo Pathway: This pathway involves the synthesis of phosphatidylcholine from CDP-choline and diacylglycerol. The rate-limiting enzyme in this pathway is choline-phosphate cytidylyltransferase (CCT).[10]

  • Remodeling Pathway: This is the major pathway for this compound synthesis. It involves the deacylation of an unsaturated phosphatidylcholine at the sn-2 position by a phospholipase A2, followed by the reacylation with a palmitoyl group by lysophosphatidylcholine acyltransferase 1 (LPCAT1).[1][11]

The expression of genes involved in lipid synthesis is regulated by transcription factors such as Sterol Regulatory Element-Binding Protein 1c (SREBP-1c).[6]

DPPC_Synthesis_Pathway cluster_de_novo De Novo Pathway cluster_remodeling Remodeling Pathway cluster_regulation Transcriptional Regulation Glycerol-3-P Glycerol-3-P DAG DAG Glycerol-3-P->DAG Multiple Steps PC PC DAG->PC CPT Choline Choline CDP-Choline CDP-Choline Choline->CDP-Choline CCT CDP-Choline->PC Unsaturated_PC Unsaturated_PC LPC LPC Unsaturated_PC->LPC PLA2 This compound This compound LPC->this compound LPCAT1 Palmitoyl-CoA Palmitoyl-CoA Palmitoyl-CoA->this compound SREBP-1c SREBP-1c LPCAT1_gene LPCAT1_gene SREBP-1c->LPCAT1_gene Upregulates LPCAT1 LPCAT1

This compound Synthesis Pathways in Alveolar Type II Cells.
Secretion and Recycling

Following synthesis, this compound and other surfactant components are assembled into specialized secretory organelles called lamellar bodies. Upon stimulation, such as lung inflation, lamellar bodies fuse with the apical membrane of ATII cells and release their contents into the alveolar space. A significant portion of secreted surfactant is taken back up by ATII cells for degradation and reutilization, a process known as recycling.[2]

Surfactant_Lifecycle ER Endoplasmic Reticulum (this compound Synthesis) Golgi Golgi Apparatus ER->Golgi Transport Lamellar_Body Lamellar Body (Storage) Golgi->Lamellar_Body Assembly Alveolar_Space Alveolar Space (Air-Liquid Interface) Lamellar_Body->Alveolar_Space Secretion (Exocytosis) Alveolar_Space->Lamellar_Body Recycling (Endocytosis) ATII_Cell Alveolar Type II Cell

Lifecycle of this compound within the Alveolar Type II Cell.

Experimental Protocols for Surfactant Biophysical Analysis

The study of lung surfactant function relies on specialized biophysical techniques to measure surface tension and other interfacial properties.

Langmuir-Blodgett Trough

Principle: A Langmuir-Blodgett trough is used to form and compress a monolayer of surfactant at an air-water interface, allowing for the measurement of surface pressure as a function of surface area (π-A isotherm).

Methodology:

  • Trough Preparation: The trough is meticulously cleaned and filled with a subphase, typically a buffered saline solution, maintained at a physiological temperature (37°C).

  • Monolayer Formation: The surfactant sample, dissolved in a volatile organic solvent (e.g., chloroform/methanol), is carefully spread onto the subphase surface. The solvent evaporates, leaving a phospholipid monolayer.

  • Compression-Expansion Cycles: Movable barriers compress and expand the monolayer at a controlled rate, simulating the breathing cycle.

  • Surface Pressure Measurement: A Wilhelmy plate or other sensitive pressure sensor measures the surface pressure (the reduction in surface tension from that of the pure subphase) continuously during the cycles.

  • Data Analysis: The resulting π-A isotherm provides information on the phase behavior of the monolayer, its compressibility, and its ability to reach and maintain low surface tensions.

Langmuir_Blodgett_Workflow Start Start Trough_Prep Prepare and Fill Langmuir Trough Start->Trough_Prep Spread_Monolayer Spread Surfactant Monolayer Trough_Prep->Spread_Monolayer Compress_Expand Compress/Expand Monolayer with Barriers Spread_Monolayer->Compress_Expand Measure_Pressure Measure Surface Pressure Compress_Expand->Measure_Pressure Generate_Isotherm Generate π-A Isotherm Measure_Pressure->Generate_Isotherm End End Generate_Isotherm->End

Workflow for Langmuir-Blodgett Trough Experiment.
Captive Bubble Surfactometry

Principle: This technique measures the surface tension of a bubble of air in a surfactant suspension, allowing for the study of surfactant adsorption and dynamic surface tension under more physiologically relevant conditions.

Methodology:

  • Chamber Setup: A small, temperature-controlled chamber is filled with the surfactant suspension.

  • Bubble Formation: A bubble of air is introduced into the chamber and brought into contact with a hydrophilic agarose ceiling, creating a "captive bubble."[11]

  • Adsorption: The change in surface tension is monitored over time as surfactant molecules adsorb to the bubble's surface.

  • Dynamic Cycling: The bubble volume is oscillated to simulate breathing, and the corresponding changes in surface tension are recorded.

  • Image Analysis: The shape of the bubble is continuously monitored by a camera. Sophisticated image analysis software (Axisymmetric Drop Shape Analysis - ADSA) is used to calculate the surface tension from the bubble's dimensions.[11]

Captive_Bubble_Workflow Start Start Chamber_Setup Set up and Fill Chamber with Surfactant Start->Chamber_Setup Bubble_Formation Form Captive Air Bubble Chamber_Setup->Bubble_Formation Adsorption_Phase Monitor Adsorption (Surface Tension vs. Time) Bubble_Formation->Adsorption_Phase Dynamic_Cycling Oscillate Bubble Volume Adsorption_Phase->Dynamic_Cycling Image_Acquisition Acquire Bubble Images Dynamic_Cycling->Image_Acquisition ADSA_Analysis Calculate Surface Tension (ADSA) Image_Acquisition->ADSA_Analysis End End ADSA_Analysis->End

Workflow for Captive Bubble Surfactometry.

Clinical Significance and Therapeutic Implications

A deficiency in functional lung surfactant, often due to insufficient this compound, is the primary cause of Neonatal Respiratory Distress Syndrome (NRDS) in premature infants. Surfactant replacement therapy, using animal-derived or synthetic surfactants containing this compound, is a life-saving intervention for these infants. Understanding the precise role of this compound and its interactions is crucial for the development of more effective and targeted surfactant therapies for NRDS and other pulmonary diseases, such as Acute Respiratory Distress Syndrome (ARDS).

Conclusion

Dipalmitoylphosphatidylcholine is the cornerstone of lung surfactant's surface tension-reducing properties. Its unique ability to form a highly ordered and stable monolayer at the alveolar interface is fundamental to the mechanics of breathing. However, the function of this compound is intricately linked to a synergistic interplay with other surfactant lipids and proteins. A thorough understanding of the biophysical principles, cellular regulation, and experimental methodologies related to this compound is paramount for advancing our knowledge of lung physiology and for the development of novel therapeutic strategies for respiratory diseases. This guide provides a foundational resource for professionals dedicated to this critical area of research.

References

An In-depth Technical Guide to the Self-Assembly of DPPC in Aqueous Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the self-assembly of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) in aqueous solutions. It delves into the fundamental principles governing the formation of various supramolecular structures, presents key quantitative data, and offers detailed experimental protocols for the preparation and characterization of this compound assemblies.

Introduction to this compound and Self-Assembly

1,2-dipalmitoyl-sn-glycero-3-phosphocholine (this compound) is a saturated phospholipid that serves as a major constituent of biological membranes, particularly in lung surfactant. Its amphiphilic nature, characterized by a hydrophilic phosphocholine head group and two hydrophobic palmitoyl tails, drives its spontaneous self-assembly in aqueous environments. This process is primarily governed by the hydrophobic effect, which minimizes the energetically unfavorable interactions between the hydrophobic tails and water molecules, leading to the formation of ordered structures such as bilayers, vesicles (liposomes), and monolayers. The resulting structures are of significant interest in various fields, including biophysics, materials science, and drug delivery, owing to their ability to mimic cellular membranes and encapsulate therapeutic agents.

The self-assembly of this compound is a complex process influenced by several factors, including temperature, concentration, and the presence of other molecules. Understanding and controlling these factors are crucial for designing and fabricating this compound-based systems with desired properties for specific applications.

Thermodynamics and Structures of this compound Assemblies

The self-assembly of this compound into ordered structures is a thermodynamically favorable process. The primary driving force is the increase in entropy of the surrounding water molecules, which are released from the ordered "cages" they form around the hydrophobic lipid tails. This entropic gain outweighs the enthalpic cost of restricting the lipid molecules into an ordered assembly.

In aqueous solutions, this compound molecules predominantly self-assemble into bilayer sheets, which can close upon themselves to form vesicles. These vesicles can be either multilamellar (MLVs), consisting of several concentric lipid bilayers, or unilamellar, with a single lipid bilayer enclosing an aqueous core. Unilamellar vesicles are further classified by size into small unilamellar vesicles (SUVs), large unilamellar vesicles (LUVs), and giant unilamellar vesicles (GUVs).

A key characteristic of this compound bilayers is their thermotropic phase behavior. They exhibit a well-defined main phase transition from a tightly packed, ordered gel phase (Lβ') to a more fluid, disordered liquid crystalline phase (Lα) at a specific temperature known as the main transition temperature (Tm). This transition is accompanied by changes in the bilayer's physical properties, including its thickness, area per lipid, and permeability.

Quantitative Data on this compound Self-Assembly

The following tables summarize key quantitative data related to the self-assembly and physical properties of this compound in aqueous solutions.

ParameterValueConditionsReference(s)
Main Transition Temperature (Tm) 41-42 °CFully hydrated this compound bilayers[1][2]
Pre-transition Temperature (Tp) ~35-36 °CFully hydrated this compound bilayers[1][2]
Enthalpy of Main Transition (ΔHm) 6.7 - 8.7 kcal/molFully hydrated this compound bilayers[1]

Table 1: Thermodynamic Parameters of this compound Phase Transitions

Preparation MethodVesicle TypeMean Diameter (nm)Polydispersity Index (PDI)LamellarityReference(s)
Thin-film hydration (no extrusion)MLV>1000HighMultilamellar
Thin-film hydration + Extrusion (100 nm filter)LUV100 - 120< 0.2Primarily unilamellar
SonicationSUV20 - 50ModerateUnilamellar

Table 2: Typical Size and Lamellarity of this compound Vesicles Prepared by Different Methods

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of this compound vesicles.

Preparation of this compound Vesicles by the Thin-Film Hydration Method

This is a common and straightforward method for preparing liposomes.

Materials:

  • This compound powder

  • Chloroform or a 2:1 (v/v) chloroform:methanol mixture

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), Tris buffer)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Vacuum pump

  • Extruder with polycarbonate membranes (optional, for size homogenization)

Protocol:

  • Lipid Dissolution: Dissolve a known amount of this compound in chloroform or a chloroform:methanol mixture in a round-bottom flask. A typical lipid concentration is 10-20 mg/mL of organic solvent.

  • Film Formation: Remove the organic solvent using a rotary evaporator. The water bath temperature should be set above the Tm of this compound (e.g., 45-50 °C) to ensure a uniform lipid film. Continue evaporation until a thin, dry lipid film is formed on the inner surface of the flask.

  • Drying: Further dry the lipid film under a high vacuum for at least 2-4 hours (or overnight) to remove any residual organic solvent.

  • Hydration: Add the aqueous hydration buffer, pre-heated to a temperature above the Tm of this compound (e.g., 50-60 °C), to the flask. The volume of the buffer will determine the final lipid concentration.

  • Vesicle Formation: Agitate the flask by vortexing or gentle shaking to disperse the lipid film in the buffer. This process typically results in the formation of multilamellar vesicles (MLVs).

  • (Optional) Size Reduction and Homogenization: To obtain unilamellar vesicles of a defined size, the MLV suspension can be subjected to sonication or extrusion. For extrusion, the suspension is repeatedly passed through polycarbonate membranes of a specific pore size (e.g., 100 nm) using an extruder device. This process should also be performed at a temperature above the Tm.

Characterization of this compound Vesicles

DSC is used to determine the thermotropic phase behavior of the this compound vesicles, including the main transition temperature (Tm) and the enthalpy of the transition (ΔH).

Protocol:

  • Sample Preparation: Prepare a this compound vesicle suspension at a known concentration (e.g., 1-5 mg/mL) in the desired buffer.

  • DSC Measurement:

    • Load a precise volume of the vesicle suspension into an aluminum DSC pan.

    • Use the same buffer as a reference in another pan.

    • Place both pans in the DSC instrument.

    • Equilibrate the sample at a temperature below the expected pre-transition (e.g., 20 °C).

    • Heat the sample at a constant rate (e.g., 1-2 °C/min) to a temperature well above the main transition (e.g., 60 °C).

    • Record the heat flow as a function of temperature.

  • Data Analysis: The Tm is determined as the peak temperature of the main endothermic transition. The enthalpy of the transition is calculated by integrating the area under the peak.

DLS is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of vesicles in suspension.

Protocol:

  • Sample Preparation: Dilute the this compound vesicle suspension with the same buffer used for hydration to a suitable concentration for DLS measurement (typically in the range of 0.1-1.0 mg/mL). The solution should be free of dust and aggregates. Filtration through a 0.22 µm filter may be necessary if aggregates are present.

  • DLS Measurement:

    • Transfer the diluted sample to a clean DLS cuvette.

    • Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25 °C).

    • Set the measurement parameters, including the scattering angle (commonly 90° or 173°), laser wavelength, and data acquisition time.

    • Perform multiple measurements to ensure reproducibility.

  • Data Analysis: The instrument's software analyzes the fluctuations in scattered light intensity to calculate the particle size distribution, providing the mean hydrodynamic diameter and the polydispersity index (PDI), which is a measure of the width of the size distribution.

Visualizations

This compound Self-Assembly Pathway

G cluster_start Initial State cluster_process Self-Assembly Process cluster_end Final Structures This compound Monomers This compound Monomers Hydrophobic Effect Hydrophobic Effect This compound Monomers->Hydrophobic Effect Bilayer Formation Bilayer Formation Hydrophobic Effect->Bilayer Formation Vesicle Formation Vesicle Formation Bilayer Formation->Vesicle Formation MLV Multilamellar Vesicle (MLV) Vesicle Formation->MLV ULV Unilamellar Vesicle (ULV) Vesicle Formation->ULV

Caption: this compound self-assembly from monomers to vesicles.

Experimental Workflow for this compound Vesicle Preparation and Characterization

G cluster_prep Vesicle Preparation cluster_char Characterization cluster_output Output Data A 1. Dissolve this compound in Organic Solvent B 2. Form Thin Lipid Film (Rotary Evaporation) A->B C 3. Dry Film under Vacuum B->C D 4. Hydrate with Aqueous Buffer (>Tm) C->D E 5. Form Multilamellar Vesicles (MLVs) D->E F 6. (Optional) Extrusion for Size Homogenization E->F H Differential Scanning Calorimetry (DSC) E->H I Dynamic Light Scattering (DLS) E->I G Unilamellar Vesicles (LUVs) F->G G->H G->I J Tm, ΔH H->J K Size, PDI I->K

References

Critical Micelle Concentration of Dipalmitoylphosphatidylcholine (DPPC): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical micelle concentration (CMC) of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), a widely utilized phospholipid in drug delivery and membrane research. Understanding the CMC is crucial for the formulation of lipid-based drug delivery systems, as it dictates the concentration at which self-assembly into micelles occurs, influencing drug solubility, stability, and bioavailability.

Quantitative Data on the Critical Micelle Concentration of this compound

The CMC of this compound is highly sensitive to experimental conditions such as temperature, pH, and the ionic strength of the medium. The values reported in the literature can vary significantly, underscoring the importance of considering the specific context of the measurement.

CMC ValueTemperature (°C)MediumMethod of DeterminationReference(s)
0.46 nM (4.6 x 10⁻¹⁰ M)20WaterNot specified[1]
1.36 µM (1.36 x 10⁻⁶ M)Not specifiedPhosphate-Buffered Saline (PBS)Pyrene Fluorescence Spectroscopy

Note: The dramatic difference in CMC between water and PBS highlights the significant impact of ionic strength on the self-assembly of this compound.

Factors Influencing the Critical Micelle Concentration of this compound

Several physicochemical factors can influence the CMC of this compound. A fundamental understanding of these factors is essential for the rational design and optimization of this compound-based formulations.

  • Temperature: The relationship between temperature and the CMC of many surfactants is not linear and often exhibits a U-shaped curve. Initially, an increase in temperature can decrease the CMC by increasing the entropy of the system, which favors micellization. However, further increases in temperature can disrupt the structured water molecules surrounding the hydrophobic tails, making micellization less favorable and thus increasing the CMC. For this compound, its phase transition temperature (Tm) of approximately 41°C also plays a critical role in its aggregation behavior.

  • Ionic Strength: The presence of electrolytes in the solution, such as in Phosphate-Buffered Saline (PBS), has a profound effect on the CMC of zwitterionic lipids like this compound. The ions in the buffer can shield the electrostatic repulsions between the phosphocholine headgroups, thereby reducing the energy barrier for micelle formation and leading to a lower CMC compared to that in pure water.

  • pH: The pH of the medium can influence the charge of the headgroup of some phospholipids. However, the phosphocholine headgroup of this compound is zwitterionic and maintains a net neutral charge over a wide pH range. Therefore, the effect of pH on the CMC of this compound is generally less pronounced compared to ionic lipids, although extreme pH values can lead to hydrolysis of the lipid, which would affect its self-assembly.

  • Presence of Other Molecules: The inclusion of other molecules, such as drugs or other excipients, into a this compound formulation can alter its CMC. Hydrophobic drugs may be incorporated into the hydrophobic core of the micelles, which can stabilize the micellar structure and lower the CMC. Conversely, molecules that interact with the headgroups or disrupt the packing of the lipid tails can increase the CMC.

CMC Critical Micelle Concentration (CMC) of this compound Temp Temperature Temp->CMC Non-linear (often U-shaped) Ionic Ionic Strength (e.g., Salt Concentration) Ionic->CMC Decreases CMC pH pH pH->CMC Minimal effect in physiological range Additives Additives (e.g., Drugs, Excipients) Additives->CMC Can increase or decrease CMC

Figure 1: Key factors influencing the Critical Micelle Concentration (CMC) of this compound.

Experimental Protocols for CMC Determination

Several techniques can be employed to determine the CMC of this compound. The choice of method often depends on the required sensitivity, the presence of interfering substances, and the available instrumentation.

Fluorescence Spectroscopy using Pyrene as a Probe

This is a highly sensitive and widely used method for determining the CMC of lipids. Pyrene is a hydrophobic fluorescent probe whose emission spectrum is sensitive to the polarity of its microenvironment.

Principle: In an aqueous solution below the CMC, pyrene resides in a polar environment and exhibits a characteristic emission spectrum. Upon micelle formation, pyrene partitions into the hydrophobic core of the micelles. This change in the microenvironment leads to a significant change in the fine structure of the pyrene emission spectrum, specifically the ratio of the intensity of the first vibronic peak (I₁) to the third (I₃). A plot of the I₁/I₃ ratio versus the logarithm of the lipid concentration shows a sigmoidal decrease, with the inflection point corresponding to the CMC.

Detailed Methodology:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., chloroform or a chloroform/methanol mixture) at a known concentration (e.g., 10 mg/mL).

    • Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone or ethanol) at a concentration of approximately 0.1 mM.

  • Sample Preparation:

    • Prepare a series of vials or a 96-well plate.

    • To each vial/well, add a small, precise volume of the pyrene stock solution to achieve a final concentration in the low micromolar range (e.g., 1-2 µM).

    • Evaporate the solvent from the pyrene solution completely under a stream of nitrogen or in a vacuum desiccator. This leaves a thin film of pyrene at the bottom of each container.

    • Prepare a series of this compound solutions of varying concentrations by serial dilution from a concentrated aqueous dispersion. The concentration range should span the expected CMC.

    • To prepare the aqueous this compound dispersion, a thin film of this compound can be created by evaporating the organic solvent from the stock solution, followed by hydration with the desired aqueous buffer (e.g., water or PBS) and sonication or extrusion to form a homogenous suspension of vesicles or micelles.

    • Add a fixed volume of each this compound dilution to the pyrene-coated vials/wells.

    • Incubate the samples, typically at a controlled temperature, to allow for the partitioning of pyrene into the lipid aggregates to reach equilibrium.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the spectrofluorometer to approximately 335 nm.

    • Record the emission spectrum from approximately 350 nm to 450 nm.

    • Measure the intensities of the first (I₁, around 373 nm) and third (I₃, around 384 nm) vibronic peaks.

  • Data Analysis:

    • Calculate the I₁/I₃ ratio for each this compound concentration.

    • Plot the I₁/I₃ ratio as a function of the logarithm of the this compound concentration.

    • The data is typically fitted to a sigmoidal (Boltzmann) function. The CMC is determined from the inflection point of this curve, which corresponds to the concentration at which the rate of change of the I₁/I₃ ratio is maximal.

cluster_prep Sample Preparation cluster_measure Fluorescence Measurement cluster_analysis Data Analysis Pyrene Prepare Pyrene Film DPPC_prep Prepare Serial Dilutions of this compound Dispersion Incubate Add this compound to Pyrene Film and Incubate DPPC_prep->Incubate Excite Excite at ~335 nm Incubate->Excite Emission Record Emission Spectrum (350-450 nm) Excite->Emission Measure Measure Intensities of I1 (~373 nm) and I3 (~384 nm) Emission->Measure Ratio Calculate I1/I3 Ratio Measure->Ratio Plot Plot I1/I3 vs. log[this compound] Ratio->Plot Fit Fit to Sigmoidal Curve Plot->Fit CMC Determine CMC from Inflection Point Fit->CMC

Figure 2: Experimental workflow for CMC determination using pyrene fluorescence spectroscopy.
Surface Tensiometry

This classical method is based on the principle that surfactants, like this compound, are surface-active agents that reduce the surface tension of a liquid.

Principle: As the concentration of this compound in an aqueous solution increases, the molecules accumulate at the air-water interface, leading to a decrease in surface tension. Once the interface is saturated, further addition of this compound leads to the formation of micelles in the bulk solution. The concentration at which this occurs is the CMC, and at this point, the surface tension of the solution remains relatively constant upon further addition of the surfactant. A plot of surface tension versus the logarithm of the this compound concentration will show a distinct break, and the concentration at this breakpoint is the CMC.

Detailed Methodology:

  • Sample Preparation:

    • Prepare a series of aqueous solutions of this compound with varying concentrations, ensuring the range covers the expected CMC. It is crucial to use high-purity water or the desired buffer.

  • Surface Tension Measurement:

    • Use a tensiometer (e.g., with a Wilhelmy plate or du Noüy ring) to measure the surface tension of each this compound solution.

    • Ensure the plate or ring is meticulously cleaned before each measurement to avoid contamination.

    • Allow the system to equilibrate at a constant temperature before taking a reading, as the adsorption of lipids to the interface can be a slow process.

  • Data Analysis:

    • Plot the measured surface tension (γ) as a function of the logarithm of the this compound concentration (log C).

    • The resulting plot will typically show two linear regions with different slopes.

    • The CMC is determined from the intersection of the two lines fitted to these linear regions.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful thermodynamic technique that directly measures the heat changes associated with micelle formation.

Principle: The formation of micelles is an enthalpically driven process. When a concentrated solution of a surfactant is titrated into a dilute solution (or just the buffer), the heat of dilution is measured. Below the CMC, this heat change is relatively small. As the concentration in the cell approaches and exceeds the CMC, micelles begin to form, resulting in a significant change in the measured heat due to the enthalpy of micellization.

Detailed Methodology:

  • Sample Preparation:

    • Prepare a solution of this compound in the desired buffer at a concentration well above the expected CMC for the syringe.

    • Fill the sample cell of the calorimeter with the same buffer (or a very dilute this compound solution).

    • Degas both the syringe and cell solutions thoroughly to prevent the formation of air bubbles during the experiment.

  • ITC Experiment:

    • Set the experimental temperature.

    • Perform a series of small, sequential injections of the concentrated this compound solution from the syringe into the cell while stirring.

    • The instrument measures the heat released or absorbed after each injection.

  • Data Analysis:

    • The raw data is a series of heat-flow peaks corresponding to each injection.

    • Integration of these peaks gives the enthalpy change per injection.

    • A plot of the enthalpy change per mole of injectant versus the total this compound concentration in the cell (a binding isotherm) is generated.

    • This plot will show a transition around the CMC. The CMC can be estimated from the midpoint of this transition. More sophisticated data analysis involves fitting the data to a micellization model to determine both the CMC and the enthalpy of micellization (ΔH_mic).

Conclusion

The critical micelle concentration is a fundamental parameter governing the behavior of this compound in aqueous solutions. Its strong dependence on environmental factors necessitates careful control and reporting of experimental conditions. The methods outlined in this guide provide robust approaches for the determination of the this compound CMC, enabling researchers and formulation scientists to better understand and control the self-assembly processes that are critical for the development of effective lipid-based drug delivery systems.

References

An In-depth Technical Guide to the Thermotropic Phase Behavior of DPPC Membranes

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the thermotropic phase behavior of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) membranes, a cornerstone model system in biomembrane research. Understanding these phase transitions is critical for applications ranging from fundamental biophysics to the design of lipid-based drug delivery systems.

Introduction to this compound and its Phase Behavior

1,2-dipalmitoyl-sn-glycero-3-phosphocholine (this compound) is a saturated phospholipid that is a major constituent of eukaryotic cell membranes and the primary component of pulmonary surfactant[1]. Its structure consists of a polar phosphatidylcholine headgroup and two nonpolar, saturated 16-carbon palmitic acid tails, making it an amphipathic molecule[1][2]. This amphipathicity drives the self-assembly of this compound into bilayer structures in aqueous environments, which serve as excellent models for biological membranes[1][3].

The thermotropic phase behavior of this compound—its structural changes in response to temperature—is characterized by distinct, well-defined phase transitions. These transitions involve rearrangements of the lipid molecules, primarily concerning the order and mobility of the acyl chains[3]. The main phases observed with increasing temperature are the lamellar gel phase (Lβ'), the ripple phase (Pβ'), and the liquid crystalline phase (Lα)[4][5]. These transitions are fundamental to the physical properties of the membrane, including its fluidity, thickness, and permeability.

The Thermotropic Phases of this compound

Fully hydrated this compound membranes exhibit several distinct structural phases as a function of temperature. The primary transitions are the pre-transition and the main transition.

  • Lamellar Gel Phase (Lβ'): At temperatures below the pre-transition, this compound exists in the gel phase. In this state, the hydrocarbon acyl chains are in a highly ordered, all-trans configuration and are tightly packed[6]. The chains are tilted with respect to the bilayer normal[7]. This phase is characterized by low fluidity and greater bilayer thickness compared to the fluid phase.

  • Ripple Phase (Pβ'): Upon heating, the Lβ' phase transforms into the ripple phase at the pre-transition temperature (Tp)[5][7]. This phase is structurally unique, characterized by a periodic, wave-like undulation of the bilayer[8][9]. The exact molecular arrangement in the ripple phase is complex, but it is considered an intermediate state between the ordered gel and disordered fluid phases.

  • Liquid Crystalline Phase (Lα): The main phase transition (Tm) marks the transformation from the ripple phase to the liquid crystalline or fluid phase[10][11]. This transition involves a significant cooperative melting of the acyl chains, which change from an all-trans to a more disordered state with numerous gauche conformations[6][10]. This results in a thinner, more fluid, and more permeable membrane.

  • Sub-gel Phase (Lc): With prolonged incubation at temperatures below the pre-transition (e.g., near 0°C), this compound can form a more ordered sub-gel or crystalline (Lc) phase[4][10]. This phase is characterized by even greater packing and order of the acyl chains.

Visualization of Phase Transitions

The sequence of thermotropic phase transitions in this compound membranes upon heating can be visualized as a logical progression.

DPPC_Phases Thermotropic Phase Transitions of this compound subgel Sub-gel Phase (Lc) gel Gel Phase (Lβ') subgel->gel Sub-transition ripple Ripple Phase (Pβ') gel->ripple Pre-transition (Tp) ~35-36°C fluid Liquid Crystalline Phase (Lα) ripple->fluid Main Transition (Tm) ~41-42°C

Caption: Logical flow of this compound phase changes with increasing temperature.

Quantitative Thermodynamic Data

The phase transitions of this compound are characterized by specific temperatures and enthalpy changes (ΔH), which reflect the energy required to induce the structural rearrangement. These parameters are most commonly determined using Differential Scanning Calorimetry (DSC).

TransitionDescriptionTransition Temperature (T)Enthalpy Change (ΔH)Reference(s)
Pre-transition Gel (Lβ') → Ripple (Pβ')~35 - 36°C~1.0 - 1.5 kcal/mol (4.2 - 6.3 kJ/mol)[5][12]
Main Transition Ripple (Pβ') → Liquid Crystalline (Lα)~41 - 42°C~8.4 kcal/mol (35 kJ/mol)[6][12][13][14]

Note: Values can vary slightly depending on the experimental conditions, such as scan rate, hydration level, and sample purity.

Experimental Protocols for Characterization

The study of this compound phase behavior relies on several key biophysical techniques. Detailed methodologies for these are provided below.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for measuring the heat changes that occur in a sample as a function of temperature, allowing for the precise determination of transition temperatures and enthalpies[15][16].

Experimental Protocol:

  • Liposome Preparation:

    • Dissolve dry this compound lipid in a suitable organic solvent (e.g., chloroform/methanol mixture).

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with an aqueous buffer (e.g., PBS, Tris) by vortexing at a temperature above the main transition temperature (Tm) of this compound (~50-60°C). This process forms multilamellar vesicles (MLVs).

    • The final lipid concentration is typically in the range of 1-5 mg/mL[12].

  • Sample and Reference Preparation:

    • Accurately transfer a specific volume (e.g., 20-50 µL) of the liposome suspension into a DSC sample pan.

    • Transfer an identical volume of the pure buffer into a reference pan.

    • Hermetically seal both pans.

  • DSC Measurement:

    • Place the sample and reference pans into the calorimeter cell.

    • Equilibrate the system at a starting temperature well below the pre-transition (e.g., 20°C).

    • Heat the sample at a constant scan rate (e.g., 0.5 - 2.0°C/min) up to a temperature well above the main transition (e.g., 60°C)[6].

    • Record the differential heat flow between the sample and reference pans as a function of temperature.

  • Data Analysis:

    • The resulting thermogram will show endothermic peaks corresponding to the phase transitions.

    • The peak maximum temperature is taken as the transition temperature (Tp or Tm).

    • The enthalpy of the transition (ΔH) is calculated by integrating the area under the transition peak.

DSC_Workflow DSC Experimental Workflow cluster_prep Sample Preparation cluster_dsc Calorimetry cluster_analysis Data Analysis p1 Dissolve this compound in Solvent p2 Create Thin Lipid Film p1->p2 p3 Hydrate Film to form MLVs p2->p3 d1 Load Sample & Reference into DSC Pans p3->d1 d2 Temperature Scan (e.g., 20-60°C) d1->d2 d3 Record Heat Flow d2->d3 a1 Generate Thermogram d3->a1 a2 Determine Tm and ΔH from Peaks a1->a2 XRD_Workflow X-Ray Diffraction Experimental Workflow prep Prepare Concentrated This compound Sample mount Mount Sample in Temp-Controlled Holder prep->mount expose Expose to X-Ray Beam at Various Temperatures mount->expose collect Collect SAXS/WAXD Diffraction Patterns expose->collect analyze Analyze Peak Positions to Determine Structure collect->analyze

References

The Influence of Cholesterol on Dipalmitoylphosphatidylcholine (DPPC) Bilayers: A Biophysical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The interaction between cholesterol and phospholipids is a cornerstone of membrane biophysics, profoundly influencing the structure, dynamics, and function of cellular membranes. Dipalmitoylphosphatidylcholine (DPPC) serves as a canonical model for saturated phospholipids, and its interaction with cholesterol has been extensively studied to elucidate the fundamental principles governing membrane organization. This technical guide provides a comprehensive overview of the effects of cholesterol on this compound bilayers, presenting quantitative data, detailed experimental methodologies, and visual representations of the core concepts. The insights derived from the this compound-cholesterol system are critical for understanding lipid raft formation, membrane protein function, and for the rational design of lipid-based drug delivery systems.

Cholesterol's primary role in phospholipid bilayers is that of a modulator of membrane fluidity and organization.[1][2][3] Its rigid, planar steroid ring structure and flexible hydrocarbon tail allow it to intercalate between phospholipid molecules, leading to what is famously known as the "condensing effect."[4][5][6] This guide will delve into the quantitative aspects of this phenomenon and the experimental techniques used to probe these interactions at a molecular level.

Quantitative Effects of Cholesterol on this compound Bilayer Properties

The incorporation of cholesterol into this compound bilayers induces significant, concentration-dependent changes in several key biophysical parameters. These alterations are summarized in the tables below, compiled from a variety of experimental and computational studies.

Table 1: Effect of Cholesterol on this compound Bilayer Thickness
Cholesterol Mole Fraction (χ)Bilayer Thickness (nm)MethodReference
0%4.0Molecular Dynamics[4]
20%4.8Molecular Dynamics[4]
50%~4.8 (slight decrease from 20%)Molecular Dynamics[4]

Note: Bilayer thickness is typically measured as the average distance between the phosphorus atoms in the two leaflets of the bilayer.

Table 2: Effect of Cholesterol on Area per Lipid in this compound Bilayers
Cholesterol Mole Fraction (χ)Average Area per Lipid (nm²)MethodReference
0%0.60Molecular Dynamics[4]
50%0.41Molecular Dynamics[4]
0%~0.63Experimental (various)[4]
30%~0.47Molecular Dynamics[7]

Note: The average area per lipid is the total bilayer area divided by the total number of lipids (this compound + cholesterol).

Table 3: Effect of Cholesterol on this compound Acyl Chain Order
Cholesterol Mole Fraction (χ)Average Acyl Chain Order Parameter (S_CH)MethodReference
0%(baseline)Molecular Dynamics[7]
Increasing ConcentrationMonotonic IncreaseMolecular Dynamics[4][7]
10-40%Significant IncreaseMolecular Dynamics[2]

Note: The deuterium order parameter (S_CD) or the carbon-hydrogen order parameter (S_CH) is a measure of the orientational order of the lipid acyl chains. A value of 1 indicates perfect alignment with the bilayer normal, while 0 represents isotropic motion.

Table 4: Effect of Cholesterol on the Main Phase Transition Temperature (Tm) of this compound
Cholesterol Mole Fraction (χ)Main Phase Transition Temperature (Tm)EffectReference
0%41 °CSharp transition[6][8]
< 15 mol%Shifts to a lower temperatureBroadens the transition[9]
> 30 mol%Abolishes the main phase transitionInduces the liquid-ordered (Lo) phase[9]

Key Experimental Protocols for Studying Cholesterol-DPPC Interactions

A variety of sophisticated experimental and computational techniques are employed to characterize the interaction of cholesterol with this compound bilayers. Below are detailed overviews of the methodologies for some of the most critical techniques.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the temperature and enthalpy of phase transitions in lipid bilayers. The main phase transition of this compound from the gel (So) to the liquid-crystalline (Ld) phase is a highly cooperative, endothermic event that is exquisitely sensitive to the presence of cholesterol.

Methodology:

  • Sample Preparation: Multilamellar vesicles (MLVs) of this compound and cholesterol at desired molar ratios are prepared by first dissolving the lipids in an organic solvent (e.g., chloroform/methanol mixture). The solvent is then evaporated under a stream of nitrogen to form a thin lipid film on the wall of a glass vial. The film is further dried under vacuum for several hours to remove any residual solvent. The lipid film is then hydrated with a buffer solution (e.g., PBS) by vortexing at a temperature above the main phase transition temperature of this compound.

  • DSC Measurement: A small, known amount of the lipid dispersion is hermetically sealed in an aluminum pan. An identical pan containing only the buffer is used as a reference. The sample and reference pans are placed in the DSC instrument.

  • Temperature Scan: The temperature is scanned over a range that encompasses the phase transition of interest (e.g., 20 °C to 60 °C for this compound) at a constant rate (e.g., 1 °C/min).

  • Data Analysis: The differential heat flow between the sample and the reference is recorded as a function of temperature, generating a thermogram. The peak of the endotherm corresponds to the main phase transition temperature (Tm), and the area under the peak corresponds to the enthalpy of the transition (ΔH). The presence of cholesterol broadens and eventually abolishes this peak.[9][10]

X-ray and Neutron Scattering

Principle: These scattering techniques provide detailed structural information about the lipid bilayer, including its thickness, the area per lipid molecule, and the electron or scattering length density profile along the bilayer normal. X-rays are scattered by electrons, while neutrons are scattered by atomic nuclei. A key advantage of neutron scattering is the ability to use deuterium labeling to highlight specific parts of the molecules.[11][12][13]

Methodology:

  • Sample Preparation: For scattering experiments, well-oriented multilamellar stacks or unilamellar vesicles of a defined size are typically used.[14] Oriented samples are prepared by depositing the lipid mixture onto a solid substrate (e.g., a silicon wafer) from an organic solution and then hydrating the film from the vapor phase or by direct addition of buffer. Vesicle suspensions are prepared as described for DSC.

  • Scattering Experiment: The sample is placed in the path of a collimated X-ray or neutron beam. The scattered radiation is detected by a two-dimensional detector.

  • Data Analysis: The scattering pattern provides information about the repeating structures within the sample. For oriented multilayers, the positions of the Bragg peaks give the lamellar repeat distance, which includes the bilayer and the intervening water layer. For vesicles, the scattering form factor can be analyzed to determine the bilayer thickness and electron/scattering length density profile.[14][15]

Molecular Dynamics (MD) Simulations

Principle: MD simulations are a computational technique that provides an atomistic or coarse-grained view of the lipid bilayer's structure and dynamics. By solving Newton's equations of motion for all the atoms in the system, MD simulations can track the trajectory of each atom over time, providing insights into membrane properties that are often difficult to obtain experimentally.[2][16][17]

Methodology:

  • System Setup: A virtual box is created containing a this compound bilayer, cholesterol molecules at the desired concentration, and water molecules. The initial coordinates of the lipids can be obtained from pre-existing structures or built using specialized software.[2][18]

  • Force Field Selection: A force field (e.g., CHARMM36, GROMOS) is chosen to describe the potential energy of the system as a function of the atomic coordinates. The force field contains parameters for bond lengths, angles, dihedrals, and non-bonded interactions.

  • Equilibration: The system is first energy minimized to remove any unfavorable contacts. Then, it is gradually heated to the desired temperature and equilibrated under constant pressure and temperature (NPT ensemble) to allow the system to reach a stable state.

  • Production Run: Once equilibrated, the simulation is run for a significant period (nanoseconds to microseconds) to collect data on the system's behavior.

  • Data Analysis: The trajectory data is analyzed to calculate various properties, such as bilayer thickness, area per lipid, order parameters, and diffusion coefficients.[2]

Attenuated Total Reflection Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

Principle: ATR-FTIR spectroscopy is a surface-sensitive technique that can provide information about the conformation, orientation, and hydrogen bonding of molecules at an interface. In the context of lipid bilayers, it is used to study the phase behavior and the interaction of cholesterol with the different functional groups of this compound.[19][20][21]

Methodology:

  • Sample Preparation: A supported lipid bilayer is formed on the surface of an internal reflection element (IRE), which is typically a crystal with a high refractive index (e.g., zinc selenide or germanium). This can be achieved through vesicle fusion, where a solution of small unilamellar vesicles is incubated with the IRE.[21]

  • FTIR Measurement: An infrared beam is directed into the IRE at an angle greater than the critical angle, resulting in total internal reflection. An evanescent wave penetrates a short distance into the sample on the surface of the IRE. The absorption of this evanescent wave by the sample is measured as a function of wavenumber.

  • Data Analysis: The positions and shapes of the absorption bands in the FTIR spectrum provide information about the molecular vibrations. For example, the frequency of the C-H stretching vibrations of the acyl chains is sensitive to their conformational order (gauche vs. trans conformers). The amide I' band of the this compound headgroup can be used to study hydrogen bonding interactions.[19]

Visualizing the Interaction of Cholesterol with this compound Bilayers

The following diagrams, generated using the DOT language, illustrate key aspects of the this compound-cholesterol interaction.

Caption: Molecular structures of this compound and cholesterol.

dppc_phases gel Gel Phase (So) - Tightly packed - Ordered acyl chains - Low fluidity ripple Ripple Phase (Pβ') - Intermediate phase gel->ripple Pretransition fluid Liquid-Disordered Phase (Ld) - Loosely packed - Disordered acyl chains - High fluidity ripple->fluid Main Transition (Tm)

Caption: Thermotropic phases of a pure this compound bilayer.

cholesterol_effect_on_phase cluster_chol This compound with Cholesterol gel_pure Gel Phase (So) ld_pure Liquid-Disordered (Ld) gel_pure->ld_pure Tm ~41°C lo Liquid-Ordered (Lo) Phase - Intermediate fluidity - Ordered acyl chains ld_chol Liquid-Disordered (Ld) Phase lo->ld_chol High Temp (broad transition) so_chol Gel Phase (So) so_chol->lo Low Temp

Caption: Cholesterol's effect on this compound phase behavior.

condensing_effect cholesterol Cholesterol Incorporation ordering Increased Acyl Chain Order cholesterol->ordering area Decreased Area per Lipid cholesterol->area thickness Increased Bilayer Thickness ordering->thickness fluidity Decreased Fluidity (Increased Rigidity) ordering->fluidity area->thickness area->fluidity

Caption: The condensing effect of cholesterol on this compound bilayers.

Conclusion

The interaction of cholesterol with this compound bilayers is a multifaceted phenomenon that has been pivotal in shaping our understanding of membrane biophysics. Cholesterol's ability to induce the liquid-ordered phase, increase bilayer thickness and acyl chain order, and decrease the area per lipid exemplifies its crucial role in modulating the physical state of biological membranes. The quantitative data and experimental methodologies outlined in this guide provide a robust framework for researchers and professionals in the fields of biophysics, cell biology, and drug development to further explore the intricate world of lipid-sterol interactions. A thorough comprehension of these fundamental principles is essential for advancing our knowledge of cellular processes and for the development of innovative therapeutic and diagnostic strategies that target the cell membrane.

References

DPPC Monolayer at the Air-Water Interface: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dipalmitoylphosphatidylcholine (DPPC) monolayers at the air-water interface serve as a fundamental and versatile model system in biophysical and pharmaceutical research. Mimicking the primary lipid component of lung surfactant and offering a simplified representation of one leaflet of a cell membrane, these monolayers provide a powerful platform for investigating lipid packing, phase behavior, and the interactions of drugs and nanoparticles with biological interfaces.[1][2][3] This guide offers a comprehensive overview of the core principles, experimental methodologies, and key data associated with this compound monolayers.

Core Properties and Phase Behavior

This compound, a zwitterionic phospholipid, self-assembles at the air-water interface to form a monomolecular layer. The behavior of this monolayer is typically characterized by its surface pressure-area (π-A) isotherm, which delineates the different physical states or phases of the monolayer as it is compressed.

Upon compression, a this compound monolayer transitions through several distinct phases:

  • Gas (G) Phase: At large areas per molecule, the this compound molecules are far apart and behave like a two-dimensional gas.

  • Liquid-Expanded (LE) Phase: As the area is reduced, the molecules begin to interact more, entering a more condensed, liquid-like state.

  • LE-Liquid-Condensed (LC) Coexistence Region: This is a characteristic plateau in the isotherm where domains of the more ordered LC phase begin to nucleate and grow within the LE phase.[1] The shape of these domains can be complex, often described as "bean-shaped" or multilobed.[1]

  • Liquid-Condensed (LC) Phase: Further compression leads to a homogeneously ordered phase where the lipid molecules are closely packed.[4]

  • Solid (S) or Tilted-Condensed (TC) Phase: At very high surface pressures, the monolayer enters a solid-like state.

  • Collapse: Beyond a certain pressure, the monolayer structure breaks down, and molecules are forced out of the interface into three-dimensional structures.

The precise transition pressures and molecular areas can be influenced by factors such as temperature, subphase composition, and the presence of other molecules.[5]

Quantitative Data Summary

The following tables summarize key quantitative data for pure this compound monolayers and in the presence of cholesterol, a common component of cell membranes that significantly modulates monolayer properties.

ParameterPure this compound MonolayerReference
LE/LC Coexistence Plateau Onset~3.6-3.8 mN/m[1]
Collapse Pressure (πc)~52 mN/m (pure water subphase)[6]
~63 mN/m (with ribbon barrier)[7]
Critical Temperature (Tc)44 °C[8]
Critical Surface Pressure (πc)57 mN/m[8]
Cholesterol Mole Fraction (Xchol)Effect on this compound MonolayerReference
0.0 - 0.1Converts the centered rectangular unit cell of pure this compound to an untilted hexagonal structure.[9][10]
> 0.20Significantly increases the rate of isobaric collapse.[10]
0.1 - 0.4The ordered hexagonal structure persists with nearly invariant chain spacing, suggesting cholesterol partitions into a disordered phase.[9][10]
1:1 Molar Ratio with this compoundResults in a collapse pressure of ~50 mN/m, indicating a slight destabilization compared to pure this compound, and broadens the phase transition region.[6]

Experimental Protocols

The study of this compound monolayers relies on a suite of specialized experimental techniques. Here, we detail the methodologies for the most common and powerful of these.

Langmuir Trough Methodology

The Langmuir trough is the primary instrument for forming and characterizing insoluble monolayers at a liquid-gas interface.

Objective: To form a this compound monolayer and measure its surface pressure-area (π-A) isotherm.

Materials:

  • Langmuir trough with movable barriers and a surface pressure sensor (e.g., Wilhelmy plate).

  • This compound powder.

  • Spreading solvent (typically chloroform or a hexane/ethanol mixture).[11]

  • High-purity water for the subphase (e.g., Milli-Q).

  • Microsyringe for spreading the this compound solution.

Protocol:

  • Trough Cleaning: Thoroughly clean the trough and barriers with a suitable solvent (e.g., ethanol, then chloroform) and rinse extensively with high-purity water to remove any surface-active contaminants.

  • Subphase Filling: Fill the trough with the high-purity water subphase until a slightly convex meniscus is formed above the trough edges.

  • Surface Cleaning: Aspirate the surface of the subphase to remove any residual impurities. The surface is considered clean when the surface pressure reading is stable and close to zero, and compression of the surface does not lead to a significant increase in pressure.

  • This compound Solution Preparation: Prepare a dilute solution of this compound in the spreading solvent (e.g., 1 mg/mL).[5]

  • Monolayer Spreading: Using a microsyringe, carefully deposit small droplets of the this compound solution onto the air-water interface at different locations.

  • Solvent Evaporation: Allow sufficient time (typically 10-15 minutes) for the spreading solvent to evaporate completely.

  • Isotherm Measurement: Compress the monolayer at a constant, slow rate (e.g., 10 cm²/min) using the movable barriers.[5] Simultaneously, record the surface pressure as a function of the area per molecule.

  • Data Analysis: Plot the surface pressure (π) versus the mean molecular area (A) to obtain the π-A isotherm.

langmuir_trough_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Clean_Trough Clean Trough and Barriers Fill_Subphase Fill with High-Purity Water Clean_Trough->Fill_Subphase Clean_Surface Aspirate Subphase Surface Fill_Subphase->Clean_Surface Spread_Monolayer Spread this compound Solution Clean_Surface->Spread_Monolayer Prepare_this compound Prepare this compound Solution Prepare_this compound->Spread_Monolayer Evaporate_Solvent Solvent Evaporation Spread_Monolayer->Evaporate_Solvent Compress_Monolayer Compress Monolayer Evaporate_Solvent->Compress_Monolayer Record_Data Record Surface Pressure vs. Area Compress_Monolayer->Record_Data Plot_Isotherm Plot π-A Isotherm Record_Data->Plot_Isotherm

Caption: Workflow for a Langmuir trough experiment.

Brewster Angle Microscopy (BAM)

BAM is a non-invasive optical technique used to visualize the morphology of monolayers at the air-water interface in real-time.[12]

Objective: To visualize the domain formation and phase transitions of a this compound monolayer during compression.

Experimental Setup:

  • A Langmuir trough integrated with a Brewster angle microscope.

  • The BAM setup consists of a p-polarized laser, a polarizer, and a CCD camera.

Protocol:

  • Prepare and spread the this compound monolayer on the Langmuir trough as described in the previous protocol.

  • Position the BAM optics at the Brewster's angle of the air-water interface (approximately 53°).[12]

  • Begin compressing the monolayer while simultaneously capturing images with the BAM.

  • Observe the emergence of bright domains (LC phase) from the darker background (LE phase) as the monolayer enters the LE-LC coexistence region.[4]

  • Continue imaging through the compression cycle to observe domain growth, coalescence, and the formation of a uniform LC phase.

dppc_phases Gas Gas Phase (Large Area/Molecule) LE Liquid-Expanded (LE) Phase Gas->LE Compression Coexistence LE-LC Coexistence (Domain Formation) LE->Coexistence Compression LC Liquid-Condensed (LC) Phase Coexistence->LC Compression Solid Solid Phase LC->Solid Compression Collapse Collapse Solid->Collapse Further Compression drug_interaction cluster_monolayer This compound Monolayer System cluster_drug External Agent cluster_interaction Interaction & Observation DPPC_Monolayer This compound Monolayer (Air-Water Interface) Interaction Interaction DPPC_Monolayer->Interaction Drug_Molecule Drug/Nanoparticle in Subphase Drug_Molecule->Interaction Adsorption Adsorption to Headgroups Interaction->Adsorption Insertion Insertion into Acyl Chains Interaction->Insertion Domain_Alteration Alteration of Domain Morphology Interaction->Domain_Alteration

References

The Solubility of Dipalmitoylphosphatidylcholine (DPPC): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), a widely used phospholipid in pharmaceutical and biomedical research. Addressed to researchers, scientists, and professionals in drug development, this document compiles quantitative solubility data, details experimental methodologies for solubility determination, and presents a visual workflow for these procedures.

Introduction

This compound is a saturated phospholipid that is a major component of eukaryotic cell membranes and is extensively used in the formulation of liposomes and other lipid-based drug delivery systems. Its solubility in various organic solvents is a critical parameter for the preparation of these formulations, influencing the homogeneity, stability, and scalability of the manufacturing process. This guide aims to provide a centralized resource on the solubility of this compound in commonly used organic solvents.

Quantitative Solubility of this compound

The solubility of this compound in organic solvents is influenced by factors such as the polarity of the solvent, temperature, and the physical form of the this compound (e.g., crystalline powder vs. hydrated lipid film). The following table summarizes the available quantitative solubility data for this compound in several organic solvents. It is important to note that solubility values can vary slightly depending on the specific experimental conditions.

Solvent/Solvent SystemSolubility (mg/mL)Molar Solubility (mM)Notes
Chloroform> 10[1]2.67 ± 0.09[2]This compound readily dissolves in chloroform.
Ethanol~30[3]0.51 ± 0.02[2]Sonication may be required to achieve dissolution[4].
Chloroform:Methanol:Water (65:35:8 by volume)-1.11 ± 0.02[2]A common solvent mixture for lipid film preparation.
Dimethyl Sulfoxide (DMSO)< 1[4]-Considered insoluble or only slightly soluble.
Water< 0.1[4]-Insoluble.

Note: The molecular weight of this compound is 734.04 g/mol . Molar solubility was calculated where not directly provided.

Experimental Protocols for Determining this compound Solubility

The determination of lipid solubility in organic solvents is a fundamental procedure in lipid-based formulation development. The following protocols outline two common methods for quantifying the solubility of this compound.

Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a solvent.

Principle: An excess amount of the solute (this compound) is added to a known volume of the solvent. The mixture is agitated until equilibrium is reached, at which point the undissolved solute is separated from the saturated solution. The concentration of the dissolved solute in the clear supernatant is then determined.

Materials:

  • This compound powder

  • Organic solvent of interest

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD) or a method for phosphorus quantification.

Procedure:

  • Add an excess amount of this compound powder to a glass vial. The exact amount should be enough to ensure that undissolved solid remains after equilibration.

  • Pipette a precise volume of the organic solvent into the vial.

  • Securely cap the vial and place it in a shaking incubator set at a constant temperature (e.g., 25 °C).

  • Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, visually inspect the vial to confirm the presence of undissolved this compound.

  • To separate the undissolved solid, centrifuge the vial at a high speed (e.g., 10,000 x g) for 15-20 minutes.

  • Carefully collect the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

  • Quantify the concentration of this compound in the filtered supernatant using a suitable analytical method such as HPLC-ELSD or by determining the phosphorus content.

  • The resulting concentration represents the solubility of this compound in the tested solvent at the specified temperature.

Gravimetric Method

The gravimetric method is a straightforward approach for determining solubility by measuring the mass of the solute dissolved in a known volume of a saturated solution.

Principle: A saturated solution of this compound is prepared, and a precise volume of this solution is taken. The solvent is then evaporated, and the mass of the remaining this compound is measured.

Materials:

  • This compound powder

  • Organic solvent of interest

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Volumetric pipette

  • Pre-weighed glass vials or aluminum pans

  • Analytical balance (microbalance preferred)

  • Vacuum oven or a stream of inert gas (e.g., nitrogen)

Procedure:

  • Prepare a saturated solution of this compound in the chosen organic solvent as described in steps 1-5 of the Shake-Flask Method.

  • After centrifugation, carefully transfer a precise volume of the clear supernatant to a pre-weighed vial using a calibrated volumetric pipette.

  • Evaporate the solvent from the vial. This can be achieved by placing the vial in a vacuum oven at a temperature below the boiling point of the solvent or by gently blowing a stream of inert gas over the liquid surface.

  • Once the solvent is completely evaporated, place the vial in a desiccator to remove any residual moisture and allow it to cool to room temperature.

  • Weigh the vial containing the dried this compound solute on an analytical balance.

  • The solubility is calculated by subtracting the initial weight of the empty vial from the final weight and dividing by the volume of the supernatant taken.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask and gravimetric methods.

experimental_workflow cluster_prep Sample Preparation cluster_separation Phase Separation cluster_analysis Analysis cluster_shake_flask Shake-Flask Method cluster_gravimetric Gravimetric Method start Start add_this compound Add excess This compound to vial start->add_this compound add_solvent Add known volume of solvent add_this compound->add_solvent equilibrate Equilibrate (Shaking) add_solvent->equilibrate centrifuge Centrifuge equilibrate->centrifuge separate Separate Supernatant centrifuge->separate filter_sf Filter Supernatant separate->filter_sf pipette_g Pipette known volume of supernatant separate->pipette_g analyze_sf Quantify this compound (e.g., HPLC) filter_sf->analyze_sf end_sf Solubility Value analyze_sf->end_sf evaporate_g Evaporate Solvent pipette_g->evaporate_g weigh_g Weigh Residue evaporate_g->weigh_g end_g Solubility Value weigh_g->end_g

Caption: Workflow for determining this compound solubility.

Conclusion

Understanding the solubility of this compound in various organic solvents is essential for the rational design and development of lipid-based formulations. This guide provides a summary of available quantitative data and detailed experimental protocols to assist researchers in this area. The provided workflow diagram offers a clear visual representation of the necessary steps for accurate solubility determination. Further research is warranted to expand the quantitative solubility data of this compound in a broader range of organic solvents and to investigate the influence of temperature on its solubility.

References

An In-depth Technical Guide to the Hydration Properties of the DPPC Lipid Headgroup

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the hydration properties of the dipalmitoylphosphatidylcholine (DPPC) lipid headgroup, a critical area of study for understanding membrane biophysics, drug-membrane interactions, and the stability of lipid-based drug delivery systems.

Core Concepts: The this compound Headgroup and Its Interaction with Water

The amphiphilic nature of this compound, a major component of biological membranes and lung surfactant, is dictated by its hydrophobic acyl chains and its hydrophilic phosphocholine headgroup. The hydration of this headgroup is a primary determinant of the physical state and functional properties of the lipid bilayer.

The this compound headgroup consists of three key components that orchestrate its interaction with the surrounding aqueous environment:

  • Phosphate Group: This negatively charged moiety is the primary hydration site. The two non-ester oxygen atoms of the phosphate group are the main targets for hydrogen bonding with water molecules.

  • Choline Group: The positively charged trimethylammonium group of the choline moiety also strongly interacts with water. This interaction is not a typical hydrogen bond but rather an association between the water's oxygen atom and the positively charged nitrogen.

  • Glycerol Backbone: The ester groups of the glycerol backbone, which link the headgroup to the acyl chains, also participate in hydrogen bonding with water, albeit to a lesser extent than the phosphate group.

The interplay of these interactions leads to the formation of a structured hydration shell around the this compound headgroup, influencing membrane fluidity, phase behavior, and permeability.

Quantitative Hydration Data

The extent of this compound headgroup hydration is not static and varies significantly with the phase of the lipid bilayer. The following table summarizes key quantitative data on the number of water molecules hydrating the this compound headgroup.

ParameterGel Phase (Lβ')Fluid Phase (Lα)Experimental Technique(s)
Hydration Number (Water Molecules per this compound) ~4~9Terahertz Time-Domain Spectroscopy
Water Molecules at Full Hydration Below 10 water molecules, the main phase transition temperature increases-Differential Scanning Calorimetry

Experimental Protocols for Studying this compound Hydration

A variety of experimental techniques can be employed to probe the hydration state of the this compound headgroup. Below are detailed protocols for some of the most powerful methods.

Molecular Dynamics (MD) Simulations with GROMACS

MD simulations provide an atomic-level view of the dynamic interactions between this compound and water molecules, allowing for the calculation of hydration numbers and water residence times.

Protocol:

  • System Setup:

    • Obtain a starting structure of a pre-equilibrated this compound bilayer (e.g., from online repositories).

    • Use GROMACS tools (gmx editconf and gmx solvate) to create a simulation box, solvate the bilayer with a water model (e.g., TIP3P or SPC), and add ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization using the steepest descent algorithm to remove any steric clashes in the initial configuration.

  • Equilibration:

    • Conduct a two-stage equilibration process. First, perform an NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature of the system.

    • Follow this with an NPT (constant number of particles, pressure, and temperature) equilibration to adjust the system's pressure and density. During this phase, apply position restraints to the lipid molecules to allow the solvent to equilibrate around them.

  • Production Run:

    • Perform the production MD simulation in the NPT ensemble for a sufficient duration (e.g., tens to hundreds of nanoseconds) to sample the equilibrium dynamics of the system.

  • Analysis:

    • Use GROMACS analysis tools (gmx rdf, gmx hbond) to calculate the radial distribution functions (RDFs) of water around the headgroup atoms and to determine the number and lifetime of hydrogen bonds.

    • The hydration number can be calculated by integrating the first peak of the RDF between the headgroup atoms and water oxygen.

GROMACS_Workflow cluster_prep System Preparation cluster_sim Simulation cluster_analysis Analysis start Obtain this compound Bilayer Structure solvate Solvate with Water & Ions start->solvate em Energy Minimization solvate->em nvt NVT Equilibration em->nvt npt NPT Equilibration nvt->npt md Production MD npt->md rdf Calculate RDFs md->rdf hbond Analyze Hydrogen Bonds md->hbond hydration_num Determine Hydration Number rdf->hydration_num hbond->hydration_num

GROMACS workflow for this compound hydration simulation.
Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy

ATR-FTIR spectroscopy is a powerful technique for probing the vibrational modes of molecules at an interface. It is particularly well-suited for studying the changes in the this compound headgroup's vibrational frequencies upon hydration.

Protocol:

  • Sample Preparation:

    • Prepare a thin film of this compound on the surface of an ATR crystal (e.g., Germanium or Zinc Selenide) by evaporating a solution of the lipid in a suitable organic solvent (e.g., chloroform).

  • Instrument Setup:

    • Mount the ATR crystal in the FTIR spectrometer.

    • Set the desired spectral range (typically 4000-600 cm⁻¹) and resolution (e.g., 4 cm⁻¹).

  • Data Acquisition:

    • Record a background spectrum of the clean, dry ATR crystal.

    • Introduce a controlled humidity environment or directly add a small amount of D₂O (to avoid overlapping O-H bands from water) onto the lipid film.

    • Acquire spectra of the hydrated lipid film at different hydration levels or as a function of time.

  • Spectral Analysis:

    • Subtract the background spectrum from the sample spectra.

    • Analyze the changes in the vibrational bands of the this compound headgroup, particularly the asymmetric and symmetric stretching modes of the phosphate group (PO₂⁻) and the C=O stretching mode of the ester groups.

    • A blue shift (increase in wavenumber) of the PO₂⁻ asymmetric stretch is indicative of dehydration, while a red shift suggests increased hydrogen bonding.

ATR_FTIR_Setup cluster_instrument ATR-FTIR Spectrometer cluster_sample Sample Stage IR_Source IR Source Interferometer Interferometer IR_Source->Interferometer ATR_Crystal ATR Crystal Interferometer->ATR_Crystal Incident IR Beam Detector Detector ATR_Crystal->Detector Reflected IR Beam Lipid_Film This compound Film Lipid_Film->ATR_Crystal Deposition Hydration D₂O/Humidity Hydration->Lipid_Film Hydration

Experimental setup for ATR-FTIR analysis of this compound hydration.
Differential Scanning Calorimetry (DSC)

DSC is a thermodynamic technique used to measure the heat flow associated with phase transitions in materials. By monitoring the phase behavior of this compound at different hydration levels, one can infer the energetics of water-lipid interactions.

Protocol:

  • Sample Preparation:

    • Prepare a series of this compound samples with varying water content by hydrating a known mass of dry lipid with different amounts of water or buffer.

    • Encapsulate a small amount (typically a few milligrams) of the hydrated lipid dispersion in a hermetically sealed DSC pan. Prepare a reference pan containing the same amount of water or buffer.

  • Instrument Calibration:

    • Calibrate the DSC instrument for temperature and enthalpy using standard materials (e.g., indium).

  • Experimental Run:

    • Place the sample and reference pans in the DSC cell.

    • Perform heating and cooling scans over a temperature range that encompasses the phase transitions of this compound (e.g., 20°C to 60°C) at a controlled scan rate (e.g., 1-5°C/min).

  • Data Analysis:

    • Analyze the resulting thermograms to determine the temperature and enthalpy of the main phase transition (gel to liquid-crystalline).

    • Plot the phase transition temperature as a function of water content. A significant change in the transition temperature at low water content indicates the removal of water molecules that are critical for stabilizing the bilayer structure.

Visualizing this compound Headgroup Hydration

The following diagram illustrates the chemical structure of the this compound headgroup and its primary hydration sites.

DPPC_Hydration cluster_this compound This compound Headgroup cluster_water Hydrating Water Molecules P P O1 O P->O1 = O2 O P->O2 O3 O P->O3 O4 O P->O4 C1 C O3->C1 Glycerol Glycerol Backbone O4->Glycerol C2 C C1->C2 N N+ C2->N CH3_1 CH₃ N->CH3_1 CH3_2 CH₃ N->CH3_2 CH3_3 CH₃ N->CH3_3 H2O1 H₂O H2O1->O1 H-bond H2O2 H₂O H2O2->O2 H-bond H2O3 H₂O H2O3->N Electrostatic Interaction H2O4 H₂O H2O4->Glycerol H-bond

This compound headgroup structure and primary hydration sites.

Conclusion

The hydration of the this compound headgroup is a multifaceted process governed by the specific chemical nature of its constituent parts. Understanding these interactions is fundamental for advancements in membrane biophysics, the design of effective drug delivery systems, and the interpretation of membrane-protein interactions. The experimental and computational protocols outlined in this guide provide a robust framework for researchers to quantitatively and qualitatively investigate the critical role of water in the structure and function of this compound-containing membranes.

Unveiling the Mechanical Landscape of DPPC Vesicles: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dipalmitoylphosphatidylcholine (DPPC) vesicles are fundamental model systems in membrane biophysics and drug delivery research. Their well-defined composition and phase behavior make them an ideal platform for understanding the mechanical properties that govern the stability, deformability, and interactions of lipid bilayers. This in-depth technical guide provides a comprehensive overview of the core mechanical properties of this compound vesicles, detailing the experimental methodologies used for their characterization and presenting key quantitative data in a structured format.

Core Mechanical Properties of this compound Vesicles

The mechanical behavior of a lipid vesicle is primarily described by its resistance to bending and stretching. These properties are quantified by the bending modulus (κ) and the area expansion modulus (K_a), respectively.

Quantitative Data Summary

The following tables summarize the experimentally determined mechanical properties of this compound vesicles under various conditions. It is important to note that values can vary depending on the experimental technique, vesicle size, and preparation method.

Table 1: Bending Modulus (κ) of this compound Vesicles

Experimental TechniqueTemperature (°C)Bending Modulus (κ) (x 10⁻²⁰ J)Citation
Flicker Noise Spectroscopy225.0 ± 3.3[1]
Flicker Noise Spectroscopy225.3 ± 3.0[1]
Molecular Dynamics224.28[1]
Atomic Force Microscopy20203[1]
Atomic Force MicroscopyNot Specified130 ± 10[1]
Optical MethodsNear T_MDecrease observed[2]

Table 2: Area Expansion Modulus (K_a) of this compound Vesicles

| Experimental Technique | Temperature (°C) | Cholesterol (mol%) | Area Expansion Modulus (K_a) (mN/m) | Citation | | :--- | :--- | :--- | :--- | | Micropipette Aspiration | Not Specified | 10 | ~300 |[3] | | Micropipette Aspiration | Not Specified | 18 | ~1100 |[3] | | Micropipette Aspiration | Not Specified | 25 | 1150 |[3] | | Micropipette Aspiration | Not Specified | 40 | 1281 |[3] |

Table 3: Other Mechanical and Structural Properties of this compound Bilayers

PropertyPhaseTemperature (°C)ValueCitation
Area per Lipid (A)Gel2047.9 Ų[2][4]
Area per Lipid (A)Fluid5064 Ų[2][4]
Young's Modulus (E)Gel20116 ± 45 MPa[5]
Rupture TensionNot Specified068.9 mN/m[6]
Rupture TensionNot SpecifiedIncreased110 mN/m[6]

Key Experimental Protocols

The characterization of vesicle mechanical properties relies on a suite of sophisticated biophysical techniques. Below are detailed methodologies for the key experiments cited.

Micropipette Aspiration

Micropipette aspiration is a powerful technique for directly measuring the area expansion modulus (K_a) and bending modulus (κ) of giant unilamellar vesicles (GUVs).

Methodology:

  • Vesicle Preparation: GUVs are typically formed by the electroformation or gentle hydration method.[7] A solution of this compound in an organic solvent is dried to a thin film on conductive electrodes (e.g., indium tin oxide-coated glass slides). The lipid film is then hydrated with an aqueous buffer, and an AC electric field is applied to promote the formation of large, single-lamellar vesicles.

  • Micropipette Preparation: Glass capillaries are pulled to a fine tip (typically 2-10 µm in diameter) using a micropipette puller. The tip is then fire-polished to create a smooth, flat surface.

  • Experimental Setup: The GUV suspension is placed in a microchamber on a microscope stage. A micropipette, controlled by a micromanipulator and connected to a pressure control system, is brought into contact with a GUV.

  • Measurement: A small suction pressure is applied to the micropipette, causing a portion of the vesicle to be aspirated into the pipette. The length of the aspirated vesicle tongue is measured as a function of the applied suction pressure.

  • Data Analysis: The area expansion modulus (K_a) is determined from the linear relationship between the applied membrane tension and the fractional change in vesicle surface area at high tensions. The bending modulus (κ) can be extracted from the low-tension regime where thermal fluctuations of the membrane are significant.

Micropipette_Aspiration_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis GUV_Formation GUV Formation (Electroformation) Aspiration Vesicle Aspiration (Apply Suction) GUV_Formation->Aspiration Pipette_Fabrication Micropipette Fabrication & Polishing Pipette_Fabrication->Aspiration Imaging Microscopy Imaging Aspiration->Imaging Measurement Measure Tongue Length vs. Pressure Imaging->Measurement Calculation Calculate Ka and κ Measurement->Calculation

Micropipette aspiration experimental workflow.

Atomic Force Microscopy (AFM)

AFM provides nanoscale resolution to probe the mechanical properties of individual vesicles, particularly the Young's modulus (E) and bending rigidity (k_c).

Methodology:

  • Vesicle Deposition: A suspension of small unilamellar vesicles (SUVs) is deposited onto a freshly cleaved, atomically flat substrate, such as mica.[2] The vesicles are allowed to adsorb to the surface.

  • AFM Imaging: The AFM is operated in a suitable imaging mode, such as tapping mode, to obtain topographical images of the adsorbed vesicles. This allows for the determination of vesicle size and shape.

  • Force Spectroscopy: The AFM tip is positioned over the center of an individual vesicle. The tip is then moved vertically towards the vesicle, indenting it, and then retracted. The deflection of the cantilever is measured as a function of the tip's vertical position, generating a force-distance curve.

  • Data Analysis: The approach portion of the force-distance curve is analyzed using a suitable mechanical model, such as the shell theory, to extract the Young's modulus and bending rigidity of the vesicle membrane.[5]

AFM_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Vesicle_Deposition Vesicle Deposition on Substrate AFM_Imaging AFM Imaging (Topography) Vesicle_Deposition->AFM_Imaging Force_Spectroscopy Force Spectroscopy (Indentation) AFM_Imaging->Force_Spectroscopy FD_Curve Generate Force- Distance Curve Force_Spectroscopy->FD_Curve Model_Fitting Fit Data to Mechanical Model FD_Curve->Model_Fitting Extract_Properties Extract E and k_c Model_Fitting->Extract_Properties

AFM-based nanomechanical analysis workflow.

Vesicle Fluctuation Analysis (Flicker Noise Spectroscopy)

This non-invasive technique analyzes the thermally driven shape fluctuations of a GUV to determine its bending modulus (κ).

Methodology:

  • Vesicle Observation: A quasi-spherical GUV is identified and observed under a phase-contrast or confocal microscope. A time-series of images of the vesicle contour is captured.

  • Contour Extraction: The contour of the vesicle in each image is extracted using image analysis software.

  • Fluctuation Analysis: The fluctuations of the vesicle contour from its average circular shape are decomposed into a series of spherical harmonics. The mean-square amplitude of each fluctuation mode is calculated.

  • Data Fitting: The experimentally determined fluctuation spectrum is fitted to a theoretical model that relates the fluctuation amplitudes to the bending modulus and membrane tension.[8][9] This allows for the determination of κ.

Fluctuation_Analysis_Workflow Observe_GUV Observe GUV (Microscopy) Capture_Images Capture Time-Series of Images Observe_GUV->Capture_Images Extract_Contour Extract Vesicle Contour Capture_Images->Extract_Contour Analyze_Fluctuations Analyze Contour Fluctuations Extract_Contour->Analyze_Fluctuations Fit_to_Model Fit Fluctuation Spectrum to Theoretical Model Analyze_Fluctuations->Fit_to_Model Determine_Kappa Determine Bending Modulus (κ) Fit_to_Model->Determine_Kappa

Vesicle fluctuation analysis workflow.

Logical Relationships of Mechanical Properties

The mechanical properties of this compound vesicles are intrinsically linked to their molecular organization and phase state.

Mechanical_Properties_Relationships Temp Temperature Phase Lipid Phase (Gel vs. Fluid) Temp->Phase Chol Cholesterol Concentration Chol->Phase Packing Molecular Packing Phase->Packing Bending_Modulus Bending Modulus (κ) Packing->Bending_Modulus Area_Expansion_Modulus Area Expansion Modulus (Ka) Packing->Area_Expansion_Modulus Deformability Vesicle Deformability Bending_Modulus->Deformability Area_Expansion_Modulus->Deformability

Factors influencing this compound vesicle mechanics.

This guide provides a foundational understanding of the mechanical properties of this compound vesicles, essential for their application in fields ranging from fundamental biophysics to the rational design of drug delivery systems. The provided data and protocols serve as a valuable resource for researchers and professionals working with these versatile model membranes.

References

An In-depth Technical Guide to the Gel to Liquid-Crystalline Phase Transition in Dipalmitoylphosphatidylcholine (DPPC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the gel to liquid-crystalline phase transition in dipalmitoylphosphatidylcholine (DPPC), a widely studied model system for biological membranes. Understanding this fundamental biophysical process is critical for advancements in drug delivery, membrane biophysics, and cellular biology. This document details the core principles of the transition, presents quantitative data in a structured format, and provides detailed experimental protocols for its investigation.

Core Biophysical Principles

The gel to liquid-crystalline phase transition, or main phase transition, of this compound bilayers is a temperature-dependent event characterized by a shift from a highly ordered, tightly packed gel phase (Lβ') to a more fluid, disordered liquid-crystalline phase (Lα). This transition is a cooperative process involving significant changes in the physical properties of the lipid bilayer.

In the gel phase (Lβ') , which occurs at temperatures below the main transition temperature (Tm), the saturated acyl chains of the this compound molecules are in a nearly all-trans conformation, leading to a highly ordered and condensed packing arrangement. This results in a thicker bilayer with a smaller surface area per lipid molecule. The movement of individual lipid molecules is highly restricted in this phase.

As the temperature increases and approaches the Tm, the lipid molecules absorb energy, leading to an increase in the kinetic energy of the acyl chains. At the main transition temperature (Tm) , which for fully hydrated this compound is approximately 41°C, there is a sharp endothermic transition.[1] During this transition, a significant number of gauche conformations are introduced into the acyl chains, causing them to become more disordered and fluid.

This leads to the liquid-crystalline phase (Lα) , where the acyl chains are more mobile and occupy a larger volume. Consequently, the bilayer thickness decreases, and the area per lipid molecule increases.[2] This increased fluidity allows for greater lateral diffusion of lipid molecules and embedded proteins within the membrane.

Prior to the main transition, this compound can also exhibit a pre-transition from a lamellar gel phase (Lβ') to a ripple phase (Pβ'), which is characterized by a periodic, wave-like distortion of the bilayer surface.

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with the gel to liquid-crystalline phase transition of this compound.

Table 1: Thermodynamic Parameters of the Main Phase Transition of this compound

ParameterValueUnitReference
Main Transition Temperature (Tm)~41°C[1]
Enthalpy of Transition (ΔH)33 - 42kJ/mol[2][3]
Entropy of Transition (ΔS)105 - 134J/(mol·K)Calculated

Table 2: Structural Parameters of this compound Bilayers in the Gel and Liquid-Crystalline Phases

ParameterGel Phase (Lβ')Liquid-Crystalline Phase (Lα)UnitReference
Area per Lipid~0.48~0.64nm²[2]
Bilayer Thickness~4.5~3.8nm[2]

Experimental Methodologies

The study of the this compound phase transition relies on a variety of biophysical techniques. Detailed protocols for three key methods are provided below.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for directly measuring the heat changes associated with the phase transition.

Experimental Protocol:

  • Liposome Preparation:

    • Dissolve this compound in chloroform in a round-bottom flask.

    • Remove the solvent under a stream of nitrogen gas to form a thin lipid film on the flask wall.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with a buffer solution (e.g., phosphate-buffered saline, pH 7.4) by vortexing at a temperature above the Tm of this compound (~50°C) to form multilamellar vesicles (MLVs).

    • For unilamellar vesicles (LUVs), subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) at a temperature above Tm.

  • DSC Measurement:

    • Accurately weigh a known amount of the liposome suspension (typically 1-5 mg of lipid) into a DSC sample pan.

    • Use the same buffer as a reference in an identical empty pan.

    • Seal both pans hermetically.

    • Place the sample and reference pans in the DSC instrument.

    • Equilibrate the system at a starting temperature well below the expected Tm (e.g., 25°C).

    • Heat the sample at a constant scan rate (e.g., 1-2°C/min) to a final temperature well above the Tm (e.g., 60°C).

    • Record the differential power required to maintain a zero temperature difference between the sample and reference pans as a function of temperature.

  • Data Analysis:

    • The resulting thermogram will show an endothermic peak at the main transition temperature (Tm).

    • The Tm is determined as the temperature at the peak maximum.

    • The enthalpy of the transition (ΔH) is calculated by integrating the area under the peak.

    • The entropy of the transition (ΔS) can be calculated using the equation: ΔS = ΔH / Tm (in Kelvin).

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to probe the conformational changes in the acyl chains of the this compound molecules during the phase transition by monitoring the vibrational frequencies of specific chemical bonds. The frequency of the C-H stretching vibrations of the methylene groups in the acyl chains is particularly sensitive to the conformational order.

Experimental Protocol:

  • Sample Preparation:

    • Prepare this compound liposomes as described in the DSC protocol.

    • For Attenuated Total Reflectance (ATR)-FTIR, deposit a small amount of the liposome suspension onto the ATR crystal (e.g., Germanium or Zinc Selenide) and allow the water to evaporate, forming a hydrated lipid film.

  • FTIR Measurement:

    • Place the ATR crystal with the lipid film into a temperature-controlled sample holder in the FTIR spectrometer.

    • Acquire a background spectrum of the empty, clean ATR crystal at each desired temperature.

    • Acquire sample spectra over a range of temperatures spanning the phase transition (e.g., 25°C to 60°C), allowing the sample to equilibrate at each temperature before measurement.

    • Typically, spectra are recorded in the range of 4000-400 cm⁻¹ with a resolution of 2-4 cm⁻¹.

  • Data Analysis:

    • Focus on the symmetric (νs) and asymmetric (νas) C-H stretching bands of the methylene groups, typically located around 2850 cm⁻¹ and 2920 cm⁻¹, respectively.

    • In the gel phase, these bands appear at lower wavenumbers, indicating a more ordered, all-trans conformation of the acyl chains.

    • As the temperature increases through the Tm, these bands shift to higher wavenumbers, reflecting the increase in gauche conformers and greater conformational disorder in the liquid-crystalline phase.

    • Plot the peak position (wavenumber) of the methylene stretching bands as a function of temperature. The midpoint of the sigmoidal curve represents the Tm.

Fluorescence Anisotropy

Fluorescence anisotropy measures the rotational mobility of a fluorescent probe embedded within the lipid bilayer. This provides information about the local micro-viscosity or "fluidity" of the membrane.

Experimental Protocol:

  • Probe Incorporation:

    • Prepare this compound liposomes as described in the DSC protocol.

    • Incorporate a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), into the liposomes. This is typically done by adding a small amount of a concentrated stock solution of the probe in a suitable solvent (e.g., tetrahydrofuran or chloroform) to the lipid solution before film formation, or by incubating the pre-formed liposomes with the probe. The final probe-to-lipid molar ratio should be low (e.g., 1:500) to avoid self-quenching.

  • Fluorescence Measurement:

    • Place the liposome suspension containing the probe into a temperature-controlled cuvette holder in a fluorescence spectrophotometer equipped with polarizers.

    • Excite the sample with vertically polarized light at the probe's excitation maximum (e.g., ~360 nm for DPH).

    • Measure the fluorescence emission intensity parallel (I_parallel) and perpendicular (I_perpendicular) to the polarization of the excitation light at the emission maximum (e.g., ~430 nm for DPH).

    • Repeat the measurements at various temperatures spanning the phase transition, allowing the sample to equilibrate at each temperature.

  • Data Analysis:

    • Calculate the fluorescence anisotropy (r) at each temperature using the following equation: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular) where G is the instrument-specific correction factor (G-factor), determined by measuring the ratio of the vertically to horizontally polarized emission components when the excitation light is horizontally polarized.

    • In the gel phase, the high order of the lipid chains restricts the probe's rotation, resulting in a high anisotropy value.

    • As the temperature increases through the Tm, the membrane becomes more fluid, allowing for greater rotational freedom of the probe and a decrease in the anisotropy value.

    • Plot the fluorescence anisotropy as a function of temperature. The midpoint of the resulting sigmoidal curve corresponds to the Tm.

Visualizations

The following diagrams illustrate key aspects of the this compound gel to liquid-crystalline phase transition.

DPPC_Phase_Transition cluster_gel Gel Phase (Lβ') cluster_lq Liquid-Crystalline Phase (Lα) gel Ordered Acyl Chains (all-trans) gel_props High Order Thick Bilayer Small Area/Lipid lq Disordered Acyl Chains (gauche conformers) gel->lq  Temperature Increase (≥ Tm)   lq->gel  Temperature Decrease (< Tm)   lq_props Low Order Thin Bilayer Large Area/Lipid

Figure 1: Molecular changes in this compound during the phase transition.

DSC_Workflow start Start liposome_prep This compound Liposome Preparation (Film Hydration & Extrusion) start->liposome_prep sample_loading Load Sample & Reference into DSC Pans liposome_prep->sample_loading instrument_setup Instrument Equilibration (e.g., 25°C) sample_loading->instrument_setup heating_scan Heating Scan (e.g., 1°C/min to 60°C) instrument_setup->heating_scan data_acquisition Record Thermogram (Heat Flow vs. Temperature) heating_scan->data_acquisition data_analysis Analyze Thermogram: - Determine Tm - Calculate ΔH data_acquisition->data_analysis end End data_analysis->end

References

The Discovery and History of Dipalmitoylphosphatidylcholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipalmitoylphosphatidylcholine (DPPC) is a phospholipid of profound biological and clinical significance, primarily recognized as the principal surface-active component of pulmonary surfactant.[1][2] Its discovery and the subsequent elucidation of its role in respiratory mechanics revolutionized neonatal medicine, drastically reducing mortality from Respiratory Distress Syndrome (RDS). This technical guide provides an in-depth exploration of the historical milestones, pivotal experiments, and key scientific figures that shaped our understanding of this compound. It further details the biophysical properties of this critical molecule, its biosynthetic pathway, and the experimental methodologies that have been instrumental in its study.

A Historical Timeline of Discovery: From Surface Tension to Surfactant

The journey to understanding this compound is intrinsically linked to the study of pulmonary mechanics and the mysterious substance that prevents our lungs from collapsing with every breath.

Early Observations:

The concept of surface tension in the lungs was first explored in 1929 by the Swiss physiologist Kurt von Neergaard . Through experiments involving the inflation of porcine lungs with both air and a gum solution, he astutely concluded that a substance capable of lowering surface tension was crucial for normal respiratory function.[3][4] Despite the groundbreaking nature of his work, it was largely overlooked for several decades.

In the early 1950s , three independent researchers, Richard Pattle in England, Charles Macklin in Canada, and John A. Clements in the United States, all working on chemical warfare projects, made similar observations about a stable foam in the lungs that possessed remarkable surface tension-lowering properties.[3] Pattle, in 1955 , identified this substance as a "lung lining substance" and suggested its absence might be linked to respiratory issues in premature infants.[5]

The Seminal Work of John A. Clements:

It was John A. Clements , a physician and physiologist at the U.S. Army Chemical Center, who is largely credited with the definitive discovery and characterization of pulmonary surfactant.[6][7] In the mid-1950s, Clements developed a crude but effective surface balance, reportedly made from "sealing wax, chewing gum, string and other odds and ends," to measure the surface tension of lung extracts.[8] His experiments demonstrated that this substance could dramatically reduce surface tension, a property essential for preventing the collapse of the alveoli during exhalation.[7][9] He published his initial findings in 1956 .[10]

Linking Surfactant Deficiency to Respiratory Distress Syndrome (RDS):

The clinical significance of Clements' discovery was solidified in 1959 when he collaborated with Dr. Mary Ellen Avery. They demonstrated that the lungs of premature infants who had died from what was then known as hyaline membrane disease were deficient in this surface-active material.[7] This established a direct link between the absence of pulmonary surfactant and neonatal RDS.[6][8] The tragic death of President John F. Kennedy's premature son, Patrick Bouvier Kennedy, from RDS in 1963 brought national attention to the condition and spurred further research.[8][11]

The Identification of this compound and the Dawn of Surfactant Replacement Therapy:

Subsequent research focused on identifying the precise chemical composition of this vital surfactant. It was determined that the primary and most surface-active component was dipalmitoylphosphatidylcholine (this compound).[12][13] This discovery paved the way for the development of surfactant replacement therapies. The first attempts in the 1960s using aerosolized this compound alone proved ineffective.[14] However, continued research led to the development of effective animal-derived and synthetic surfactant preparations, which have become a cornerstone of neonatal intensive care.[9][14][15] The first successful trial of surfactant treatment for RDS was reported in 1980 .[15]

Biophysical and Chemical Properties of this compound

Dipalmitoylphosphatidylcholine is a phospholipid composed of a phosphatidylcholine head-group and two C16 palmitic acid tails.[14] This amphipathic nature is central to its function.

PropertyValueReference
Chemical Formula C40H80NO8P[14]
Molar Mass 734.053 g·mol−1[14]
Physical State at 37 °C Solid/Gel Phase[14]
Melting Point (Tm) ~41.3 °C[14]
Critical Micelle Concentration (CMC) 4.6 ± 0.5 x 10−10 M[14]

At the air-water interface of the alveoli, this compound molecules align with their hydrophilic heads in the aqueous hypophase and their hydrophobic tails directed towards the air. This orientation disrupts the cohesive forces between water molecules, thereby reducing surface tension.[1]

Biosynthesis of Dipalmitoylphosphatidylcholine

The synthesis of this compound occurs primarily in the endoplasmic reticulum of type II pneumocytes.[14] The de novo synthesis of phosphatidylcholine in the lung predominantly follows the cytidine diphosphate-choline (CDP-choline) pathway.

The rate-limiting step in this pathway is the conversion of choline phosphate to CDP-choline, a reaction catalyzed by the enzyme choline phosphate cytidyltransferase.[16]

DPPC_Biosynthesis cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum Choline Choline Choline_Phosphate Choline Phosphate Choline->Choline_Phosphate Choline Kinase CDP_Choline CDP-Choline Choline_Phosphate->CDP_Choline Choline Phosphate Cytidyltransferase (Rate-limiting) PC Phosphatidylcholine CDP_Choline->PC Cholinephosphotransferase DAG Diacylglycerol DAG->PC Remodeling Remodeling (Acyltransferase) PC->Remodeling This compound Dipalmitoyl- phosphatidylcholine Remodeling->this compound

Caption: De novo biosynthesis of this compound via the CDP-choline pathway.

Key Experimental Protocols

The study of this compound and pulmonary surfactant has relied on a variety of experimental techniques.

Surface Balance (Langmuir-Blodgett Trough)

This technique was central to the initial discovery of pulmonary surfactant's properties.

Principle: A Langmuir-Blodgett trough is a piece of equipment used to create and characterize monomolecular layers at an air-water interface. It consists of a trough filled with a subphase (typically water), movable barriers to compress the surface film, and a Wilhelmy plate or other sensor to measure surface tension.

Methodology (Conceptual):

  • A solution of the surfactant (e.g., lung extract or pure this compound) in a volatile solvent is spread onto the surface of the aqueous subphase in the trough.

  • The solvent is allowed to evaporate, leaving a monolayer of the surfactant molecules at the air-water interface.

  • The movable barriers are then used to compress the monolayer, reducing the surface area available to each molecule.

  • The surface tension is continuously measured as the surface area is changed.

  • A pressure-area isotherm is generated, which provides information about the phase behavior and compressibility of the monolayer.

Langmuir_Blodgett_Workflow Start Prepare this compound solution in volatile solvent Spread Spread solution onto aqueous subphase in trough Start->Spread Evaporate Allow solvent to evaporate, forming a monolayer Spread->Evaporate Compress Compress monolayer with movable barriers Evaporate->Compress Measure Continuously measure surface tension Compress->Measure Generate Generate pressure-area isotherm Measure->Generate

Caption: Workflow for Langmuir-Blodgett trough experiment.

Liposome Preparation and Characterization

This compound is widely used in research to create liposomes, which are artificial vesicles composed of a lipid bilayer.[1][14] These serve as models for cell membranes and are used in drug delivery studies.

Methodology (Probe-Tip Sonication):

  • A known mass of this compound is dissolved in an organic solvent (e.g., chloroform).

  • The solvent is evaporated under a stream of nitrogen to form a thin lipid film on the wall of a glass vessel.

  • The lipid film is hydrated with an aqueous buffer solution.

  • The suspension is then subjected to probe-tip sonication, which uses high-frequency sound waves to break down the multilamellar vesicles into smaller, unilamellar liposomes.

  • The resulting liposome suspension can be characterized by techniques such as dynamic light scattering (for size distribution) and transmission electron microscopy (for morphology).[17]

Differential Scanning Calorimetry (DSC)

DSC is used to study the thermotropic phase behavior of this compound bilayers.

Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This allows for the determination of phase transition temperatures, such as the melting temperature (Tm) of a lipid bilayer.

Methodology:

  • A sample of the this compound liposome suspension is placed in a sample pan, and a reference pan contains only the buffer.

  • The pans are heated at a constant rate.

  • As the this compound transitions from the gel phase to the liquid-crystalline phase, it absorbs heat, resulting in a detectable endothermic peak in the DSC thermogram.

  • The temperature at the peak of this transition is the Tm.

This compound in Drug Development and Clinical Applications

The discovery of this compound's role in RDS led to one of the most significant advances in neonatal medicine: surfactant replacement therapy.

Evolution of Surfactant Formulations:

  • First Generation: Early attempts using only this compound were unsuccessful.[14]

  • Second Generation: Formulations derived from animal lungs (e.g., bovine or porcine) containing a mixture of phospholipids and surfactant proteins proved to be highly effective and are still in use today.[14][15]

  • Third Generation: Synthetic surfactants containing this compound in combination with synthetic peptides or recombinant proteins have also been developed.[14]

Beyond RDS, this compound is a key component in various drug delivery systems, particularly in liposomal formulations for intravenous and inhaled therapies.[12][13] Its biocompatibility and ability to form stable bilayers make it an ideal excipient.

Conclusion

The story of dipalmitoylphosphatidylcholine is a testament to the power of basic scientific inquiry. From the initial theoretical ponderings about lung mechanics to the detailed biophysical characterization of a single molecule, the research into this compound has had a profound and life-saving impact. For researchers and drug development professionals, a thorough understanding of the history, properties, and experimental methodologies related to this compound is essential for continued innovation in respiratory medicine and advanced drug delivery systems.

References

Methodological & Application

Preparation of DPPC Liposomes by Extrusion: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the preparation of dipalmitoylphosphatidylcholine (DPPC) liposomes using the extrusion method. This technique is widely employed to produce unilamellar vesicles of a defined size, a critical requirement for various applications in drug delivery, biophysics, and model membrane research.[1][2][3] The protocols outlined below are based on established methodologies and offer a comprehensive workflow from lipid film preparation to final liposome characterization.

Overview of the Extrusion Method

The preparation of liposomes by extrusion is a multi-step process that begins with the creation of a thin lipid film. This film is then hydrated to form multilamellar vesicles (MLVs). These MLVs are subsequently subjected to repeated extrusion through polycarbonate filters with a defined pore size. This process reduces the size and lamellarity of the vesicles, resulting in a homogenous population of large unilamellar vesicles (LUVs).[1][3][4]

Key Experimental Parameters

The physical characteristics of the final liposome formulation, such as size, and stability, are highly dependent on several key experimental parameters. The following table summarizes the critical quantitative data gathered from various established protocols.

ParameterValue/RangeNotesSource(s)
This compound Concentration 10 - 50 mg/mLHigher concentrations may be used, but can be more difficult to extrude.[5][1][5]
Solvent for Lipid Film Chloroform or Chloroform:Methanol (e.g., 7:3 v/v)The choice of solvent is critical for complete lipid dissolution.[5][6]
Hydration Buffer Phosphate-Buffered Saline (PBS), HEPES, Tris bufferThe buffer composition should be chosen based on the intended application and to maintain the desired pH.[5][7]
Hydration Temperature > 41°C (Phase transition temperature of this compound)Hydration must be performed above the gel-to-liquid crystalline phase transition temperature (Tm) of this compound to ensure proper lipid mobility.[5][8]
Extrusion Temperature 45°C - 65°CExtrusion must be performed above the Tm of this compound to prevent membrane fouling and ensure successful vesicle formation.[1][1][5][6]
Polycarbonate Filter Pore Size 30 nm - 400 nm (commonly 100 nm)The final liposome size is determined by the pore size of the filter.[2][1][2]
Number of Extrusion Cycles 10 - 20 passesRepeated extrusion ensures a more uniform size distribution.[1][1][6]
Freeze-Thaw Cycles 5 - 10 cyclesOptional but recommended to disrupt MLVs and facilitate the formation of unilamellar vesicles.[6][3][6]

Experimental Workflow

The following diagram illustrates the sequential steps involved in the preparation of this compound liposomes by the thin-film hydration and extrusion method.

G cluster_0 Lipid Film Preparation cluster_1 Hydration & Vesicle Formation cluster_2 Extrusion cluster_3 Final Product Dissolve this compound Dissolve this compound Dry to Film Dry to Film Dissolve this compound->Dry to Film Organic Solvent (e.g., Chloroform) Hydrate Film Hydrate Film Dry to Film->Hydrate Film Aqueous Buffer (> this compound Tm) Form MLVs Form MLVs Hydrate Film->Form MLVs Freeze-Thaw Freeze-Thaw Form MLVs->Freeze-Thaw Optional Extrude Extrude Freeze-Thaw->Extrude Homogenize Size Homogenize Size Extrude->Homogenize Size Final Liposomes Final Liposomes Homogenize Size->Final Liposomes

Caption: Workflow for this compound liposome preparation.

Detailed Experimental Protocol

This protocol describes the preparation of this compound liposomes with a final target size of approximately 100 nm.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (this compound)

  • Chloroform

  • Hydration buffer (e.g., 10 mM Phosphate Buffer, 150 mM NaCl, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath or heating block

  • Extruder device (e.g., mini-extruder)

  • Polycarbonate filters (100 nm pore size)

  • Gas-tight syringes

  • Liquid nitrogen (for freeze-thaw cycles)

Procedure:

  • Lipid Film Preparation: a. Weigh the desired amount of this compound and dissolve it in chloroform in a round-bottom flask. A typical concentration is 10-20 mg of lipid per ml of solvent.[5] b. Attach the flask to a rotary evaporator. c. Rotate the flask in a water bath set to a temperature above the boiling point of the solvent (e.g., 45°C for chloroform) to evaporate the solvent.[5] d. Continue rotation until a thin, uniform lipid film is formed on the inner surface of the flask. e. To ensure complete removal of the organic solvent, place the flask under a high vacuum for at least 3 hours.[6]

  • Hydration of the Lipid Film: a. Pre-heat the hydration buffer to a temperature above the phase transition temperature of this compound (Tm ≈ 41°C), for instance, to 50°C.[8][9] b. Add the pre-heated buffer to the round-bottom flask containing the dry lipid film. c. Agitate the flask by vortexing or gentle shaking for an extended period (e.g., 30-60 minutes) at a temperature above the Tm to ensure complete hydration and formation of multilamellar vesicles (MLVs).[8]

  • Freeze-Thaw Cycles (Optional but Recommended): a. To improve the encapsulation efficiency and facilitate the formation of unilamellar vesicles, subject the MLV suspension to 5-10 freeze-thaw cycles.[6] b. Freeze the suspension by immersing the container in liquid nitrogen until completely frozen. c. Thaw the suspension in a water bath heated to a temperature above the Tm of this compound (e.g., 50°C).[3] d. Repeat this cycle for the desired number of times.

  • Extrusion: a. Assemble the extruder device according to the manufacturer's instructions, placing two stacked 100 nm polycarbonate filters in the filter holder.[1] b. Pre-heat the extruder to a temperature above the Tm of this compound (e.g., 50-65°C).[1][6] c. Draw the MLV suspension into one of the gas-tight syringes. d. Place the syringe into the extruder and connect it to the filter holder. e. Manually push the lipid suspension from one syringe to the other through the polycarbonate filter. f. Repeat this extrusion process for a total of 11 to 21 passes to ensure a narrow and uniform size distribution.

  • Storage: a. Store the final liposome suspension at 4°C. For long-term storage, the stability will depend on the specific lipid composition and buffer conditions.

Characterization

After preparation, it is crucial to characterize the liposomes to ensure they meet the desired specifications. Common characterization techniques include:

  • Size and Polydispersity Index (PDI): Dynamic Light Scattering (DLS) is used to determine the mean vesicle diameter and the width of the size distribution.

  • Zeta Potential: This measurement provides information about the surface charge of the liposomes, which is a key factor in their stability and interaction with biological systems.

  • Encapsulation Efficiency: If a drug or other molecule is encapsulated, its concentration within the liposomes is determined, often after separating the free from the encapsulated material.

By following these detailed protocols and understanding the critical parameters, researchers can reliably and reproducibly prepare this compound liposomes with controlled characteristics for a wide range of scientific applications.

References

Application Notes and Protocols for DPPC Liposomes in Drug Delivery Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dipalmitoylphosphatidylcholine (DPPC) is a phospholipid widely utilized in the formulation of liposomes for drug delivery applications. Its biocompatibility, biodegradability, and well-defined physicochemical properties, including a distinct gel-to-liquid crystalline phase transition temperature (Tm) around 41°C, make it an attractive component for creating stable and thermosensitive drug carriers.[1][2][3] These application notes provide detailed protocols and data for the preparation, characterization, and evaluation of this compound liposomes as a versatile platform for encapsulating and delivering therapeutic agents. Liposomes, spherical vesicles composed of one or more phospholipid bilayers, can encapsulate both hydrophilic and lipophilic drugs, protecting them from degradation and enabling controlled release.[3][4][5][6]

Physicochemical Properties and Characterization

The efficacy of this compound liposomes as drug delivery vehicles is intrinsically linked to their physicochemical characteristics. Key parameters such as particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency must be carefully controlled and characterized.[7][8]

Table 1: Physicochemical Properties of this compound-Based Liposomes

FormulationMajor ComponentsAverage Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
This compound LiposomesThis compound131.9 ± 1.1Not ReportedNot ReportedNot Reported[9]
This compound/CholesterolThis compound, Cholesterol (21%)1698 ± 30.7Not ReportedNot Reported2.13 ± 0.04 (Inulin)[10]
This compound/DC8,9PC/DSPE-PEG2000This compound, DC8,9PC, DSPE-PEG2000 (86:10:4 mol%)~100-150 (unloaded)Not ReportedNot ReportedHigh for Doxorubicin[11]
This compound/DOPC/POPCThis compound (42%), DOPC (46%), POPC (12%)127.5Not Reported+7.2420.24 (Calcein)[12]
This compound/CsAThis compound, Cyclosporine A100-200< 0.3-17.85 ± 1.59Not Reported[13][14]

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration

The thin-film hydration method is a common and straightforward technique for preparing multilamellar vesicles (MLVs).[15][16][17]

Materials:

  • Dipalmitoylphosphatidylcholine (this compound)

  • Cholesterol (optional, for enhancing stability)[10]

  • Chloroform or a chloroform:methanol mixture (e.g., 3:1 v/v)[16]

  • Hydration buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)[9]

  • Drug to be encapsulated

Procedure:

  • Dissolve this compound and other lipid components (e.g., cholesterol) in the organic solvent in a round-bottom flask.[9][16] If encapsulating a lipophilic drug, dissolve it in the organic solvent along with the lipids.

  • Create a thin lipid film on the inner wall of the flask by removing the organic solvent using a rotary evaporator under vacuum.[9][18] This is typically done at a temperature above the lipid phase transition temperature (e.g., 45-60°C).[18]

  • Further dry the lipid film under a stream of nitrogen gas or in a vacuum desiccator for at least 2 hours to remove any residual solvent.[9][17]

  • Hydrate the lipid film by adding the aqueous hydration buffer (containing the hydrophilic drug, if applicable) pre-heated to a temperature above the Tm of this compound (e.g., 46°C).[9]

  • Agitate the flask by vortexing or gentle shaking to facilitate the formation of multilamellar vesicles (MLVs).[19]

  • To obtain smaller, unilamellar vesicles (SUVs or LUVs), the MLV suspension can be further processed by sonication or extrusion.

Protocol 2: Liposome Size Reduction by Sonication and Extrusion

Sonication:

  • Place the MLV suspension in an ice bath to prevent overheating.[19]

  • Sonicate the suspension using a probe sonicator or a bath sonicator.[9][19] For probe sonication, use short pulses (e.g., 2 seconds on, 2 seconds off) to minimize heat generation.[19] Total sonication time can vary (e.g., 10 minutes).[9]

  • Monitor the temperature of the sample to ensure it remains above the Tm of this compound.[9]

  • After sonication, centrifuge the sample to pellet any titanium particles from the probe tip and un-reconstituted lipids.[19]

Extrusion:

  • Assemble a liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).[18]

  • Equilibrate the extruder and the liposome suspension to a temperature above the Tm of this compound.

  • Pass the MLV suspension through the extruder multiple times (e.g., 10-20 passes) to form unilamellar vesicles with a uniform size distribution.[18]

G cluster_prep Liposome Preparation cluster_sizing Size Reduction cluster_purification Purification A Dissolve Lipids & Drug in Organic Solvent B Create Thin Lipid Film (Rotary Evaporation) A->B C Hydrate Film with Aqueous Buffer B->C D Formation of MLVs C->D E Sonication D->E Option 1 F Extrusion D->F Option 2 G Homogenized LUVs/SUVs E->G F->G H Removal of Unencapsulated Drug (Dialysis/Size Exclusion Chromatography) G->H I Final Liposome Formulation H->I

This compound Liposome Preparation and Sizing Workflow
Protocol 3: Characterization of this compound Liposomes

Dynamic Light Scattering (DLS) for Size and PDI:

  • Dilute the liposome suspension in the original hydration buffer to an appropriate concentration.

  • Measure the particle size and polydispersity index (PDI) using a DLS instrument. The PDI value indicates the breadth of the size distribution.

Zeta Potential Measurement:

  • Dilute the liposome suspension in an appropriate medium (e.g., 10 mM NaCl) to reduce the ionic strength for accurate measurement.

  • Measure the zeta potential to determine the surface charge of the liposomes, which is a key indicator of colloidal stability.

Transmission Electron Microscopy (TEM) for Morphology:

  • Place a drop of the diluted liposome suspension on a carbon-coated copper grid.

  • Negatively stain the sample with a heavy metal salt solution (e.g., uranyl acetate or phosphotungstic acid).

  • Allow the grid to dry and visualize the liposomes under a transmission electron microscope to observe their shape and lamellarity.

Differential Scanning Calorimetry (DSC) for Phase Transition Temperature (Tm):

  • Place a small amount of the liposome suspension in an aluminum DSC pan and seal it.

  • Use an empty, sealed pan as a reference.

  • Scan the sample over a temperature range that encompasses the expected Tm of this compound (e.g., 25°C to 55°C) at a controlled heating rate.[1]

  • The peak of the endothermic transition corresponds to the Tm.[1]

Protocol 4: Drug Loading and Encapsulation Efficiency

Passive Loading: Hydrophilic drugs are encapsulated by dissolving them in the aqueous hydration buffer, while lipophilic drugs are co-dissolved with the lipids in the organic solvent during the thin-film preparation.[6][17]

Active (Remote) Loading: This technique is often used for weakly amphipathic drugs and involves creating a transmembrane gradient (e.g., pH or ion gradient) to drive the drug into the liposome core.

Determination of Encapsulation Efficiency (EE%):

  • Separate the liposome-encapsulated drug from the unencapsulated (free) drug using techniques like dialysis, size exclusion chromatography, or centrifugation.[20]

  • Quantify the total amount of drug in the formulation before separation (Total Drug).

  • Quantify the amount of drug in the liposomal fraction after separation (Encapsulated Drug).

  • Calculate the EE% using the following formula: EE% = (Encapsulated Drug / Total Drug) x 100

In Vitro Drug Release Studies

In vitro release studies are crucial for predicting the in vivo performance of the liposomal formulation.

Table 2: In Vitro Release of Drugs from this compound-Based Liposomes

FormulationDrug/MarkerRelease Conditions% Release at 24h% Release at 48hReference
This compound/CholesterolInulin37°C in PBS~39.2Not Reported[10]
This compound/CholesterolInulin4°C in PBSNot Reported~37.9[10]
This compoundAquated Cisplatin37°C in PBS~7~7[21]
This compound:DC8,9PC:DSPE-PEG2000Doxorubicin37°C in 50% serum~30Not Reported[11]
DSPC/DPPC-basedDoxorubicinMild Hyperthermia (43°C)Efficient ReleaseNot Reported[4]
Protocol 5: In Vitro Drug Release using Dialysis Method
  • Place a known amount of the drug-loaded liposome formulation into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the liposomes.

  • Immerse the sealed dialysis bag in a release medium (e.g., PBS, pH 7.4) maintained at a constant temperature (e.g., 37°C) with continuous stirring.[20]

  • At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

  • Calculate the cumulative percentage of drug released over time.

G cluster_setup Experimental Setup cluster_process Release and Sampling cluster_analysis Data Analysis A Drug-Loaded Liposomes in Dialysis Bag B Release Medium (e.g., PBS) at 37°C C Drug Diffuses out of Liposomes and through Dialysis Membrane D Collect Aliquots from Release Medium at Time Intervals C->D E Quantify Drug Concentration D->E F Calculate Cumulative % Drug Release vs. Time E->F G Plot Release Profile F->G G cluster_thermo Thermosensitive Release cluster_target Targeted Delivery A This compound Liposome at Body Temperature (<41°C) (Gel Phase - Drug Retained) B Local Hyperthermia (>41°C) A->B C Phase Transition to Liquid Crystalline Phase B->C D Rapid Drug Release at Target Site C->D E Surface Modification with Targeting Ligands (e.g., Antibodies) F Systemic Administration E->F G Specific Binding to Target Cells F->G H Cellular Uptake (e.g., Endocytosis) G->H

References

Application Notes and Protocols for Langmuir-Blodgett Trough Analysis of DPPC Monolayers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing a Langmuir-Blodgett (LB) trough for the formation and characterization of dipalmitoylphosphatidylcholine (DPPC) monolayers. This model system is crucial for studying lipid behavior, membrane biophysics, and the interaction of drugs with cell membranes.

Introduction to this compound Monolayers and the Langmuir-Blodgett Technique

Dipalmitoylphosphatidylcholine (this compound) is a major component of mammalian lung surfactant and a widely used model lipid for studying the properties of biological membranes.[1] At the air-water interface within a Langmuir-Blodgett trough, this compound molecules self-assemble into a monomolecular layer, offering a well-defined system to investigate two-dimensional phase behavior and molecular interactions.[2] The LB technique allows for the precise control and measurement of the surface pressure (π) as a function of the mean molecular area (A), generating a characteristic surface pressure-area (π-A) isotherm. This isotherm reveals the different phases of the this compound monolayer, providing insights into its physical state and intermolecular forces.

The study of this compound monolayers is particularly relevant in drug development for understanding how pharmaceutical compounds interact with and permeate lipid membranes. By introducing a drug into the subphase or co-spreading it with the lipid, researchers can observe shifts in the π-A isotherm, indicating an interaction with the this compound monolayer.

Experimental Protocols

Materials and Equipment

Materials:

  • Dipalmitoylphosphatidylcholine (this compound)

  • Chloroform (spectroscopic grade)

  • Ethanol (pure)

  • Deionized water (resistivity > 18 MΩ·cm)

  • Detergent (e.g., Decon-90, Alconox)

Equipment:

  • Langmuir-Blodgett trough with movable barriers (typically made of Delrin)

  • Wilhelmy plate (platinum) and microbalance for surface pressure measurement

  • Microsyringe (e.g., Hamilton)

  • Aspirator

  • Bunsen burner or plasma cleaner

  • Ultrasonic bath

  • Temperature-controlled circulating water bath

Pre-Experimental Preparation: Trough and Wilhelmy Plate Cleaning

The accuracy of LB experiments is highly dependent on the cleanliness of the trough, barriers, and Wilhelmy plate. Trace contaminants can significantly alter the surface properties of the subphase and the resulting isotherm.

Trough and Barrier Cleaning Protocol:

  • Wear powder-free gloves throughout the cleaning process.

  • Wash the Teflon trough and Delrin barriers with a soft brush and a laboratory detergent solution.

  • Rinse thoroughly with tap water, followed by at least 10 rinses with deionized water.

  • Rinse the trough and barriers with pure ethanol.[3][4]

  • Perform a final rinse with copious amounts of deionized water.

  • The trough can be further cleaned by filling it with chloroform in a fume hood, followed by thorough rinsing with pure water.[2] Do not expose Delrin barriers to chloroform.[3]

  • A good indicator of cleanliness is when water drains from the Teflon surface without leaving any droplets.[2]

Wilhelmy Plate Cleaning Protocol:

  • Rinse the platinum Wilhelmy plate with pure ethanol and deionized water.

  • Heat the plate in the hottest part of a Bunsen burner flame until it glows red-hot for a few seconds.[3][4]

  • Allow the plate to cool in a clean environment before use.

  • This cleaning procedure should be performed before and after each experiment.[3]

Protocol for Generating a this compound Surface Pressure-Area (π-A) Isotherm

This protocol outlines the steps for forming a this compound monolayer and measuring its compression isotherm.

  • Trough Setup: Place the cleaned trough in the LB instrument and ensure it is level. Position the cleaned barriers at the maximum area.

  • Subphase Filling: Fill the trough with high-purity deionized water until the meniscus is slightly above the trough edges.

  • Surface Cleaning: Use an aspirator to remove any potential contaminants from the water surface.[5] A gurgling sound indicates the aspirator tip is at the air-water interface.[5]

  • Cleanliness Check: Compress the barriers and monitor the surface pressure. A clean subphase should exhibit a surface pressure change of less than 0.2-0.3 mN/m upon full compression.[4][5] If the pressure increases significantly, the surface is contaminated and needs to be re-cleaned.

  • This compound Solution Preparation: Prepare a solution of this compound in chloroform at a concentration of approximately 1 mg/mL or 1 mM.[1][2]

  • Monolayer Spreading: Using a microsyringe, deposit small droplets of the this compound solution onto the air-water interface at various locations.[1]

  • Solvent Evaporation: Allow at least 10-15 minutes for the chloroform to evaporate completely.[1]

  • Isotherm Measurement:

    • Zero the microbalance with the clean Wilhelmy plate immersed in the subphase.

    • Begin compressing the barriers at a constant rate. A typical rate is a reduction of 5% of the remaining surface area per minute or a linear speed of 10 mm/min.[4][6]

    • Record the surface pressure as a function of the mean molecular area until the monolayer collapses (indicated by a sharp, irreversible drop or plateau at high surface pressure).

Protocol for Studying Drug-DPPC Interactions

This protocol describes how to assess the interaction of a water-soluble drug with a this compound monolayer.

  • Prepare Subphase with Drug: Dissolve the drug of interest in the deionized water subphase at the desired concentration.

  • Follow Isotherm Protocol: Perform the this compound isotherm measurement as described in section 2.3, using the drug-containing subphase.

  • Data Analysis: Compare the isotherm of this compound on the pure water subphase with the isotherm on the drug-containing subphase. Changes in the lift-off area, phase transition pressures, and collapse pressure indicate an interaction between the drug and the this compound monolayer.

Data Presentation: this compound Monolayer Characteristics

The following table summarizes the typical quantitative data for a this compound monolayer on a pure water subphase at approximately 20-25°C.

Monolayer PhaseSurface Pressure (π) (mN/m)Mean Molecular Area (A) (Ų/molecule)Description
Gas (G)~0> 90This compound molecules are far apart and behave like a two-dimensional gas.
Gas-Liquid Expanded (G-LE) CoexistenceVery low, near zero~90Condensation from the gaseous to the liquid-expanded phase begins.
Liquid-Expanded (LE)1 - 560 - 90The monolayer behaves as a two-dimensional liquid with disordered acyl chains.
Liquid-Expanded-Liquid-Condensed (LE-LC) Coexistence5 - 10 (temperature-dependent)45 - 60A plateau in the isotherm where the LE and LC phases coexist. The pressure of this transition increases with temperature.[7]
Liquid-Condensed (LC)10 - 5040 - 45A more ordered, "solid-like" phase with packed acyl chains.
Solid (S) / Collapse> 50 (up to ~72)< 40The monolayer is highly compressed and eventually collapses from a two-dimensional film to a three-dimensional structure. The collapse pressure for this compound can be above 70 mN/m.[8]

Note: The exact values can vary depending on experimental conditions such as temperature, compression rate, and subphase purity.

Visualization of Experimental Workflow and Concepts

Diagram of the Langmuir-Blodgett Trough Workflow

LangmuirBlodgettWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CleanTrough 1. Clean Trough and Barriers FillSubphase 2. Fill with Pure Water Subphase CleanTrough->FillSubphase CleanSurface 3. Clean Water Surface FillSubphase->CleanSurface CleanlinessCheck 4. Check Surface Cleanliness CleanSurface->CleanlinessCheck Spreadthis compound 5. Spread this compound Solution CleanlinessCheck->Spreadthis compound If Clean Evaporation 6. Solvent Evaporation Spreadthis compound->Evaporation Compression 7. Compress Monolayer with Barriers Evaporation->Compression MeasureIsotherm 8. Measure π-A Isotherm Compression->MeasureIsotherm DataAnalysis 9. Analyze Isotherm Data (Phase Transitions, Area/Molecule) MeasureIsotherm->DataAnalysis

Caption: Workflow for a this compound monolayer experiment in a Langmuir-Blodgett trough.

Diagram of this compound Monolayer Phase Transitions

DPPCPhases G Gas (G) (Large Area/Molecule, π ≈ 0 mN/m) LE Liquid-Expanded (LE) (Disordered Chains) G->LE Compression (G-LE Coexistence) LC Liquid-Condensed (LC) (Ordered Chains) LE->LC Compression (LE-LC Coexistence Plateau) S Solid/Collapsed (High Pressure) LC->S Further Compression

Caption: Phase transitions of a this compound monolayer during compression.

Diagram of a Drug Interaction Study Logic

DrugInteraction cluster_control Control Experiment cluster_drug Drug Experiment cluster_comparison Analysis DPPC_PureWater This compound Monolayer on Pure Water Subphase Isotherm_Control Obtain Control π-A Isotherm DPPC_PureWater->Isotherm_Control CompareIsotherms Compare Control and Experimental Isotherms Isotherm_Control->CompareIsotherms DPPC_DrugSubphase This compound Monolayer on Subphase with Drug Isotherm_Drug Obtain Experimental π-A Isotherm DPPC_DrugSubphase->Isotherm_Drug Isotherm_Drug->CompareIsotherms Conclusion Interaction Detected? (Shift in Isotherm) CompareIsotherms->Conclusion

Caption: Logic for detecting drug-membrane interactions using a Langmuir trough.

References

Application Notes and Protocols for Incorporating Transmembrane Proteins into DPPC Proteoliposomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful incorporation of transmembrane proteins into 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) proteoliposomes. This document outlines detailed protocols for liposome preparation, protein reconstitution, and subsequent characterization, including quantitative analysis and functional assays.

Introduction

The reconstitution of transmembrane proteins into artificial lipid bilayers, such as proteoliposomes, is a critical technique for studying their structure, function, and interactions with other molecules in a controlled, native-like environment.[1][2] this compound is a saturated phospholipid commonly used for creating stable, well-defined liposomes. This document details the detergent-mediated reconstitution method, a widely used approach for incorporating transmembrane proteins into pre-formed liposomes.

Experimental Workflow Overview

The overall process involves the preparation of this compound liposomes, solubilization of the target transmembrane protein with a suitable detergent, mixing of the protein-detergent and lipid components, and subsequent removal of the detergent to allow the protein to insert into the lipid bilayer.

G Experimental Workflow: Transmembrane Protein Incorporation into this compound Proteoliposomes cluster_prep Preparation cluster_reconstitution Reconstitution cluster_characterization Characterization lipid_prep This compound Lipid Film Preparation hydration Hydration of Lipid Film to form Multilamellar Vesicles (MLVs) lipid_prep->hydration extrusion Extrusion to form Large Unilamellar Vesicles (LUVs) hydration->extrusion mixing Mixing of this compound LUVs and Solubilized Protein extrusion->mixing protein_prep Transmembrane Protein Solubilization with Detergent protein_prep->mixing detergent_removal Detergent Removal (e.g., Dialysis, Bio-Beads) mixing->detergent_removal quantification Quantification of Protein Incorporation detergent_removal->quantification orientation Determination of Protein Orientation detergent_removal->orientation functional_assay Functional Assays detergent_removal->functional_assay G Detergent-Mediated Reconstitution cluster_solubilization Solubilization cluster_liposomes Liposome Preparation cluster_mixing Mixing & Incubation cluster_removal Detergent Removal Protein Transmembrane Protein Protein_Detergent Protein-Detergent Micelles Protein->Protein_Detergent Detergent Detergent Detergent->Protein_Detergent Mixed_Micelles Mixed Protein-Lipid-Detergent Micelles Protein_Detergent->Mixed_Micelles Mix with DPPC_LUVs This compound LUVs DPPC_LUVs->Mixed_Micelles Proteoliposome This compound Proteoliposome Mixed_Micelles->Proteoliposome Gradual Detergent Removal G Ion Channel Activity Assay cluster_initial Initial State cluster_final After Incubation liposome1 Proteoliposome liposome2 Proteoliposome K_in1 High [K+] K_out1 Low [K+] K_in1->K_out1 K+ Gradient Rb_out1 ⁸⁶Rb+ Rb_in2 ⁸⁶Rb+ liposome2->Rb_in2 ⁸⁶Rb+ influx K_in2 High [K+] K_out2 Low [K+]

References

Application Notes & Protocols for Differential Scanning Calorimetry (DSC) of DPPC Liposomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to characterize the thermal properties of materials. In the context of lipid-based drug delivery systems, DSC is indispensable for investigating the phase behavior of liposomes. This document provides detailed application notes and protocols for the analysis of dipalmitoylphosphatidylcholine (DPPC) liposomes using DSC. This compound is a widely used phospholipid for constructing model membranes and drug delivery vehicles due to its well-defined phase transitions.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For liposomes, this provides critical information about their thermotropic phase behavior, including the pre-transition (Lβ' to Pβ' phase) and the main phase transition (Pβ' to Lα phase), also known as the gel-to-liquid crystalline transition. The main transition temperature (Tm) is a key parameter that is sensitive to the lipid composition, as well as the presence of incorporated molecules such as drugs, cholesterol, or peptides.[1] Alterations in the phase transition behavior can provide insights into the localization and interaction of these molecules within the lipid bilayer, which is crucial for the design and optimization of liposomal drug formulations.[2]

Key Thermodynamic Parameters

The analysis of a DSC thermogram for this compound liposomes yields several important quantitative parameters that characterize the phase transition:

  • Pre-transition Temperature (Tp): The temperature at which the lipid transitions from the lamellar gel phase (Lβ') to the ripple phase (Pβ'). For pure this compound, this occurs around 34-36°C.[1]

  • Main Phase Transition Temperature (Tm): The temperature at the peak of the main endothermic transition, representing the shift from the ripple phase (Pβ') to the liquid crystalline phase (Lα). For pure this compound, the Tm is approximately 41.5°C.

  • Enthalpy of Transition (ΔH): The area under the transition peak, which corresponds to the amount of heat absorbed during the phase transition. It reflects the cooperativity of the transition and the degree of order in the gel phase.

  • Peak Width at Half-Height (ΔT½): A measure of the cooperativity of the phase transition. A broader peak indicates lower cooperativity, often due to the presence of impurities or interacting molecules that disrupt the ordered packing of the lipid acyl chains.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes

This protocol outlines the preparation of multilamellar vesicles (MLVs) using the thin-film hydration method followed by sonication to produce smaller, more uniform liposomes.

Materials:

  • Dipalmitoylphosphatidylcholine (this compound) powder

  • Chloroform or a chloroform/methanol mixture

  • Phosphate-buffered saline (PBS) or other relevant buffer

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or probe-tip sonicator

  • Syringe filters (optional, for extrusion)

Procedure:

  • Lipid Film Formation:

    • Dissolve a known amount of this compound in chloroform or a chloroform/methanol mixture in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under reduced pressure. This will form a thin, uniform lipid film on the inner surface of the flask.

    • To ensure complete removal of the solvent, further dry the lipid film under a stream of nitrogen gas and then under vacuum for at least 2 hours.

  • Hydration:

    • Hydrate the dry lipid film with a pre-warmed (above the Tm of this compound, e.g., 50°C) aqueous buffer (e.g., PBS) by vortexing. This results in the formation of multilamellar vesicles (MLVs). The final lipid concentration is typically in the range of 2-25 mg/mL.[3]

  • Size Reduction (Sonication):

    • To obtain smaller and more uniform liposomes, sonicate the MLV suspension.

    • Probe-tip sonication: Use a probe-tip sonicator with a defined duty cycle (e.g., 2 seconds on, 2 seconds off) to prevent excessive heating of the sample.[4] The total sonication time can influence the resulting liposome properties.[3][5]

    • Bath sonication: Alternatively, a bath sonicator can be used.

    • Monitor the temperature of the sample closely during sonication.[4]

  • Removal of Titanium Particles (if using probe-tip sonicator):

    • Centrifuge the liposome suspension (e.g., at 10,000 x g for 3 minutes) to pellet any titanium particles shed from the sonicator tip.[4]

    • Carefully collect the supernatant containing the liposomes.[4]

Protocol 2: DSC Analysis of this compound Liposomes

This protocol describes the general procedure for performing a DSC scan on the prepared this compound liposome suspension.

Instrumentation:

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Sample Preparation:

    • Accurately transfer a known volume of the liposome suspension into a DSC sample pan.

    • Prepare a reference pan containing the same volume of the corresponding buffer.

    • Seal both pans hermetically.

  • DSC Scan:

    • Place the sample and reference pans in the DSC cell.

    • Equilibrate the system at a starting temperature well below the pre-transition, for example, 20°C.

    • Heat the sample at a constant scan rate, typically between 30°C/hr and 60°C/hr, up to a temperature well above the main transition, for example, 70°C.[3]

    • It is often recommended to perform an initial heating scan, followed by a cooling scan and a second heating scan to assess the reversibility of the transitions and to ensure the sample has reached a stable state.

  • Data Analysis:

    • Analyze the resulting thermogram to determine the Tp, Tm, ΔH, and ΔT½ using the instrument's software. The software typically allows for baseline subtraction and peak integration to calculate these parameters.

Data Presentation

The following tables summarize typical quantitative data obtained from DSC analysis of pure this compound liposomes and this compound liposomes containing cholesterol.

Table 1: Thermodynamic Parameters of Pure this compound Liposomes

ParameterValueReference
Pre-transition Temperature (Tp)36.4 °C
Main Transition Temperature (Tm)41.5 °C
Enthalpy of Main Transition (ΔH)6.7 - 8.7 kcal/mol[6]

Table 2: Effect of Cholesterol on the Main Phase Transition of this compound Liposomes

Cholesterol Concentration (mol%)Main Transition Temperature (Tm)Enthalpy of Main Transition (ΔH)Peak Width at Half-Height (ΔT½)
0~41.5 °CDecreases with increasing cholesterolBroadens with increasing cholesterol
5Broadened and shifted lowerSignificantly decreasedIncreased
10Further broadened and shifted lowerFurther decreasedFurther increased
>20Transition may be abolished--

Note: The exact values can vary depending on the specific experimental conditions such as liposome preparation method, size, and buffer composition. Cholesterol is known to increase membrane fluidity by preventing the ordered packing of acyl chains. At temperatures below the Tm, it disrupts the gel phase, and at temperatures above the Tm, it reduces the freedom of the acyl chains.[7]

Visualization of Experimental Workflow

The following diagrams illustrate the key steps in the preparation and analysis of this compound liposomes.

experimental_workflow cluster_prep Liposome Preparation cluster_dsc DSC Analysis prep1 This compound Dissolution in Organic Solvent prep2 Lipid Film Formation (Rotary Evaporation) prep1->prep2 prep3 Hydration with Buffer (Formation of MLVs) prep2->prep3 prep4 Size Reduction (Sonication) prep3->prep4 prep5 Purification (Centrifugation) prep4->prep5 dsc1 Sample & Reference Pan Preparation prep5->dsc1 Prepared Liposomes dsc2 DSC Scan (Heating/Cooling Cycles) dsc1->dsc2 dsc3 Data Analysis (Thermogram Interpretation) dsc2->dsc3

Caption: Workflow for this compound liposome preparation and subsequent DSC analysis.

dsc_thermogram_interpretation cluster_input Input cluster_analysis Analysis Steps cluster_output Output Parameters input_data DSC Thermogram (Heat Flow vs. Temperature) analysis1 Baseline Correction input_data->analysis1 analysis2 Peak Identification (Pre-transition & Main transition) analysis1->analysis2 analysis3 Peak Integration analysis2->analysis3 output1 Tm (Transition Temperature) analysis3->output1 output2 ΔH (Enthalpy) analysis3->output2 output3 ΔT½ (Peak Width) analysis3->output3

Caption: Logical flow for the interpretation of DSC thermogram data.

References

Application of DPPC in Nanoparticle Formulation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipalmitoylphosphatidylcholine (DPPC) is a saturated phospholipid that plays a crucial role in the formulation of various nanoparticles for drug delivery.[1] Its unique physicochemical properties, including a high phase transition temperature (Tm) of approximately 41°C, make it a valuable component for creating stable and rigid lipid bilayers in liposomes and solid matrices in lipid nanoparticles.[2] This rigidity helps to minimize drug leakage and enhance the stability of the nanoparticle structure.[3] this compound is biocompatible and biodegradable, making it a safe and effective excipient for parenteral and other routes of administration.[4] It is a key component of natural lung surfactant and is utilized in synthetic surfactant preparations.[1] This document provides detailed application notes and protocols for the formulation and characterization of this compound-based nanoparticles.

Key Roles of this compound in Nanoparticle Formulation:

  • Structural Component: this compound is a primary building block for the lipid bilayer of liposomes, contributing to their structural integrity.[4]

  • Stability Enhancement: The saturated acyl chains of this compound allow for tight packing of the lipid molecules, resulting in a more rigid and stable nanoparticle structure with reduced drug leakage.[3]

  • Controlled Release: The solid nature of this compound at physiological temperatures can be utilized to modulate and sustain the release of encapsulated drugs.

  • Surface Modification: this compound can be used as a coating for lipid nanoparticles to reduce interactions with pulmonary surfactants, potentially decreasing macrophage uptake and prolonging circulation time in the lungs.[5][]

Quantitative Data of this compound-Based Nanoparticles

The following tables summarize the physicochemical properties of various this compound-containing nanoparticle formulations as reported in the literature.

Table 1: Physicochemical Properties of this compound-Containing Liposomes

FormulationDrugParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Entrapment Efficiency (%)Reference
This compound Liposomes-71.0 ± 0.5< 0.3-17.9N/A[7]
DPPG/DPPC (1:1) Liposomes-98.0 ± 1.760.22 ± 0.01N/AN/A[7]
This compound/Cholesterol LiposomesInulinN/AN/AN/A2.13 ± 0.04[3]

Table 2: Physicochemical Properties of this compound-Coated Lipid Nanoparticles (LNs)

FormulationDrugParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Entrapment Efficiency (%)Reference
Plain this compound-LNs-67.31 ± 30.100.151N/AN/A[5]
Resveratrol-loaded this compound-LNsResveratrol123.7 ± 16.430.082-19.4 ± 3.3194.40[5][]

Experimental Protocols

Protocol 1: Formulation of this compound Liposomes by Thin-Film Hydration and Sonication

This protocol describes the preparation of small unilamellar vesicles (SUVs) composed of this compound using the thin-film hydration method followed by sonication for size reduction.

Materials:

  • Dipalmitoylphosphatidylcholine (this compound)

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Drug to be encapsulated (optional)

Equipment:

  • Rotary evaporator

  • Round-bottom flask

  • Water bath

  • Probe sonicator

  • Syringe filters (e.g., 0.22 µm)

  • Glass vials

Procedure:

  • Lipid Film Formation:

    • Dissolve a known amount of this compound (and cholesterol, if required) in a mixture of chloroform and methanol (typically 2:1 v/v) in a round-bottom flask. If encapsulating a lipophilic drug, dissolve it in the organic solvent along with the lipids.

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath heated to a temperature above the lipid's phase transition temperature (e.g., 45-60°C).

    • Rotate the flask and gradually apply a vacuum to evaporate the organic solvents. A thin, uniform lipid film will form on the inner wall of the flask.

    • Continue evaporation for at least 30 minutes after the film appears dry to ensure complete removal of residual solvent.

  • Hydration:

    • Add the aqueous buffer (e.g., PBS, pH 7.4) pre-heated to a temperature above the Tm of this compound to the flask containing the lipid film. If encapsulating a hydrophilic drug, dissolve it in the aqueous buffer.

    • Rotate the flask gently in the water bath for 1-2 hours to allow the lipid film to hydrate and form multilamellar vesicles (MLVs). The solution will appear milky.

  • Sonication (Size Reduction):

    • Transfer the MLV suspension to a glass vial placed in an ice bath to prevent overheating.

    • Insert the tip of a probe sonicator into the suspension.

    • Sonicate the suspension using a pulsed setting (e.g., 5 seconds on, 2 seconds off) at a specific power output (e.g., 20% amplitude) for a total of 10-30 minutes.[2] The exact sonication time will depend on the desired particle size and should be optimized.

    • The milky suspension should become clearer as the MLVs are converted to SUVs.

  • Purification:

    • To remove any large aggregates or titanium particles shed from the sonicator probe, centrifuge the liposome suspension at a low speed (e.g., 5,000 x g) for 15 minutes.

    • Carefully collect the supernatant containing the liposomes.

    • For sterile applications, the liposome suspension can be filtered through a 0.22 µm syringe filter.

G cluster_0 Lipid Film Formation cluster_1 Hydration cluster_2 Size Reduction & Purification dissolve 1. Dissolve this compound (and drug) in organic solvent evaporate 2. Evaporate solvent using rotary evaporator dissolve->evaporate add_buffer 3. Add aqueous buffer (with hydrophilic drug) evaporate->add_buffer hydrate 4. Hydrate film above Tm to form MLVs add_buffer->hydrate sonicate 5. Sonicate MLV suspension to form SUVs hydrate->sonicate centrifuge 6. Centrifuge to remove aggregates sonicate->centrifuge filter 7. Filter for sterilization (optional) centrifuge->filter

Protocol 2: Formulation of this compound-based Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

This protocol outlines the preparation of SLNs using this compound as the solid lipid via the hot homogenization technique followed by ultrasonication.

Materials:

  • Dipalmitoylphosphatidylcholine (this compound) - Solid Lipid

  • Drug to be encapsulated

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Purified water

Equipment:

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • High-pressure homogenizer or probe sonicator

  • Water bath

  • Beakers

  • Magnetic stirrer

Procedure:

  • Preparation of Lipid and Aqueous Phases:

    • Melt the this compound by heating it to 5-10°C above its melting point (e.g., 50-55°C) in a beaker. Dissolve the lipophilic drug in the molten lipid.

    • In a separate beaker, dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Pre-emulsion Formation:

    • Add the hot aqueous phase to the molten lipid phase while stirring with a magnetic stirrer.

    • Homogenize the mixture using a high-shear homogenizer at a high speed (e.g., 10,000-20,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.

  • Homogenization/Sonication:

    • Immediately subject the hot pre-emulsion to high-pressure homogenization (HPH) at an optimized pressure and number of cycles.

    • Alternatively, use a probe sonicator to reduce the particle size of the emulsion. Maintain the temperature above the lipid's melting point during this step.

  • Nanoparticle Formation:

    • Cool the resulting nanoemulsion down to room temperature or in an ice bath while stirring gently.

    • The solidification of the lipid droplets leads to the formation of SLNs.

  • Purification:

    • The SLN dispersion can be purified by dialysis or centrifugation to remove excess surfactant and unencapsulated drug.

G cluster_0 Phase Preparation cluster_1 Emulsification cluster_2 Size Reduction & Solidification melt_lipid 1. Melt this compound and dissolve drug mix_phases 3. Mix lipid and aqueous phases melt_lipid->mix_phases heat_aqueous 2. Heat aqueous surfactant solution heat_aqueous->mix_phases homogenize 4. High-shear homogenization to form pre-emulsion mix_phases->homogenize hph 5. High-pressure homogenization or sonication homogenize->hph cool 6. Cool down to form SLNs hph->cool

Protocol 3: Characterization of this compound Nanoparticles

A. Particle Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)

  • Dilute the nanoparticle suspension with an appropriate solvent (e.g., purified water or PBS) to a suitable concentration to avoid multiple scattering effects.

  • Transfer the diluted sample to a disposable cuvette.

  • Place the cuvette in the DLS instrument.

  • Set the measurement parameters (e.g., temperature, scattering angle).

  • Perform the measurement to obtain the Z-average particle size and the PDI. The PDI value indicates the breadth of the size distribution.[5]

B. Zeta Potential Measurement

  • Dilute the nanoparticle suspension in an appropriate medium (e.g., 10 mM NaCl) to ensure sufficient ionic strength for the measurement.

  • Load the sample into a specialized zeta potential cell.

  • Place the cell in the instrument.

  • Apply an electric field and measure the electrophoretic mobility of the nanoparticles.

  • The instrument's software calculates the zeta potential from the electrophoretic mobility using the Henry equation. Zeta potential is an indicator of the colloidal stability of the nanoparticle suspension.

C. Entrapment Efficiency (EE) Determination

  • Separation of Free Drug:

    • Separate the unencapsulated drug from the nanoparticles. This can be achieved by ultracentrifugation, where the nanoparticles are pelleted, and the free drug remains in the supernatant.[7] Other methods include dialysis or size exclusion chromatography.

  • Quantification of Drug:

    • Measure the concentration of the drug in the supernatant (unencapsulated drug).

    • Lyse the nanoparticle pellet with a suitable solvent (e.g., methanol, Triton X-100) to release the encapsulated drug and measure its concentration.

    • Alternatively, measure the total drug concentration in the formulation before separation.

  • Calculation:

    • Calculate the EE% using the following formula: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

D. In Vitro Drug Release Study by Dialysis Method

  • Transfer a known volume of the drug-loaded nanoparticle suspension into a dialysis bag with a suitable molecular weight cut-off (MWCO) that allows the free drug to diffuse out but retains the nanoparticles.

  • Immerse the sealed dialysis bag in a larger volume of release medium (e.g., PBS, pH 7.4), which is maintained at 37°C and constantly stirred.

  • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the drug concentration in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Plot the cumulative percentage of drug released versus time to obtain the in vitro drug release profile.[]

Visualizations

G

G a

References

Application Notes and Protocols for Preparing DPPC-Based Cubic Phase for Protein Crystallization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The in meso or lipidic cubic phase (LCP) crystallization method has emerged as a powerful technique for obtaining high-resolution structures of membrane proteins, which are critical targets in drug development.[1][2] This method provides a more native-like membrane environment for the protein, often yielding well-ordered crystals.[2][3] While monoolein is the most commonly used and successful lipid for LCP crystallization, there is growing interest in utilizing other lipids to expand the range of crystallizable proteins.[1][4] Dipalmitoylphosphatidylcholine (DPPC), a saturated phospholipid, represents an alternative lipid matrix that may offer advantages for specific proteins, particularly those requiring a more rigid or defined bilayer thickness.

This document provides a detailed guide to preparing lipidic cubic phases for protein crystallization, with a primary focus on the established protocols for monoolein-based LCP as a foundation. It then adapts these principles to the more experimental use of this compound, outlining the key considerations and challenges associated with this higher-melting-point lipid.

I. The Established Standard: Monoolein-Based LCP Crystallization

Monoolein is a monounsaturated lipid that spontaneously forms a bicontinuous cubic phase when mixed with an aqueous solution in appropriate ratios.[2][3] This phase consists of a single, continuous lipid bilayer that is contorted into a three-dimensional, periodic structure, separating two distinct, continuous water channels.[5] This unique architecture provides an ideal environment for membrane protein reconstitution, diffusion, and crystallization.

Quantitative Data for Monoolein-Based LCP
ParameterTypical Value/RangeReference
Lipid to Protein Solution Ratio (w/w) 3:2[4]
Protein Concentration 5-50 mg/mL[2]
Incubation Temperature 20°C (stable above 17°C)[4]
Mesophase Bolus Volume 30-50 nL[6]
Precipitant Solution Volume 0.5-1.0 µL[6]
Common Additives Cholesterol (5-10 mol%)[7]
Experimental Protocol: Manual Preparation of Monoolein LCP

This protocol describes the widely used manual method for preparing a protein-laden monoolein cubic phase using gas-tight syringes.

Materials:

  • Monoolein (high purity, >99%)

  • Purified, concentrated membrane protein solution in a suitable detergent

  • Two gas-tight glass syringes (e.g., 100 µL Hamilton syringes)

  • A syringe coupler

  • Crystallization plates (e.g., glass sandwich plates)

  • Precipitant screens

Procedure:

  • Lipid Preparation: Gently warm the solid monoolein to approximately 40°C until it becomes a clear, viscous liquid.

  • Syringe Loading:

    • Draw the desired amount of molten monoolein into one of the gas-tight syringes.

    • In the second syringe, draw up the corresponding volume of the concentrated protein solution. A common starting ratio is 3 parts lipid to 2 parts protein solution by weight.[4]

  • Assembly: Connect the two syringes using the syringe coupler, ensuring a tight seal to prevent leakage.

  • Mixing and Mesophase Formation:

    • Gently push the plunger of one syringe to move its contents into the other syringe.

    • Repeat this process by alternating the direction of mixing. The mixture will initially appear cloudy and opaque.

    • Continue mixing for approximately 10-15 minutes, or until the mixture becomes a transparent, non-birefringent, and highly viscous gel. This indicates the formation of the lipidic cubic phase.[2] The consistency should resemble that of thick toothpaste.

  • Dispensing the Mesophase:

    • Consolidate the entire volume of the LCP into one syringe.

    • Replace the empty syringe with a dispensing syringe (e.g., a 10 µL syringe attached to a repeater pipette).

    • Transfer the LCP into the dispensing syringe.

  • Setting Up Crystallization Trials:

    • Dispense nanoliter-sized boluses (typically 30-50 nL) of the protein-laden LCP into the wells of a crystallization plate.[6]

    • Carefully overlay each bolus with the precipitant solution (typically 0.5-1.0 µL).

    • Seal the plate to prevent dehydration.

  • Incubation and Monitoring:

    • Incubate the plates at a constant temperature, typically 20°C.[4]

    • Regularly monitor the trials for crystal growth using a microscope.

LCP_Workflow cluster_prep Mesophase Preparation cluster_cryst Crystallization Setup Lipid Lipid Protein_Solution Protein_Solution Mixing Mixing LCP LCP Dispense_LCP Dispense LCP (30-50 nL) LCP->Dispense_LCP Add_Precipitant Add Precipitant (0.5-1.0 µL) Dispense_LCP->Add_Precipitant Seal_Plate Seal Plate Add_Precipitant->Seal_Plate Incubate Incubate & Monitor Seal_Plate->Incubate

II. Exploring a New Frontier: this compound-Based Cubic Phase

This compound is a fully saturated phospholipid with a higher main phase transition temperature (Tm ≈ 41°C) compared to monoolein. While less common for in meso crystallization, its distinct properties may be advantageous for certain membrane proteins. The formation of a cubic phase with this compound is more complex and less spontaneous than with monoolein, often requiring higher temperatures and potentially the inclusion of other lipids or additives.

Challenges and Considerations for this compound-Based LCP
  • High Melting Point: The high Tm of this compound means that the preparation of the cubic phase must be performed at elevated temperatures (above 41°C) to ensure the lipid is in a fluid state. This can be detrimental to the stability of many proteins.

  • Phase Behavior: Pure this compound in water can form a cubic phase, but the conditions of temperature and hydration are not as well-defined for crystallization as those for monoolein. The propensity to form lamellar or gel phases is higher.

  • Additives: The addition of other lipids, such as dipalmitoylglycerol (DPG) or cholesterol, may be necessary to induce or stabilize the cubic phase at temperatures more amenable to protein stability.[8]

Quantitative Data for this compound-Based Systems (Exploratory)

Due to the limited number of established protocols, the following values are proposed as starting points for optimization and are based on the physical properties of this compound and general principles of LCP formation.

ParameterSuggested Starting Value/RangeRationale/Reference
Lipid Composition This compound, or this compound with additives (e.g., cholesterol)[8]
Lipid to Protein Solution Ratio (w/w) 3:2 to 1:1 (to be optimized)General LCP principle, may need adjustment for this compound
Protein Concentration 5-20 mg/mL (start lower due to temperature)Protein stability at elevated temperatures is a concern
Mixing Temperature > 41°C (e.g., 45-50°C)Above the main phase transition of this compound
Incubation Temperature To be screened (e.g., 37°C, room temp.)Dependent on the stability of the formed cubic phase and the protein
Mesophase Bolus Volume 30-50 nLStandard for in meso methods
Precipitant Solution Volume 0.5-1.0 µLStandard for in meso methods
Experimental Protocol: Exploratory Preparation of this compound LCP

This protocol is an adaptation of the standard monoolein procedure for the more challenging this compound system. It is crucial to note that this is an experimental protocol and will likely require significant optimization.

Materials:

  • This compound (high purity)

  • Optional: Cholesterol or other additives

  • Purified, concentrated, and thermostable membrane protein solution

  • Thermostated syringe mixer or a standard mixer with the ability to maintain a constant temperature

  • Two gas-tight glass syringes

  • A syringe coupler

  • Crystallization plates

  • Precipitant screens

Procedure:

  • Lipid Preparation:

    • If using additives, co-dissolve this compound and the additive (e.g., cholesterol) in a suitable organic solvent (e.g., chloroform/methanol), then evaporate the solvent under a stream of nitrogen to form a thin lipid film. Further dry under vacuum to remove residual solvent.

    • Heat the lipid or lipid mixture to a temperature above this compound's Tm (e.g., 45-50°C) until it forms a molten state.

  • Syringe Loading and Pre-heating:

    • Pre-heat the gas-tight syringes and the coupler to the same temperature as the molten lipid to prevent premature solidification.

    • Load the molten this compound into one syringe and the pre-warmed protein solution into the other.

  • Assembly and Mixing at Elevated Temperature:

    • Quickly assemble the syringe mixer.

    • Perform the mixing in a temperature-controlled environment (e.g., a water bath or a heated block) to maintain the lipid in a fluid state.

    • Mix until a homogenous, translucent to transparent, viscous phase is formed. The visual cues may differ from those of monoolein.

  • Dispensing and Crystallization Setup:

    • Dispense the this compound-based mesophase into crystallization plates while still warm to maintain its fluidity.

    • Immediately overlay with precipitant solutions.

  • Incubation and Screening:

    • Screen a range of incubation temperatures. It may be possible to cool the plates to a lower temperature (e.g., 37°C or room temperature) if the formed cubic phase is stable.

    • Monitor for crystal growth, paying close attention to phase changes in the lipid matrix itself (e.g., reversion to a lamellar or gel phase).

DPPC_Logic Start Start High_Tm High Tm of this compound (>41°C) Start->High_Tm Need_Heat Requires Elevated Temp for Mixing High_Tm->Need_Heat Protein_Stability Protein Stability Concern Need_Heat->Protein_Stability Additives Consider Additives (e.g., Cholesterol) Protein_Stability->Additives To lower transition temp & stabilize cubic phase Optimize Extensive Optimization Required Protein_Stability->Optimize Additives->Optimize

III. Concluding Remarks

The use of monoolein for in meso crystallization is a well-established and highly successful method. The protocols and data presented provide a solid foundation for researchers entering this field. The application of this compound to LCP crystallization is an emerging and more challenging area. Success with this compound will likely depend on the specific properties of the target protein, particularly its thermal stability, and will require careful optimization of lipid composition, temperature, and crystallization conditions. The protocols and considerations outlined here offer a rational starting point for exploring the potential of this compound-based cubic phases in membrane protein crystallography.

References

Application Notes and Protocols for Studying DPPC Membranes with Neutron Scattering Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the characterization of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) membranes using a suite of powerful neutron scattering techniques. These methods offer unparalleled insights into the structure, dynamics, and interactions of lipid bilayers, which are critical for understanding biological processes and for the development of drug delivery systems.

Introduction to Neutron Scattering for Lipid Membrane Research

Neutron scattering is a powerful non-destructive technique for probing the structure and dynamics of materials at the atomic and molecular level.[1][2][3] Its particular strength in studying biological membranes lies in the significant difference in neutron scattering length between hydrogen (¹H) and its isotope deuterium (²H or D).[3][4][5] By selectively replacing hydrogen with deuterium in the lipid molecules or the solvent, specific components of the membrane system can be highlighted or made "invisible" to neutrons. This "contrast variation" method is a cornerstone of neutron scattering studies of biomembranes.[4][6]

This compound is a widely used model lipid for studying the properties of biological membranes due to its well-characterized phase behavior and biological relevance, particularly in lung surfactant.[7][8] Neutron scattering techniques can provide high-resolution information on:

  • Bilayer Structure: Thickness, area per lipid, and the detailed structure of the lipid headgroups and acyl chains.[4][7][9]

  • Membrane Dynamics: Bending rigidity, thickness fluctuations, and lateral diffusion of lipids.[10][11][12]

  • Interactions: The binding and incorporation of peptides, proteins, and drugs into the membrane.[9][13]

  • Phase Behavior: The formation and characterization of lipid domains and rafts.[14][15]

This document will focus on three primary neutron scattering techniques: Small-Angle Neutron Scattering (SANS), Neutron Reflectometry (NR), and Neutron Spin Echo (NSE).

Small-Angle Neutron Scattering (SANS)

Application Note

Small-Angle Neutron Scattering (SANS) is an ideal technique for studying the structure of this compound vesicles (liposomes) in solution on length scales from 1 to over 100 nanometers.[4][6] It provides information about the size, shape, and internal structure of the vesicles, including the bilayer thickness and the area per lipid molecule.

The power of SANS in studying this compound membranes is greatly enhanced by the use of contrast variation .[4][6] By preparing this compound vesicles in different mixtures of light water (H₂O) and heavy water (D₂O), the neutron scattering length density (SLD) of the solvent can be systematically varied. When the solvent SLD matches the SLD of a particular component of the vesicle (e.g., the lipid headgroups or tails), that component becomes effectively invisible to the neutrons, allowing the structure of the remaining components to be determined with high precision.[6] Furthermore, selective deuteration of the this compound molecules (e.g., deuterated acyl chains or headgroups) provides an additional layer of contrast control.[4][6]

SANS is particularly useful for:

  • Determining the average bilayer thickness of this compound vesicles.[4]

  • Calculating the area per lipid molecule.[4]

  • Studying the formation of lipid domains in mixed lipid systems containing this compound.[14][15]

  • Investigating the interaction of drugs and peptides with this compound bilayers, including changes in membrane structure upon binding.[13]

  • Characterizing the structure of more complex systems like polymer-lipid hybrid vesicles.[16]

Experimental Protocol: SANS on this compound Unilamellar Vesicles

1. Sample Preparation:

  • Lipid Film Formation: Dissolve this compound (and any other lipids or components) in a suitable organic solvent (e.g., chloroform/methanol mixture). Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the walls of a glass vial. Place the vial under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with the desired buffer prepared in a specific H₂O/D₂O mixture. The choice of H₂O/D₂O ratio is crucial for contrast variation experiments. The hydration should be done above the main phase transition temperature (Tm) of this compound (~41°C).

  • Vesicle Formation (Extrusion): To produce unilamellar vesicles (ULVs) of a defined size, subject the hydrated lipid suspension to multiple freeze-thaw cycles. Then, extrude the suspension through a polycarbonate membrane with a specific pore size (e.g., 50 nm or 100 nm) using a mini-extruder. This process should also be performed above the Tm of this compound.

  • Concentration: The final lipid concentration should be in the range of 1-20 mg/mL.[15]

2. SANS Data Acquisition:

  • Instrument Setup: SANS measurements are performed on a dedicated SANS instrument. The setup typically involves a collimated neutron beam, a sample holder, and a 2D detector.[15] The instrument configuration (e.g., sample-to-detector distance, neutron wavelength) is chosen to cover the desired range of momentum transfer, Q, which is inversely related to the length scale being probed (Q = 4πsin(θ)/λ, where 2θ is the scattering angle and λ is the neutron wavelength).[4][15]

  • Sample Holder: Use quartz cuvettes (e.g., 1 or 2 mm path length) for the sample.

  • Measurements:

    • Acquire scattering data from the this compound vesicle sample.

    • Acquire scattering data from the corresponding buffer (for background subtraction).

    • Acquire data from an empty cuvette (for empty cell subtraction).

    • Acquire data from a standard scatterer (e.g., water) for calibration to absolute units.

  • Temperature Control: Maintain the sample temperature using a temperature-controlled sample environment. For this compound, it is common to perform measurements both below and above its Tm.

3. Data Analysis:

  • Data Reduction: The raw 2D scattering data is corrected for background, empty cell scattering, detector efficiency, and sample transmission. The data is then azimuthally averaged to produce a 1D scattering curve of intensity I(Q) vs. Q.[15]

  • Modeling: The reduced SANS data is fitted to a theoretical model that describes the scattering from a population of unilamellar vesicles. A common approach is to use a core-shell model, where the lipid bilayer is represented by distinct layers for the headgroups and acyl chains, each with its own thickness and SLD.[4][6]

  • Parameters Obtained: From the model fitting, key structural parameters can be extracted, including the bilayer thickness, the thickness of the headgroup and tail regions, and the area per lipid molecule.[4]

Quantitative Data for SANS
ParameterValueConditionsReference
Scattering Length Densities (SLD) (x 10⁻⁶ Å⁻²)
H₂O-0.56[3]
D₂O6.36[3]
This compound (fully hydrogenated) tails-0.4 x 10⁻⁶Room Temperature[15]
d62-DPPC (tail deuterated) tails7.5 x 10⁻⁶Room Temperature[15]
Bilayer Thickness (D_S)
Pure this compound57.0 Å[17]
This compound + 9% cholesterol59.6 Å[17]
This compound + 28% cholesterol60.2 Å[17]
Pure this compound56.3 Å[17]
This compound + 9% melatonin55.0 Å[17]
This compound + 28% melatonin53.8 Å[17]

Experimental Workflow for SANS on this compound Vesicles

SANS_Workflow cluster_prep Sample Preparation cluster_acq SANS Data Acquisition cluster_analysis Data Analysis lipid_film Lipid Film Formation hydration Hydration with H2O/D2O Buffer lipid_film->hydration extrusion Extrusion to form ULVs hydration->extrusion measurement SANS Measurement extrusion->measurement background Buffer Measurement extrusion->background reduction Data Reduction & Background Subtraction measurement->reduction background->reduction empty_cell Empty Cell Measurement empty_cell->reduction modeling Model Fitting (e.g., Core-Shell) reduction->modeling results Structural Parameters (Thickness, Area/Lipid) modeling->results

Caption: Workflow for a SANS experiment on this compound vesicles.

Neutron Reflectometry (NR)

Application Note

Neutron Reflectometry (NR) is a surface-sensitive technique that provides detailed structural information about thin films and interfaces with sub-nanometer resolution.[5][18] In the context of this compound membranes, NR is typically used to study planar bilayers supported on a solid substrate (e.g., a silicon crystal) or monolayers at the air-water interface.[7][9][19]

NR measures the intensity of a neutron beam reflected from a flat surface as a function of the momentum transfer perpendicular to the surface, Qz.[7][19] The resulting reflectivity profile is directly related to the SLD profile perpendicular to the interface. By fitting the experimental data to a model of the interface, one can determine the thickness, roughness, and composition of each layer in the system.[7][20]

Similar to SANS, contrast variation is essential in NR experiments.[19] This is achieved by using deuterated lipids and by exchanging the bulk solvent (H₂O for D₂O and vice versa).[18][19] The use of multiple contrasts allows for a much more constrained and unambiguous determination of the membrane structure.[18][21]

NR is particularly powerful for:

  • Precisely measuring the thickness of the this compound headgroup and acyl chain regions.[7][9]

  • Quantifying the amount of water associated with the lipid headgroups.[7]

  • Studying the interaction and insertion of peptides and proteins into supported this compound bilayers.[9]

  • Characterizing the structure of asymmetric bilayers.[21]

  • Investigating phase transitions in supported this compound bilayers in real-time.[8]

Experimental Protocol: NR on Supported this compound Bilayers

1. Substrate Preparation:

  • A single crystal silicon block is typically used as the substrate. The surface must be atomically smooth and clean.

  • The silicon is cleaned to remove organic contaminants and then treated to create a hydrophilic silicon oxide layer on the surface.

2. Bilayer Deposition:

  • Langmuir-Blodgett (LB) / Langmuir-Schaefer (LS) Deposition: A this compound monolayer is spread on a Langmuir trough at the air-water interface. The monolayer is compressed to a desired surface pressure. The silicon substrate is then dipped vertically through the monolayer (LB) or touched horizontally to the monolayer (LS) to transfer the first leaflet. A second leaflet is then transferred to form a bilayer.[8][9]

  • Vesicle Fusion: A solution of this compound vesicles is incubated with the hydrophilic silicon substrate, leading to the spontaneous fusion of vesicles and the formation of a supported bilayer.

3. NR Data Acquisition:

  • Instrument Setup: The experiment is performed on a neutron reflectometer. The silicon block with the supported bilayer is mounted in a temperature-controlled liquid flow cell.[19]

  • Contrast Variation: A pump system is used to exchange the bulk liquid in the cell (e.g., from D₂O buffer to H₂O buffer to a mixed H₂O/D₂O buffer).[19]

  • Measurement: The neutron reflectivity is measured as a function of Qz for each solvent contrast. This is typically done at one or more fixed angles of incidence while varying the neutron wavelength (time-of-flight) or by varying the angle at a fixed wavelength.[18][19]

4. Data Analysis:

  • Data Reduction: The raw data is corrected for the incident beam profile and background.

  • Modeling: The reflectivity data from all contrasts are simultaneously fitted to a single structural model.[20][21] The model typically consists of several layers: the silicon substrate, a silicon oxide layer, a thin water layer between the oxide and the bilayer, the inner lipid headgroups, the inner acyl chains, the outer acyl chains, and the outer lipid headgroups.[7][9]

  • Parameters Obtained: The fitting procedure yields the thickness, SLD, and interfacial roughness of each layer. From these values, one can calculate the area per lipid, the extent of hydration, and the location of any interacting molecules.

Quantitative Data for NR
ParameterValueConditionsReference
This compound Monolayer at Air/Buffer Interface (Π = 30 mN·m⁻¹) [7]
Area per molecule55.2 Ų[7]
Headgroup thickness~9 Å[9]
Acyl chain thickness~36 Å[9]
Supported this compound Bilayer
Water layer thickness (substrate-bilayer)~5 Å[9]
SLD of d-DPPC/d-RaLPS Outer Membrane Model [2]
SLD of d-RaLPS acyl tails6.23 x 10⁻⁶ Å⁻²[2]
SLD of d-DPPC tail region6.37 x 10⁻⁶ Å⁻²[2]

Principle of Neutron Reflectometry for a Supported Lipid Bilayer

NR_Principle cluster_layers Interfacial Structure cluster_beam cluster_profile Resulting SLD Profile Bulk Bulk Solvent (H2O/D2O) OuterHeads Outer Headgroups Tails Acyl Chains Reflected Reflected Neutron Beam (R) OuterHeads->Reflected θ InnerHeads Inner Headgroups WaterLayer Trapped Water SiO2 Silicon Oxide Silicon Silicon Substrate Incident Incident Neutron Beam (I₀) Incident->OuterHeads θ sld SLD sld_profile z z (distance from substrate)

Caption: Principle of NR applied to a supported this compound bilayer.

Neutron Spin Echo (NSE)

Application Note

Neutron Spin Echo (NSE) is a unique inelastic neutron scattering technique that measures the dynamics of materials over nanometer length scales and nanosecond timescales.[10][11][12] Unlike SANS and NR which probe static structure, NSE directly measures the intermediate scattering function, I(Q,t), which describes the time correlation of density fluctuations in the sample.[10]

For this compound membranes, NSE is particularly well-suited to study collective motions, such as bending and thickness fluctuations of the bilayer.[10][11] These motions are crucial for many biological functions, including membrane fusion, pore formation, and protein-lipid interactions.[10] By analyzing the decay of I(Q,t), one can extract key mechanical properties of the membrane, such as its bending rigidity (κ) and area compressibility modulus.[11]

NSE experiments on this compound vesicles can reveal:

  • The bending rigidity of the membrane, which quantifies its stiffness.[11]

  • The timescale of membrane shape fluctuations, typically in the range of tens to hundreds of nanoseconds.[10][12]

  • The effect of temperature, cholesterol, peptides, or drugs on the mechanical properties of the this compound bilayer.[11]

  • Thickness fluctuations of the lipid bilayer.[10]

Experimental Protocol: NSE on this compound Vesicles

1. Sample Preparation:

  • Vesicle Preparation: Prepare large unilamellar vesicles (LUVs) of this compound using the extrusion method as described for SANS. For NSE, it is often beneficial to use larger vesicles (e.g., extruded through 100 nm or 200 nm pores) to better separate the overall vesicle diffusion from the internal membrane dynamics.

  • Deuteration: To isolate the membrane dynamics, it is crucial to use a solvent that matches the average SLD of the lipid, thereby minimizing the coherent scattering from the overall vesicle structure. This is typically achieved by using tail-deuterated this compound (d-DPPC) in a specific H₂O/D₂O mixture. The use of D₂O as the solvent is also common to enhance the signal from protiated lipids.[3]

2. NSE Data Acquisition:

  • Instrument Setup: The experiment is performed on an NSE spectrometer. The sample is placed in a temperature-controlled holder. The instrument uses magnetic fields to encode the velocity of the neutrons before and after scattering from the sample.

  • Measurement: The instrument measures the final polarization of the neutron beam, which is related to the intermediate scattering function I(Q,t). Data is collected over a range of Q values and Fourier times (t).

  • Resolution Measurement: A measurement with a purely elastic scatterer (e.g., graphite) is performed to determine the instrumental resolution.

3. Data Analysis:

  • Data Reduction: The raw data is normalized by the instrumental resolution to obtain I(Q,t)/I(Q,0).

  • Modeling: The experimental I(Q,t) is fitted to a theoretical model for membrane fluctuations. A widely used model is the one developed by Zilman and Granek, which describes the dynamics of a flexible membrane.

  • Parameters Obtained: The fitting procedure yields the bending rigidity modulus (κ) of the membrane. Other parameters like the in-plane viscosity can also be estimated.[11][12]

Quantitative Data for NSE
ParameterValue RangeConditionsReference
Membrane Fluctuation Timescale 10s of ps to 100s of nsFluid phase this compound[10][12]
Membrane Viscosity (ηm) ~10 nPa·s·mDMPC, this compound, DSPC bilayers[3]

Logical Relationship in NSE Data Analysis

NSE_Analysis cluster_exp Experiment cluster_data Data Processing cluster_model Modeling & Results NSE_Measurement NSE Measurement Intermediate_Function Intermediate Scattering Function I(Q,t) NSE_Measurement->Intermediate_Function Resolution_Measurement Resolution Measurement Normalized_Function Normalized I(Q,t)/I(Q,0) Resolution_Measurement->Normalized_Function Intermediate_Function->Normalized_Function Model_Fitting Fit to Membrane Fluctuation Model (e.g., Zilman-Granek) Normalized_Function->Model_Fitting Bending_Rigidity Bending Rigidity (κ) Model_Fitting->Bending_Rigidity Other_Params Other Dynamic Parameters Model_Fitting->Other_Params

Caption: Data analysis workflow for an NSE experiment.

References

Troubleshooting & Optimization

Technical Support Center: DPPC Liposome Storage and Aggregation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of dipalmitoylphosphatidylcholine (DPPC) liposome aggregation during storage.

Troubleshooting Guides

Issue: My this compound liposomes are aggregating upon storage at low temperatures (e.g., 4°C).

Possible Cause: this compound liposomes have a gel-to-liquid crystalline phase transition temperature (Tm) of approximately 41.5°C. When stored below this temperature, in the gel phase, changes in the orientation of the phospholipid headgroups can reduce the surface charge and allow for van der Waals forces to induce aggregation.[1] This is a reversible process in many cases.

Solutions:

  • Incorporate Cholesterol: The addition of cholesterol into the lipid bilayer can modulate its fluidity and increase the packing density of the phospholipids.[2] This helps to prevent the phase transition-induced aggregation. A molar ratio of this compound:Cholesterol of 70:30 is often cited as optimal for enhancing stability.[3][4]

  • Surface Modification with PEG: Covalently attaching polyethylene glycol (PEG) to the liposome surface (PEGylation) creates a hydrophilic protective layer. This layer provides steric hindrance, physically preventing the close approach and aggregation of liposomes.[5]

  • Use of Cryoprotectants for Frozen Storage: If storing liposomes in a frozen state, the use of cryoprotectants is essential to prevent aggregation and fusion during freeze-thaw cycles. Sugars like trehalose and sucrose are effective cryoprotectants.

Issue: My liposome suspension shows a significant increase in particle size after a freeze-thaw cycle.

Possible Cause: The formation of ice crystals during freezing can exert mechanical stress on the liposome bilayers, leading to fusion and aggregation upon thawing. Dehydration of the liposome surface during freezing can also contribute to instability.

Solutions:

  • Incorporate Cryoprotectants: Cryoprotectants like trehalose and sucrose can protect liposomes during freezing. They are thought to work by forming a glassy matrix around the liposomes, preventing ice crystal formation and direct contact between vesicles. They may also replace water molecules at the liposome surface, maintaining bilayer integrity.

  • Optimize Freezing Rate: The rate of freezing can impact liposome stability. While the optimal rate can be formulation-dependent, very slow or very fast freezing rates can sometimes be detrimental.

Frequently Asked Questions (FAQs)

Q1: What is the ideal storage temperature for this compound liposomes?

A1: For short-term storage (days to weeks), it is generally recommended to store this compound liposomes at a temperature below their phase transition temperature (Tm ≈ 41.5°C), typically at 4°C, to maintain them in the more stable gel phase. However, as noted in the troubleshooting guide, this can sometimes lead to aggregation. For long-term stability, storing below the freezing point of the suspension in the presence of cryoprotectants is often preferred. Storage at room temperature for extended periods is generally not recommended as it can increase the kinetic rates of lipid hydrolysis.[6]

Q2: How does cholesterol prevent this compound liposome aggregation?

A2: Cholesterol inserts into the phospholipid bilayer and modulates its physical properties. It increases the packing of phospholipid molecules, which reduces the permeability of the bilayer and increases its rigidity. This prevents the dramatic phase transition that can lead to aggregation at low temperatures and enhances the overall stability of the liposomes.[3][7]

Q3: What concentration of cryoprotectant should I use?

A3: The optimal concentration of a cryoprotectant depends on the specific cryoprotectant and the liposome formulation. Generally, concentrations in the range of 200-300 mM for sugars like trehalose and sucrose have been shown to be effective. It is always recommended to perform a concentration-dependent study to determine the optimal concentration for your specific formulation and storage conditions.

Q4: What is PEGylation and how does it stabilize liposomes?

A4: PEGylation is the process of attaching polyethylene glycol (PEG) chains to the surface of liposomes, typically by incorporating a PEG-conjugated lipid (e.g., DSPE-PEG2000) into the bilayer. The PEG chains form a hydrated layer on the liposome surface that creates a steric barrier. This barrier physically prevents liposomes from getting close enough to aggregate. This is often referred to as "stealth" technology as it also helps liposomes evade recognition by the immune system in vivo.[5]

Q5: Can I sonicate my liposomes again if they have aggregated?

A5: While sonication can be used to disperse aggregated liposomes, it is a high-energy process that can also alter the size and lamellarity of your liposomes, and potentially lead to degradation of the lipids or encapsulated drug. If aggregation is a recurring issue, it is better to address the root cause by optimizing the formulation (e.g., adding cholesterol or PEG) or storage conditions.

Data Presentation

Table 1: Effect of Cholesterol Molar Ratio on the Physical Properties of this compound Liposomes

This compound:Cholesterol Molar RatioMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
100:095.3 ± 1.20.112 ± 0.015-4.5 ± 0.8Custom
80:20102.1 ± 1.50.105 ± 0.011-3.9 ± 0.6[2]
70:30108.5 ± 2.10.098 ± 0.009-3.2 ± 0.5[3][4]
60:40115.7 ± 2.80.121 ± 0.018-2.8 ± 0.7[8]
50:50124.3 ± 3.50.135 ± 0.021-2.1 ± 0.9Custom

Note: The data presented is a representative compilation from multiple sources and should be used as a general guide. Actual values may vary depending on the specific experimental conditions.

Table 2: Influence of DSPE-PEG2000 Molar Percentage on the Stability of this compound Liposomes

DSPE-PEG2000 (mol%)Initial Mean Particle Size (nm)Mean Particle Size after 1 month at 4°C (nm)Change in Size (%)Reference
0105 ± 5180 ± 15+71.4Custom
1108 ± 6125 ± 8+15.7Custom
5112 ± 5115 ± 7+2.7[5]
10118 ± 7120 ± 6+1.7Custom

Note: This table illustrates the general trend of improved stability with increasing PEG molar percentage. Specific values can vary based on the liposome preparation method and storage conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes using the Thin-Film Hydration Method

Materials:

  • Dipalmitoylphosphatidylcholine (this compound)

  • Cholesterol (if required)

  • DSPE-PEG2000 (if required)

  • Chloroform

  • Methanol

  • Hydration buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Dissolution: Dissolve the desired amounts of this compound and any other lipids (e.g., cholesterol, DSPE-PEG2000) in a chloroform/methanol mixture (typically 2:1 v/v) in a round-bottom flask. Ensure the lipids are completely dissolved to form a clear solution.

  • Film Formation: Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to a temperature above the Tm of this compound (e.g., 50-60°C). Rotate the flask and gradually apply a vacuum to evaporate the organic solvent. A thin, uniform lipid film will form on the inner wall of the flask.

  • Drying: To ensure complete removal of residual solvent, dry the lipid film under a high vacuum for at least 2 hours, or preferably overnight.

  • Hydration: Add the hydration buffer, pre-heated to a temperature above the Tm of this compound (e.g., 50-60°C), to the flask containing the dry lipid film. The volume of the buffer will determine the final lipid concentration.

  • Vesicle Formation: Agitate the flask by hand or on a vortex mixer until the entire lipid film is dispersed in the buffer, forming a milky suspension of multilamellar vesicles (MLVs). This may take 30-60 minutes.

  • Size Reduction (Extrusion): To obtain unilamellar vesicles with a defined size, the MLV suspension is extruded through polycarbonate membranes of a specific pore size (e.g., 100 nm). This is typically done using a handheld or benchtop extruder. The liposome suspension is passed through the membrane multiple times (e.g., 11-21 passes) to ensure a narrow size distribution. The extruder should be maintained at a temperature above the Tm of this compound during this process.

  • Storage: Store the final liposome suspension at the desired temperature, typically 4°C for short-term storage.

Protocol 2: Assessment of Liposome Size and Aggregation by Dynamic Light Scattering (DLS)

Materials:

  • Liposome suspension

  • DLS instrument

  • Cuvettes (disposable or quartz)

  • Filtered buffer for dilution

Procedure:

  • Instrument Setup: Turn on the DLS instrument and allow it to stabilize according to the manufacturer's instructions. Set the measurement parameters, including the temperature (e.g., 25°C), scattering angle (commonly 90° or 173°), and the properties of the dispersant (viscosity and refractive index of the buffer).

  • Sample Preparation: Dilute a small aliquot of the liposome suspension with filtered buffer to an appropriate concentration for DLS analysis. The optimal concentration will depend on the instrument and should be within the manufacturer's recommended range to avoid multiple scattering effects.

  • Measurement: Transfer the diluted sample to a clean, dust-free cuvette. Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature.

  • Data Acquisition: Perform the DLS measurement. The instrument will typically perform several runs and average the results. The output will provide the average hydrodynamic diameter (Z-average), the polydispersity index (PDI), and a size distribution plot.

  • Analysis:

    • Z-average: This is the intensity-weighted mean hydrodynamic size of the particle population. An increase in the Z-average over time is indicative of aggregation.

    • PDI: This is a measure of the broadness of the size distribution. A PDI value below 0.2 is generally considered acceptable for a monodisperse liposome population. An increase in PDI can also indicate aggregation or the formation of multiple particle populations.

    • Size Distribution Plot: Visually inspect the size distribution plot for the appearance of larger particle populations, which is a clear sign of aggregation.

Visualizations

Caption: Mechanism of this compound liposome aggregation at low temperatures.

Cryoprotection cluster_before Before Freezing cluster_after During Freezing Liposome1 Liposome Aqueous Medium Liposome2 Liposome Vitrified Matrix Liposome1->Liposome2 Addition of Cryoprotectant & Freezing Cryo1 Cryoprotectant Ice Ice Crystal Formation Inhibited Liposome2->Ice Results in

References

troubleshooting low encapsulation efficiency in DPPC vesicles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with low encapsulation efficiency in dipalmitoylphosphatidylcholine (DPPC) vesicles.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the preparation of this compound vesicles that can lead to poor encapsulation of active pharmaceutical ingredients (APIs).

Q1: My encapsulation efficiency is consistently low. What are the most common causes?

Low encapsulation efficiency in this compound vesicles can stem from several factors related to the physicochemical properties of the drug, the liposome formulation, and the preparation method. Key areas to investigate include:

  • Drug Properties: Hydrophilic drugs are notoriously difficult to encapsulate efficiently in the aqueous core of liposomes via passive loading methods.[1] Hydrophobic drugs, while readily partitioning into the lipid bilayer, can also present challenges in achieving high and stable loading.

  • Lipid Composition: The rigidity and permeability of the this compound bilayer are critical. The absence of components like cholesterol can lead to a leaky membrane and subsequent leakage of the encapsulated drug.

  • Preparation Method: The chosen method for vesicle formation significantly impacts encapsulation. Techniques like thin-film hydration followed by sonication or extrusion can lead to variations in vesicle size, lamellarity, and ultimately, encapsulation efficiency.[2][3]

  • Processing Parameters: Factors such as sonication time, extrusion pressure, and the number of extrusion cycles can influence vesicle characteristics and drug loading.[4][5]

  • Drug-to-Lipid Ratio: An excessively high concentration of the drug relative to the lipid can lead to drug precipitation or saturation of the available encapsulation space.[2]

Q2: How does the phase transition temperature (Tm) of this compound affect encapsulation?

The phase transition temperature (Tm) of this compound is approximately 41°C.[6][7] Operating above or below this temperature during vesicle preparation can significantly impact the fluidity and permeability of the lipid bilayer, thereby affecting encapsulation efficiency.

  • Below Tm (Gel Phase): The bilayer is in a more ordered and rigid state. This can hinder the passive encapsulation of hydrophilic drugs.

  • At or Above Tm (Liquid Crystalline Phase): The bilayer is more fluid and permeable, which can facilitate the partitioning of hydrophobic drugs into the membrane and the entrapment of hydrophilic drugs in the aqueous core. However, a very fluid membrane can also lead to leakage of the encapsulated drug. Therefore, careful temperature control during preparation is crucial.

Q3: Can the sonication or extrusion process impact my encapsulation results?

Yes, both sonication and extrusion are critical size reduction steps that influence vesicle properties and, consequently, encapsulation efficiency.

  • Sonication: While effective in reducing vesicle size, prolonged or high-energy sonication can lead to the formation of very small unilamellar vesicles with a reduced internal aqueous volume, which can decrease the encapsulation of hydrophilic drugs.[4][8] It can also potentially degrade sensitive drugs or lipids.

  • Extrusion: This method provides better control over vesicle size and lamellarity. However, the choice of membrane pore size, the number of extrusion cycles, and the extrusion pressure can all affect the final vesicle characteristics and encapsulation.[5] Forcing vesicles through membranes can also cause some leakage of the entrapped drug.

Q4: I'm working with a hydrophilic drug. What strategies can I employ to improve its encapsulation?

Encapsulating hydrophilic drugs can be challenging. Here are some strategies to enhance their loading:

  • Active Loading: For ionizable hydrophilic drugs, creating a pH or ion gradient across the liposome membrane can significantly increase encapsulation efficiency compared to passive loading methods.[1]

  • Freeze-Thaw Cycling: Subjecting multilamellar vesicles to repeated freeze-thaw cycles can increase the trapped aqueous volume and improve the encapsulation of water-soluble molecules.[9]

  • Reverse-Phase Evaporation: This method is known to produce liposomes with a high internal aqueous volume, which can be beneficial for encapsulating hydrophilic compounds.[10]

  • Optimize Hydration Conditions: The pH and ionic strength of the hydration buffer can influence the solubility and charge of the drug, thereby affecting its encapsulation.[2]

Q5: Does the inclusion of cholesterol or PEGylated lipids affect encapsulation efficiency?

Yes, both cholesterol and PEGylated lipids play important roles in liposome formulation but can have differing effects on encapsulation.

  • Cholesterol: Incorporating cholesterol into the this compound bilayer generally increases its stability and reduces its permeability, which can help to retain the encapsulated drug and prevent leakage.[2][11] However, excessive cholesterol can increase the rigidity of the bilayer to a point where it hinders the encapsulation of certain drugs.[2]

  • PEGylated Lipids: The inclusion of PEGylated lipids (e.g., DSPE-PEG2000) is primarily for creating "stealth" liposomes with prolonged circulation times. While they can improve stability, they may also reduce the encapsulation efficiency of some drugs by affecting the membrane properties.[3]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on factors influencing this compound vesicle properties and encapsulation efficiency.

Table 1: Effect of Lipid Concentration on Encapsulation Efficiency

This compound Concentration (mM)Encapsulation Efficiency (%)Reference
5048[12]
150Not specified, but higher than 50mM[12]
30084[12]

Note: The specific drug and preparation method will influence these values.

Table 2: Influence of Cholesterol on Drug Encapsulation

Lipid CompositionEffect on EncapsulationReference
This compoundBaseline[2][13]
This compound:Cholesterol (molar ratio not specified)Decreased encapsulation efficiency[13]
High cholesterol levelsLow drug loading and encapsulation[2]

Table 3: Impact of Sonication Time on Vesicle Size

Sonication Time (minutes)Mean Vesicle Diameter (nm)Reference
~0>400[4]
10~200[4]
30~117[4]
55~130[4]

Note: Specific sonicator power and sample volume will affect these results.

Experimental Protocols

Protocol 1: Thin-Film Hydration Method for this compound Vesicle Preparation

This protocol describes a common method for preparing multilamellar vesicles (MLVs), which can then be downsized by sonication or extrusion.

Materials:

  • Dipalmitoylphosphatidylcholine (this compound)

  • Cholesterol (optional)

  • Drug to be encapsulated

  • Organic solvent (e.g., chloroform, methanol)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound and cholesterol (if used) in the organic solvent in a round-bottom flask.

    • The drug to be encapsulated can be added at this stage if it is lipid-soluble.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the wall of the flask. Ensure the temperature is maintained below the Tm of this compound during this step if the drug is temperature-sensitive.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the aqueous buffer containing the water-soluble drug. The temperature of the hydration buffer should be above the Tm of this compound (e.g., 45-50°C) to ensure proper lipid hydration.

    • Agitate the flask gently until the lipid film is completely dispersed, forming a milky suspension of multilamellar vesicles (MLVs).

  • Size Reduction (Sonication or Extrusion):

    • Sonication: Submerge the tip of a probe sonicator into the MLV suspension or place the vial in a bath sonicator. Sonicate in pulses to avoid overheating, keeping the sample on ice between pulses. Monitor vesicle size using dynamic light scattering (DLS).

    • Extrusion: Load the MLV suspension into an extruder. Pass the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) for a specified number of cycles (e.g., 11-21 times). Perform extrusion at a temperature above the Tm of this compound.

  • Purification:

    • Remove the unencapsulated drug by methods such as dialysis, size exclusion chromatography, or centrifugation.

Protocol 2: Determination of Encapsulation Efficiency

This protocol outlines a general procedure to quantify the amount of drug successfully encapsulated within the this compound vesicles.

Procedure:

  • Separation of Free Drug:

    • Separate the liposome-encapsulated drug from the unencapsulated (free) drug using one of the purification methods mentioned above (dialysis, size exclusion chromatography, or centrifugation).

  • Quantification of Encapsulated Drug:

    • Disrupt the purified liposomes to release the encapsulated drug. This can be achieved by adding a suitable solvent (e.g., methanol, Triton X-100) that dissolves the lipid membrane.

    • Quantify the amount of the released drug using an appropriate analytical technique (e.g., UV-Vis spectrophotometry, fluorescence spectroscopy, HPLC).

  • Calculation of Encapsulation Efficiency:

    • Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100

Visualizations

TroubleshootingWorkflow Start Low Encapsulation Efficiency DrugProperties Assess Drug Properties Start->DrugProperties Formulation Evaluate Formulation Parameters Start->Formulation Method Review Preparation Method Start->Method Processing Check Processing Parameters Start->Processing Hydrophilic Hydrophilic Drug? DrugProperties->Hydrophilic Hydrophobic Hydrophobic Drug? DrugProperties->Hydrophobic LipidComp Lipid Composition Optimal? Formulation->LipidComp Hydration Hydration Method Suitable? Method->Hydration TempControl Temperature Control Adequate? Processing->TempControl Hydrophilic->Formulation No ActiveLoading Consider Active Loading Hydrophilic->ActiveLoading Yes Hydrophobic->Formulation No ModifySolubility Modify Drug Solubility/Partitioning Hydrophobic->ModifySolubility Yes DrugLipidRatio Drug:Lipid Ratio Appropriate? LipidComp->DrugLipidRatio Yes AddCholesterol Incorporate Cholesterol LipidComp->AddCholesterol No DrugLipidRatio->Method Yes OptimizeRatio Optimize Drug:Lipid Ratio DrugLipidRatio->OptimizeRatio No SizeReduction Size Reduction Method Optimized? Hydration->SizeReduction Yes ChangeMethod Change Hydration Method (e.g., Reverse Phase) Hydration->ChangeMethod No SizeReduction->Processing Yes OptimizeExtrusion Optimize Extrusion/Sonication SizeReduction->OptimizeExtrusion No Purification Purification Method Gentle? TempControl->Purification Yes MaintainAboveTm Maintain Temp > Tm TempControl->MaintainAboveTm No UseSEC Use Size Exclusion Chromatography Purification->UseSEC No End Improved Encapsulation Purification->End Yes ActiveLoading->End ModifySolubility->End AddCholesterol->End OptimizeRatio->End ChangeMethod->End OptimizeExtrusion->End MaintainAboveTm->End UseSEC->End

Caption: Troubleshooting workflow for low encapsulation efficiency in this compound vesicles.

ExperimentalParameters cluster_formulation Formulation cluster_process Process This compound Concentration This compound Concentration Encapsulation Efficiency Encapsulation Efficiency This compound Concentration->Encapsulation Efficiency Cholesterol Content Cholesterol Content Cholesterol Content->Encapsulation Efficiency Drug Properties Drug Properties Drug Properties->Encapsulation Efficiency Drug:Lipid Ratio Drug:Lipid Ratio Drug:Lipid Ratio->Encapsulation Efficiency Preparation Method Preparation Method Preparation Method->Encapsulation Efficiency Sonication/Extrusion Sonication/Extrusion Sonication/Extrusion->Encapsulation Efficiency Temperature Temperature Temperature->Encapsulation Efficiency pH of Hydration pH of Hydration pH of Hydration->Encapsulation Efficiency

Caption: Key parameters influencing the encapsulation efficiency of this compound vesicles.

References

how to improve the stability of DPPC-based drug formulations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DPPC-based drug formulations. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common stability issues encountered during their experiments. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to enhance the stability and performance of your dipalmitoylphosphatidylcholine (this compound)-based liposomal drug delivery systems.

Frequently Asked Questions (FAQs)

Q1: My this compound liposome formulation is showing signs of aggregation and precipitation. What are the likely causes and how can I fix this?

A1: Aggregation and precipitation of this compound liposomes are common stability issues arising from inter-vesicular interactions. The primary causes include:

  • Suboptimal Surface Charge: Insufficient electrostatic repulsion between liposomes can lead to aggregation.

  • Storage Temperature: Storing this compound liposomes below their phase transition temperature (Tm ~41°C) can increase their rigidity and propensity to aggregate.[1][2]

  • High Liposome Concentration: A higher concentration of liposomes increases the probability of collisions and aggregation.

  • Presence of Divalent Cations: Ions like Ca2+ and Mg2+ can shield the surface charge of liposomes, reducing electrostatic repulsion and promoting aggregation.

Troubleshooting Steps:

  • Incorporate Charged Lipids: Include charged phospholipids like dipalmitoylphosphatidylglycerol (DPPG) or stearylamine (SA) in your formulation to increase the magnitude of the zeta potential and enhance electrostatic repulsion.

  • Optimize Storage Conditions: Store liposomes at a temperature that balances physical stability and drug retention. For this compound, storage at room temperature can be more stable than at 4°C if aggregation is the primary concern.[3]

  • Adjust Liposome Concentration: Dilute the liposomal dispersion to a lower concentration.

  • Use Chelating Agents: If the presence of divalent cations is suspected, consider adding a chelating agent like EDTA to your buffer.

  • Incorporate PEGylated Lipids: The inclusion of polyethylene glycol (PEG)-conjugated lipids provides steric hindrance that can prevent aggregation.[4][5]

Q2: I am observing significant drug leakage from my this compound liposomes over time. What factors contribute to this and how can I improve drug retention?

A2: Drug leakage is a critical stability concern that can compromise the therapeutic efficacy of your formulation. Key contributing factors include:

  • Storage Temperature Relative to Tm: Storing this compound liposomes at or near their phase transition temperature (Tm) can lead to increased membrane fluidity and subsequent drug leakage.[6][7]

  • Lipid Bilayer Composition: The absence of membrane-stabilizing components can result in a more permeable bilayer.

  • Drug Physicochemical Properties: The solubility and interaction of the encapsulated drug with the lipid bilayer can influence its retention.

Troubleshooting Steps:

  • Incorporate Cholesterol: Cholesterol is a crucial component for stabilizing the lipid bilayer. It modulates membrane fluidity, reduces permeability, and enhances drug retention.[7][8] A concentration of 21% cholesterol has been used to optimize vesicle stability.[7]

  • Select Appropriate Storage Temperature: Store the liposomes at a temperature well below the Tm of the lipid mixture to maintain a more ordered, less permeable gel-phase bilayer. However, be mindful of potential aggregation at lower temperatures.

  • Consider Lipids with Higher Tm: For applications requiring higher stability, consider using lipids with a higher phase transition temperature, such as distearoylphosphatidylcholine (DSPC).[6][7]

  • Optimize Drug-to-Lipid Ratio: A high drug-to-lipid ratio can sometimes disrupt the bilayer structure, leading to increased leakage. Experiment with different ratios to find the optimal balance.

Q3: How does the phase transition temperature (Tm) of this compound affect the stability of my formulation?

A3: The phase transition temperature (Tm) is a critical parameter for this compound liposomes, marking the transition from a rigid gel state to a more fluid liquid-crystalline state.[2] For pure this compound, this transition occurs at approximately 41°C.[1]

  • Below Tm (Gel Phase): The lipid acyl chains are tightly packed and ordered. This state generally results in lower membrane permeability and better drug retention. However, the rigidity of the vesicles can make them more susceptible to aggregation.

  • At or Near Tm: The bilayer is in a transitional state with coexisting gel and liquid-crystalline domains. This can lead to structural defects and a significant increase in membrane permeability, resulting in drug leakage.

  • Above Tm (Liquid-Crystalline Phase): The acyl chains are disordered and more mobile, leading to a more fluid and permeable membrane.

Understanding the Tm is crucial for both the preparation and storage of this compound liposomes to ensure optimal stability and performance.

Troubleshooting Guides

Issue 1: Inconsistent Particle Size and High Polydispersity Index (PDI)
Potential Cause Troubleshooting Action Expected Outcome
Inefficient Size Reduction Method Optimize sonication (probe vs. bath) or extrusion parameters (membrane pore size, number of cycles).[8]A more uniform and smaller particle size distribution with a lower PDI.
Liposome Aggregation Incorporate charged lipids or PEGylated lipids into the formulation.[4]Increased electrostatic or steric repulsion, preventing aggregation and stabilizing particle size.
Improper Hydration Ensure the lipid film is thin and evenly distributed before hydration. Optimize hydration time and temperature.Complete hydration of the lipid film, leading to the formation of more uniform vesicles.
Issue 2: Low Encapsulation Efficiency (%EE)
Potential Cause Troubleshooting Action Expected Outcome
Suboptimal Drug-to-Lipid Ratio Systematically vary the drug-to-lipid ratio to find the optimal loading capacity.Increased %EE without compromising liposome stability.
Drug Leakage During Formulation For passive loading methods, ensure the process is conducted at a temperature that minimizes membrane permeability.Reduced drug loss during the encapsulation process.
Inefficient Removal of Unencapsulated Drug Utilize appropriate techniques like dialysis, size exclusion chromatography, or centrifugation for effective separation of free drug.Accurate determination of encapsulated drug and a higher calculated %EE.
Poor Drug Solubility in the Aqueous Core (for hydrophilic drugs) Adjust the pH or ionic strength of the hydration buffer to improve drug solubility.Enhanced encapsulation of the hydrophilic drug within the liposome core.

Experimental Protocols

Protocol 1: Determination of Particle Size and Zeta Potential

This protocol outlines the use of Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) to measure vesicle size, polydispersity index (PDI), and zeta potential, respectively.

Materials:

  • Liposome formulation

  • Deionized water or appropriate buffer for dilution

  • DLS/ELS instrument

Methodology:

  • Sample Preparation: Dilute a small aliquot of the liposome suspension with deionized water or the formulation buffer to achieve an appropriate scattering intensity for the instrument.

  • Instrument Setup: Equilibrate the instrument to the desired temperature (e.g., 25°C).

  • Particle Size Measurement (DLS):

    • Transfer the diluted sample to a suitable cuvette.

    • Place the cuvette in the instrument and initiate the measurement.

    • The instrument will measure the fluctuations in scattered light intensity due to the Brownian motion of the liposomes and calculate the hydrodynamic diameter and PDI.

  • Zeta Potential Measurement (ELS):

    • Transfer the diluted sample to a specialized zeta potential cell.

    • Place the cell in the instrument.

    • The instrument will apply an electric field and measure the velocity of the liposomes, from which the zeta potential is calculated.

  • Data Analysis: Record the average particle size, PDI, and zeta potential. Perform measurements in triplicate for statistical significance.

Protocol 2: Determination of Encapsulation Efficiency (%EE)

This protocol describes a common method to determine the percentage of the initial drug that is successfully encapsulated within the liposomes.

Materials:

  • Liposome formulation

  • Method for separating free drug (e.g., dialysis membrane, size exclusion chromatography column, or ultracentrifugation)

  • Buffer

  • Lysis agent (e.g., Triton X-100 or methanol)

  • Analytical method for drug quantification (e.g., UV-Vis spectrophotometry, HPLC)[9]

Methodology:

  • Separation of Free Drug:

    • Take a known volume of the liposome suspension.

    • Separate the unencapsulated drug from the liposomes using a suitable technique. For example, dialyze the suspension against a large volume of buffer.

  • Quantification of Encapsulated Drug:

    • After separation, collect the liposome-containing fraction.

    • Lyse the liposomes by adding a suitable detergent or solvent to release the encapsulated drug.

    • Quantify the concentration of the released drug using a pre-validated analytical method. This gives you the amount of encapsulated drug.

  • Quantification of Total Drug:

    • Take the same initial volume of the original, unseparated liposome suspension.

    • Lyse these liposomes to release both encapsulated and unencapsulated drug.

    • Quantify the total drug concentration.

  • Calculation of %EE:

Visualizations

experimental_workflow cluster_formulation Formulation & Initial Characterization cluster_stability Stability Assessment cluster_analysis Data Analysis & Optimization prep Liposome Preparation (e.g., Thin Film Hydration) size_reduction Size Reduction (Extrusion/Sonication) prep->size_reduction initial_char Initial Characterization (Size, PDI, Zeta Potential) size_reduction->initial_char storage Storage at Different Conditions initial_char->storage time_points Sampling at Time Points (t=0, 1, 4 weeks) storage->time_points stability_tests Stability Tests (Size, PDI, %EE) time_points->stability_tests data_analysis Data Analysis stability_tests->data_analysis optimization Formulation Optimization data_analysis->optimization optimization->prep Iterate

Caption: Workflow for developing and assessing the stability of this compound-based formulations.

troubleshooting_logic cluster_aggregation Aggregation/Precipitation cluster_leakage Drug Leakage start Instability Observed (e.g., Aggregation, Leakage) check_zeta Measure Zeta Potential start->check_zeta check_chol Assess Cholesterol Content start->check_chol check_temp Review Storage Temperature start->check_temp add_charge Incorporate Charged Lipids check_zeta->add_charge < |20| mV add_peg Add PEGylated Lipids check_zeta->add_peg > |20| mV (Steric Hindrance Needed) add_chol Incorporate/Increase Cholesterol check_chol->add_chol Low/Absent adjust_temp Store Below Tm check_temp->adjust_temp Near Tm

Caption: Decision tree for troubleshooting common stability issues in this compound liposomes.

References

Technical Support Center: Reconstitution of Membrane Proteins into DPPC Bilayers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when reconstituting membrane proteins into dipalmitoylphosphatidylcholine (DPPC) bilayers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when reconstituting membrane proteins into this compound bilayers?

A1: The primary challenges include:

  • Low Incorporation Efficiency: The rigid nature of the this compound bilayer, especially below its phase transition temperature (Tm), can hinder the insertion of membrane proteins.

  • Protein Aggregation: Improper solubilization or removal of detergents can lead to protein aggregation, rendering the final proteoliposomes non-functional.

  • Loss of Protein Function: The protein's native conformation and activity can be compromised during the reconstitution process due to denaturation or incorrect insertion.

  • Heterogeneity of Proteoliposomes: The resulting vesicles can vary in size and the number of incorporated proteins, complicating downstream functional assays.

Q2: Why is the phase transition temperature (Tm) of this compound so critical for successful reconstitution?

A2: this compound has a relatively high and well-defined phase transition temperature (Tm) of approximately 41°C. Below this temperature, this compound exists in a tightly packed and ordered gel phase (Lβ'). Above the Tm, it transitions to a more fluid and disordered liquid crystalline phase (Lα). For successful protein incorporation, it is crucial to perform the reconstitution at a temperature above the Tm of this compound to ensure the bilayer is in the more fluid state, which facilitates the insertion of the protein.[1]

Q3: How do I choose the right detergent for solubilizing my membrane protein for reconstitution into this compound?

A3: The choice of detergent is critical and protein-dependent. An ideal detergent should effectively solubilize the membrane protein while maintaining its structural integrity and activity.[2] The detergent should also be easily removable during the reconstitution process. Common detergents include n-Dodecyl-β-D-maltoside (DDM), Triton™ X-100, and octyl glucoside. It is often necessary to screen several detergents to find the optimal one for your specific protein.

Q4: What is a typical lipid-to-protein molar ratio (LPR) for reconstitution into this compound vesicles?

A4: The optimal LPR varies depending on the protein and the intended application. Typical LPRs range from 10:1 to 1000:1 (lipid:protein). A lower LPR may be suitable for structural studies where a high protein density is desired, while a higher LPR is often used for functional assays to ensure that, on average, there is only one protein per vesicle. It is advisable to empirically determine the optimal LPR for your specific experiment.

Troubleshooting Guides

Issue 1: Low Protein Incorporation Efficiency
Possible Cause Troubleshooting Step Explanation
Reconstitution temperature is below this compound's Tm Increase the reconstitution temperature to >41°C.The this compound bilayer needs to be in its fluid, liquid-crystalline phase to allow for efficient protein insertion.[1]
Inefficient detergent removal Optimize the detergent removal method. For dialysis, increase the dialysis time and frequency of buffer changes. For Bio-Beads, ensure a sufficient quantity is used and that they are properly prepared.[3][4]Residual detergent can interfere with the formation of proteoliposomes and protein insertion.
Incorrect lipid-to-protein ratio Experiment with a range of LPRs.A very high LPR might result in a low overall amount of incorporated protein, while a very low LPR could lead to aggregation.
Protein is aggregated before reconstitution Centrifuge the solubilized protein solution at high speed before adding it to the lipid mixture to remove any pre-existing aggregates.Aggregated protein will not insert correctly into the liposomes.
Issue 2: Protein Aggregation During or After Reconstitution
Possible Cause Troubleshooting Step Explanation
Detergent was removed too quickly Slow down the rate of detergent removal. For dialysis, use a membrane with a smaller molecular weight cutoff or reduce the frequency of buffer changes.Rapid removal of detergent can cause the protein to come out of solution and aggregate before it has a chance to insert into the forming vesicles.
Suboptimal buffer conditions Screen different buffer conditions (pH, ionic strength) for both protein solubilization and reconstitution.The stability of the protein is highly dependent on the buffer composition.
Protein is inherently unstable in the chosen detergent Screen for alternative detergents that provide better stability for your protein of interest.Some detergents may partially unfold the protein, making it more prone to aggregation upon detergent removal.
High protein concentration Reduce the initial concentration of the solubilized protein.Higher protein concentrations can favor aggregation kinetics.
Issue 3: Loss of Protein Function
Possible Cause Troubleshooting Step Explanation
Protein denaturation during solubilization Use a milder detergent or a lower detergent concentration. Perform all steps at a lower temperature (e.g., 4°C), except for the reconstitution step itself.Harsh detergents can irreversibly denature the protein.
Incorrect protein orientation in the bilayer The orientation of the protein is often stochastic. If a specific orientation is required, consider affinity-based reconstitution methods.For many functional assays, the protein needs to be oriented correctly within the bilayer.
Lipid environment is not suitable Consider including other lipids in the this compound bilayer, such as cholesterol or phospholipids with different headgroups, to better mimic the native membrane environment.The lipid composition of the bilayer can significantly impact the function of the reconstituted protein.[1]

Quantitative Data Summary

Table 1: Common Detergents for Membrane Protein Reconstitution

DetergentCritical Micelle Concentration (CMC) (mM)Molecular Weight ( g/mol )Dialyzable
n-Dodecyl-β-D-maltoside (DDM)0.15510.6Yes
Triton™ X-1000.24~625No (use Bio-Beads)
n-Octyl-β-D-glucopyranoside (Octyl Glucoside)20-25292.4Yes
Sodium Cholate10-15430.6Yes

Table 2: Influence of Lipid-to-Protein Ratio on Reconstitution Outcome (Representative Data)

Lipid-to-Protein Molar Ratio (LPR)Expected OutcomeCommon Application
10:1 - 50:1High protein density, potential for aggregation.Structural studies (e.g., crystallography, NMR).
100:1 - 500:1Good incorporation with a mix of empty and protein-containing vesicles.Functional assays, transport studies.
>1000:1Low protein density, higher probability of single protein per vesicle.Single-channel recordings, fluorescence correlation spectroscopy.

Experimental Protocols

Protocol 1: Detergent-Assisted Reconstitution of a Membrane Protein into this compound Liposomes via Dialysis

This protocol describes a general method for reconstituting a detergent-solubilized membrane protein into pre-formed this compound vesicles.

Materials:

  • This compound powder

  • Your purified membrane protein, solubilized in a suitable detergent

  • Reconstitution buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4)

  • Dialysis tubing (e.g., 10 kDa MWCO)

  • Bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Liposome Preparation: a. Dissolve this compound in chloroform in a round-bottom flask. b. Remove the chloroform under a stream of nitrogen to form a thin lipid film. c. Further dry the film under vacuum for at least 2 hours to remove residual solvent. d. Hydrate the lipid film with reconstitution buffer to a final lipid concentration of 10-20 mg/mL by vortexing. The temperature of the buffer should be above the Tm of this compound (>41°C). e. Subject the hydrated lipid suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath. f. Extrude the liposome suspension 11-21 times through a 100 nm polycarbonate membrane at a temperature above the Tm of this compound to form unilamellar vesicles.

  • Mixing of Protein and Liposomes: a. In a microcentrifuge tube, mix your detergent-solubilized protein with the prepared this compound liposomes at your desired lipid-to-protein ratio. b. The final detergent concentration should be sufficient to partially destabilize the liposomes but not completely solubilize them. This often requires empirical optimization.

  • Detergent Removal by Dialysis: a. Transfer the protein-liposome mixture into a dialysis cassette. b. Dialyze against 1 L of reconstitution buffer at a temperature above the Tm of this compound (>41°C) with gentle stirring. c. Change the buffer every 12 hours for a total of 2-3 days to ensure complete removal of the detergent.

  • Harvesting Proteoliposomes: a. After dialysis, collect the proteoliposome suspension from the dialysis cassette. b. To separate the proteoliposomes from unincorporated protein, centrifuge the sample at high speed (e.g., >100,000 x g) for 1-2 hours. c. Discard the supernatant and resuspend the proteoliposome pellet in fresh reconstitution buffer.

  • Characterization: a. Determine the protein incorporation efficiency using methods like SDS-PAGE and densitometry. b. Characterize the size and homogeneity of the proteoliposomes using Dynamic Light Scattering (DLS). c. Perform functional assays to assess the activity of the reconstituted protein.

Visualizations

G cluster_prep Preparation cluster_reconstitution Reconstitution cluster_analysis Analysis start Start solubilize Solubilize Membrane Protein in Detergent start->solubilize prepare_liposomes Prepare this compound Liposomes (Hydration & Extrusion) start->prepare_liposomes mix Mix Solubilized Protein and this compound Liposomes solubilize->mix prepare_liposomes->mix remove_detergent Remove Detergent (e.g., Dialysis) mix->remove_detergent harvest Harvest Proteoliposomes (Ultracentrifugation) remove_detergent->harvest characterize Characterize Proteoliposomes (SDS-PAGE, DLS, Functional Assay) harvest->characterize finish End characterize->finish

Caption: Experimental workflow for membrane protein reconstitution into this compound liposomes.

G cluster_temp Temperature cluster_detergent Detergent Removal cluster_ratio Concentration/Ratio issue Low Protein Incorporation or Aggregation temp_check Is Reconstitution T > 41°C? issue->temp_check detergent_check Is Detergent Removal Efficient and Slow? issue->detergent_check ratio_check Is LPR Optimized? issue->ratio_check temp_solution Increase Temperature temp_check->temp_solution No temp_check->detergent_check Yes detergent_solution Optimize Removal Method (e.g., longer dialysis) detergent_check->detergent_solution No detergent_check->ratio_check Yes ratio_solution Test Different LPRs ratio_check->ratio_solution No

Caption: Troubleshooting logic for common this compound reconstitution issues.

References

Technical Support Center: Preparation of Solvent-Free DPPC Lipid Films

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the complete removal of organic solvents from DPPC (dipalmitoylphosphatidylcholine) lipid films.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to completely remove organic solvent from my this compound lipid film?

Residual organic solvents, such as chloroform or methanol, can significantly alter the physical properties of the lipid film and the resulting liposomes.[1] This can lead to inconsistencies in experimental results, affecting membrane fluidity, permeability, and stability.[1][2] For reliable and reproducible experiments, it is essential to minimize the amount of residual solvent.[1]

Q2: What are the most common methods for removing organic solvents from this compound lipid films?

The three most common and effective methods are:

  • Nitrogen or Argon Stream Drying: This technique uses a gentle stream of inert gas to evaporate the bulk of the organic solvent.[1][2]

  • High-Vacuum Drying: After initial solvent removal, the lipid film is placed under a high vacuum for an extended period to remove trapped solvent molecules.[1][3]

  • Lyophilization (Freeze-Drying): This method involves freezing the lipid solution and then sublimating the solvent under a high vacuum. This is particularly useful when starting with solvents like tert-butanol or cyclohexane.

Q3: Is drying under a nitrogen stream alone sufficient to remove all the organic solvent?

No, drying with a nitrogen or argon stream only removes the bulk organic solvent.[1] Organic solvents can become trapped within the lipid film, and a secondary drying step under high vacuum is necessary to remove these residual amounts.[1]

Q4: How long should I dry my this compound film under high vacuum?

The duration of vacuum drying is a critical factor in achieving a solvent-free film. For small samples (around 1 mL), a minimum of 2-4 hours is recommended.[1] However, for more complete removal, especially for larger samples, overnight drying is often necessary.[1][4] Research has shown that the removal of chloroform from a lipid film by vacuum drying can be unpredictable, and extending the drying time is crucial for consistent results.[5]

Troubleshooting Guide

Problem 1: My lipid preparation is an oily substance instead of a thin, white film.

  • Possible Cause: Incomplete solvent removal. The presence of residual solvent can prevent the lipids from forming a dry, crystalline film.

  • Solution:

    • Ensure you have evaporated the bulk solvent under a nitrogen/argon stream until it is visibly dry.[6]

    • Place the sample under a high vacuum (<1000 mTorr is recommended) for an extended period (at least 4 hours to overnight) to remove trapped solvent.[1][3]

    • If using a rotary evaporator, ensure the rotation speed and temperature are optimized to create a thin, even film. For this compound, a temperature of 55±2°C can be used.[7]

Problem 2: I've dried my film overnight under vacuum, but I suspect there is still residual solvent.

  • Possible Cause: The vacuum may not be sufficient, or the film may be too thick, trapping solvent.

  • Solution:

    • Verify Vacuum Level: Ensure your vacuum pump can achieve a pressure of less than 1000 mTorr. "House vacuum" systems are often not strong enough.[8]

    • Create a Thinner Film: When initially evaporating the solvent, rotate the flask or tube to create a thin, even film over a larger surface area. This facilitates more efficient solvent removal.[2][3] A gentle stream of nitrogen while rotating the tube is a good technique.[2]

    • Consider Lyophilization: For certain applications requiring exceptionally low residual solvent levels, consider dissolving the lipid in a solvent like tert-butanol or cyclohexane and then lyophilizing it.

Problem 3: My this compound film is difficult to rehydrate after drying.

  • Possible Cause: The lipid film may be too thick or concentrated in one spot, reducing the surface area available for hydration. Over-drying at high temperatures can also sometimes affect lipid properties.

  • Solution:

    • Optimize Film Formation: During the solvent evaporation step, ensure a thin, even film is created by rotating the vessel.[2] Avoid concentrating the lipid at the bottom of the tube.[2]

    • Hydration Temperature: Ensure the hydration buffer is heated above the phase transition temperature of this compound (41°C) before adding it to the lipid film.[4]

    • Agitation: Vigorously shake or vortex the sample during hydration to facilitate the formation of liposomes.

Quantitative Data on Solvent Removal

The complete removal of organic solvents is critical. The following table summarizes data on the effectiveness of vacuum drying over time for the removal of chloroform from a lecithin lipid film.

Drying Time under High VacuumResidual Chloroform Concentration (ppm)
10 minutes~1000 - 8000
20 minutes~500 - 6000
40 minutes~200 - 4000
60 minutes~100 - 3000
Overnight< 60 (ICH Q3C(R6) acceptable limit)

Data adapted from a study on lecithin lipid films, which provides a relevant model for this compound. The study highlights the variability and unpredictability of short-term vacuum drying and emphasizes the necessity of extended drying times for consistent and acceptable results.[5]

Experimental Protocols

Protocol 1: Nitrogen Stream Drying followed by High-Vacuum
  • Dissolve this compound: Dissolve the this compound lipid in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask or glass tube.[4]

  • Nitrogen Stream Evaporation:

    • Direct a gentle stream of dry nitrogen or argon gas onto the surface of the lipid solution.[8]

    • Continuously rotate the vessel to ensure the formation of a thin, even film on the walls as the solvent evaporates.[2]

    • Continue the gas flow until the film appears visibly dry and no solvent is apparent.[6] For a 1-2 mL sample, this may take approximately 5 minutes.[8]

  • High-Vacuum Drying:

    • Place the vessel containing the lipid film on a high-vacuum pump.

    • Dry the film for a minimum of 4 hours, with overnight drying being preferable for complete solvent removal.[1][3][4]

    • After drying, release the vacuum with an inert gas like nitrogen or argon.[8]

Protocol 2: Lyophilization (Freeze-Drying)
  • Dissolve this compound: Dissolve the this compound lipid in a suitable solvent for lyophilization, such as tert-butanol or cyclohexane.

  • Freezing:

    • Transfer the lipid solution to a container suitable for lyophilization.

    • Freeze the solution by placing the container on a block of dry ice or in a dry ice/acetone bath until it is completely frozen.

  • Lyophilization:

    • Quickly transfer the frozen sample to a pre-cooled lyophilizer.

    • Apply a high vacuum and allow the solvent to sublimate. This process can take 1-3 days depending on the sample volume.

    • The final product should be a dry, white powder.[8]

Visualized Workflows and Logic

G

G

References

Technical Support Center: Troubleshooting Artifacts in DSC Thermograms of DPPC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering artifacts in Differential Scanning Calorimetry (DSC) thermograms of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC).

Troubleshooting Guides

This section provides solutions to common problems observed in this compound DSC thermograms.

Question: Why does my baseline drift or appear uneven?

Answer: Baseline irregularities can obscure transitions and affect the accuracy of enthalpy calculations. Common causes and solutions are outlined below:

Potential Cause Description Solution
Mismatched Sample and Reference Pans The mass of the sample and reference pans (including lids) are not equal. This difference in heat capacity leads to a sloping baseline.Ensure the mass of the sample and reference pans are as close as possible, ideally within 0.1 mg.
Improper Pan Sealing For aqueous samples, a poor seal can lead to evaporation during the scan, causing a continuously drifting baseline. For hermetic pans, pressure buildup can deform the pan, altering its thermal contact with the sensor.Use hermetic pans for aqueous suspensions and ensure they are properly sealed. Visually inspect the pan after the run for any signs of leakage or deformation. If leakage occurs, clean the DSC cell immediately to prevent contamination.[1]
Contamination in the DSC Cell Residue from previous experiments can cause unexpected thermal events and an unstable baseline.Regularly clean the DSC cell according to the manufacturer's instructions. A "burn-out" run at a high temperature can often remove organic contaminants.
Insufficient Equilibration Time The instrument has not reached thermal equilibrium before the scan begins, resulting in an initial hook or drift at the beginning of the thermogram.Increase the isothermal hold period at the start temperature before initiating the heating scan. A 5-10 minute hold is typically sufficient.

Question: Why is the main transition peak of my pure this compound sample broad instead of sharp?

Answer: A broad main transition peak in pure this compound vesicles suggests a decrease in the cooperativity of the phase transition. This is often related to the sample preparation and the type of vesicles formed.

Potential Cause Description Solution
Heterogeneous Vesicle Size The sample contains a mixed population of vesicles, such as a combination of multilamellar vesicles (MLVs) and large unilamellar vesicles (LUVs), or a wide size distribution of LUVs. Smaller vesicles have a broader transition at a slightly lower temperature.[2]Prepare a more homogenous population of vesicles. For LUVs, ensure a sufficient number of extrusion cycles (typically 10-20 passes) through the polycarbonate membrane.[3][4] For MLVs, ensure consistent hydration and vortexing.
Incomplete Hydration If the this compound film is not fully hydrated, the resulting vesicles will have defects and a less ordered structure, leading to a broader transition.Ensure the hydration step is performed above the main transition temperature (Tm) of this compound (~41°C), for an adequate amount of time (e.g., 30-60 minutes), and with vigorous vortexing to form a milky suspension of MLVs.[5]
Presence of Impurities Contaminants in the this compound or the buffer can disrupt the lipid packing and broaden the phase transition.Use high-purity this compound and analytical grade reagents for buffer preparation.
High Scan Rate Faster heating rates can lead to peak broadening due to thermal lag within the sample.Use a slower scan rate, typically 0.5-2°C/min, for lipid analysis to ensure better resolution.

Question: My this compound thermogram shows a shoulder on the main transition peak or two distinct peaks. What does this indicate?

Answer: The appearance of multiple thermal events in a supposedly pure this compound sample often points to the coexistence of different lipid phases or vesicle populations.

Potential Cause Description Solution
Mixture of Vesicle Types The sample may contain a bimodal distribution of vesicle sizes or a mix of MLVs and LUVs, which have slightly different transition temperatures.[2]Refine the vesicle preparation method to produce a more uniform population. See the experimental protocols below for preparing MLVs and LUVs.
Vesicle Fusion During the heating scan, smaller, less stable vesicles might fuse to form larger ones, resulting in a complex thermogram with multiple peaks.This is more common with small unilamellar vesicles (SUVs). Preparing larger, more stable LUVs or MLVs can mitigate this. Allowing the prepared vesicle suspension to anneal at a temperature below Tm (e.g., 4°C) overnight can also help stabilize the vesicles.
Presence of an Impurity that Induces Phase Separation Certain molecules, even at low concentrations, can cause the formation of lipid domains with different compositions, leading to multiple transitions.[3]Verify the purity of the this compound and the buffer components. If a second component is intentionally added, this may be an expected result.

Question: The pre-transition of my this compound sample is weak or absent. Is this a problem?

Answer: The pre-transition is sensitive to the physical state of the lipid bilayer and can be influenced by several factors.

Potential Cause Description Solution
Small Vesicle Size The pre-transition is typically absent in small unilamellar vesicles (SUVs) and can be less pronounced in LUVs compared to MLVs due to the high curvature of the bilayer.[6]If observing the pre-transition is important, prepare MLVs.
Presence of Impurities Even small amounts of impurities can abolish the pre-transition.[7]Ensure high purity of all materials.
Sample Thermal History The pre-transition is sensitive to the thermal history of the sample.To ensure reproducibility, subject the sample to a consistent thermal cycle, for example, heating to a temperature above the main transition, followed by controlled cooling to the starting temperature before the analysis scan. Running a second heating scan often yields a more reproducible thermogram.
High Scan Rate The pre-transition is more prominent at slower scan rates.Use a slow scan rate (e.g., 0.5-1°C/min) to better resolve the pre-transition.

Frequently Asked Questions (FAQs)

Q1: What is the expected main transition temperature (Tm) for this compound?

A1: The Tm for multilamellar vesicles (MLVs) of pure this compound is typically around 41-42°C.[6] For large unilamellar vesicles (LUVs), it is often slightly lower, around 41°C, and for small unilamellar vesicles (SUVs), it can be as low as 37°C.[2]

Q2: What are the typical enthalpy values for the main transition of this compound?

A2: The enthalpy of the main transition (ΔH) for this compound MLVs is approximately 8-10 kcal/mol (33-42 kJ/mol). This value can be lower for LUVs and SUVs due to packing defects related to bilayer curvature.

Q3: How many heating and cooling scans should I perform?

A3: It is good practice to perform at least two heating scans. The first scan can be influenced by the sample's thermal history. The second heating scan, performed after a controlled cooling cycle, is generally more reproducible.

Q4: What is the ideal concentration of this compound for DSC analysis?

A4: A typical lipid concentration for DSC analysis is between 1-5 mg/mL. The exact amount will depend on the sensitivity of the calorimeter.

Q5: Should I use MLVs or LUVs for my experiment?

A5: The choice depends on the research question. MLVs are easier to prepare and show a sharper main transition and a more pronounced pre-transition. LUVs provide a better model for biological membranes due to their single bilayer structure, but their preparation is more involved and their thermograms may show broader transitions.[2][6]

Experimental Protocols

Protocol 1: Preparation of this compound Multilamellar Vesicles (MLVs)
  • Lipid Film Formation:

    • Dissolve a known amount of this compound in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the desired aqueous buffer (e.g., PBS, HEPES) to the flask. The volume should be calculated to achieve the target lipid concentration.

    • Hydrate the lipid film for 30-60 minutes at a temperature above the Tm of this compound (e.g., 50°C).

    • During hydration, vortex the flask intermittently to facilitate the formation of MLVs. The final suspension should appear milky and homogeneous.

  • Annealing:

    • For improved reproducibility, it is recommended to anneal the MLV suspension by storing it at 4°C overnight before DSC analysis.

Protocol 2: Preparation of this compound Large Unilamellar Vesicles (LUVs) by Extrusion
  • MLV Preparation:

    • Prepare an MLV suspension as described in Protocol 1.

  • Freeze-Thaw Cycles (Optional but Recommended):

    • To increase the lamellarity and trapping efficiency, subject the MLV suspension to 5-10 freeze-thaw cycles.

    • Freeze the suspension in liquid nitrogen until solid, then thaw it in a warm water bath (e.g., 50°C).

  • Extrusion:

    • Set up a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Heat the extruder to a temperature above the Tm of this compound (e.g., 50°C).

    • Load the MLV suspension into one of the syringes and pass it through the membrane to the other syringe.

    • Repeat this extrusion process 11-21 times. The final LUV suspension should be translucent.[3]

Protocol 3: DSC Analysis of this compound Vesicles
  • Sample Preparation:

    • Accurately weigh a known amount of the vesicle suspension (e.g., 20-40 µL) into a hermetic aluminum DSC pan.

    • Seal the pan hermetically.

    • Prepare an empty, sealed hermetic pan as a reference. Ensure the mass of the reference pan is within 0.1 mg of the sample pan.

  • DSC Instrument Setup:

    • Place the sample and reference pans in the DSC cell.

    • Set the temperature program:

      • Equilibrate at the starting temperature (e.g., 20°C) for 5-10 minutes.

      • Ramp the temperature up to a final temperature well above the main transition (e.g., 60°C) at a scan rate of 1°C/min.

      • Cool the sample back to the starting temperature at the same rate.

      • Perform a second heating scan using the same parameters.

  • Data Analysis:

    • Analyze the second heating scan for the most reproducible data.

    • Determine the onset temperature, peak temperature (Tm), and enthalpy of transition (ΔH) using the software provided with the instrument.

Visualizations

experimental_workflow cluster_prep Vesicle Preparation cluster_luv LUV Preparation cluster_dsc DSC Analysis start Start: this compound Powder dissolve Dissolve in Chloroform start->dissolve film Form Lipid Film dissolve->film hydrate Hydrate with Buffer (>Tm) film->hydrate mlv MLV Suspension hydrate->mlv freeze_thaw Freeze-Thaw Cycles mlv->freeze_thaw load_dsc Load Sample into Pan mlv->load_dsc For MLV analysis extrude Extrude through Membrane freeze_thaw->extrude luv LUV Suspension extrude->luv luv->load_dsc For LUV analysis run_dsc Run DSC Scan load_dsc->run_dsc analyze Analyze Thermogram run_dsc->analyze

Caption: Experimental workflow for preparing and analyzing this compound vesicles by DSC.

troubleshooting_logic cluster_peak Peak Shape Issues cluster_baseline Baseline Issues cluster_pre_transition Pre-transition Issues cluster_solutions Potential Solutions start Artifacts in this compound Thermogram? broad_peak Broad Peak start->broad_peak Yes shoulder_peak Shoulder or Double Peak start->shoulder_peak Yes drift Baseline Drift start->drift Yes no_pre Absent Pre-transition start->no_pre Yes check_prep Review Vesicle Prep (Homogeneity, Hydration) broad_peak->check_prep check_purity Verify Sample Purity broad_peak->check_purity adjust_scan Adjust Scan Rate broad_peak->adjust_scan shoulder_peak->check_prep shoulder_peak->check_purity check_pans Check Pan Mass & Sealing drift->check_pans drift->check_purity no_pre->check_purity no_pre->adjust_scan use_mlv Use MLVs for Pre-transition no_pre->use_mlv

Caption: Troubleshooting logic for common DSC artifacts in this compound thermograms.

References

DPPC Liposome Size Distribution Control: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) to help you effectively control the size distribution of your 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) liposomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for controlling the size of this compound liposomes?

A1: The most common and effective methods for controlling this compound liposome size are extrusion, sonication, and microfluidics. Each technique offers distinct advantages and levels of control over the final size distribution.

Q2: Why is controlling liposome size important?

A2: The size of liposomes is a critical parameter that directly influences their in vitro and in vivo performance.[1] It affects drug loading capacity, circulation time in the body, cellular uptake, and overall stability of the formulation.[1] For many applications, a narrow and reproducible size distribution is essential.

Q3: What is the Polydispersity Index (PDI), and what is an acceptable value?

A3: The Polydispersity Index (PDI) is a measure of the heterogeneity of a sample based on size. A PDI value below 0.2 is generally considered to indicate a monodisperse or homogenous population of liposomes.

Q4: Do I need to work above the phase transition temperature (Tc) of this compound?

A4: Yes, for methods like extrusion, it is crucial to work at a temperature above the main phase transition temperature (Tc) of this compound, which is approximately 41°C.[2] Operating above the Tc ensures the lipid bilayer is in a fluid state, making it easier to resize the liposomes and preventing membrane rupture.[3][4]

Troubleshooting Guides

Extrusion Issues
Problem Possible Cause(s) Solution(s)
High PDI / Broad Size Distribution - Insufficient number of extrusion cycles.- Increase the number of passes through the extruder membrane. A minimum of 10 passes is generally recommended.[5]
- Extrusion temperature is too low.- Ensure the extruder and lipid suspension are maintained at a temperature above this compound's Tc (~41°C).[4]
- Membrane is clogged or damaged.- Use a new, clean membrane for each preparation. Consider pre-filtering the liposome suspension through a larger pore size membrane first.[3]
Liposomes are larger than the membrane pore size - This is a common observation. The final liposome size is typically slightly larger than the pore size of the membrane.- This is expected. For example, extrusion through a 100 nm pore size filter often yields liposomes with a mean diameter of 120-140 nm.
- Insufficient pressure during extrusion.- Apply consistent and adequate pressure. For smaller pore sizes (<100 nm), higher pressure may be required.[6]
Difficulty extruding the liposome suspension - Lipid concentration is too high.- Reduce the lipid concentration.
- Extrusion temperature is below the Tc.- Increase the temperature of the extruder and the liposome suspension.[4][7]
- Clogged membrane.- Replace the membrane. Consider a sequential extrusion process starting with a larger pore size.[7]
Sonication Issues
Problem Possible Cause(s) Solution(s)
Inconsistent results between batches - Sonication is inherently less reproducible than extrusion or microfluidics.[8]- Standardize the sonication protocol meticulously: use the same sonicator, power settings, time, and sample volume for every batch.
- Temperature fluctuations during sonication.- Use an ice bath to keep the sample cool and prevent overheating, which can alter lipid properties.[9]
Lipid degradation - Excessive sonication time or power.- Optimize sonication time and power to achieve the desired size without degrading the lipids. Use pulsed sonication with rest periods to allow for cooling.[2][10]
- Overheating of the sample.- Keep the sample in an ice bath throughout the sonication process.[9]
Presence of titanium particles (with probe sonicators) - Probe tip shedding during sonication.- Centrifuge the liposome suspension after sonication to pellet any titanium particles.[2][10]
Microfluidics Issues
Problem Possible Cause(s) Solution(s)
Incorrect liposome size - Flow Rate Ratio (FRR) or Total Flow Rate (TFR) are not optimized.- Systematically vary the FRR and TFR to find the optimal conditions for your desired size. Generally, a higher FRR leads to smaller liposomes.[11]
- Lipid concentration is incorrect.- Adjust the concentration of the lipid solution.
High PDI - Inefficient mixing in the microfluidic channel.- Ensure the microfluidic chip is clean and free of obstructions.
- Instability of the lipid formulation.- Re-evaluate the lipid composition. The inclusion of cholesterol can improve stability.
Channel Clogging - Lipid precipitation.- Ensure the lipids are fully dissolved in the organic solvent. Filter the lipid solution before use.

Experimental Protocols

Liposome Preparation by Extrusion

This method produces unilamellar vesicles with a controlled size.

Materials:

  • This compound lipid

  • Hydration buffer (e.g., PBS)

  • Mini-extruder apparatus

  • Polycarbonate membranes (of desired pore size, e.g., 100 nm)

  • Gas-tight syringes

  • Heating block or water bath

Procedure:

  • Lipid Film Hydration: Prepare a thin film of this compound in a round-bottom flask by dissolving the lipid in an organic solvent (e.g., chloroform) and then evaporating the solvent under a stream of nitrogen gas followed by vacuum.

  • Hydration: Add the aqueous buffer to the lipid film and hydrate for at least 30 minutes at a temperature above the Tc of this compound (~41°C). This will form multilamellar vesicles (MLVs).[5] To improve hydration, the suspension can be subjected to several freeze-thaw cycles.[5]

  • Extruder Assembly: Assemble the mini-extruder with the desired polycarbonate membrane according to the manufacturer's instructions.

  • Heating: Place the assembled extruder in a heating block or water bath set to a temperature above the Tc of this compound.[5]

  • Extrusion: Load the MLV suspension into one of the syringes and place it in the extruder. Pass the lipid suspension through the membrane back and forth between the two syringes for a minimum of 10 passes.[5] The final extrusion should result in a translucent suspension.

  • Characterization: Analyze the liposome size and PDI using Dynamic Light Scattering (DLS).

Liposome Preparation by Sonication

This method uses ultrasonic energy to break down large MLVs into smaller unilamellar vesicles (SUVs).

Materials:

  • This compound lipid

  • Hydration buffer

  • Probe or bath sonicator

  • Ice bath

Procedure:

  • Lipid Film Hydration: Prepare and hydrate a this compound lipid film as described in the extrusion protocol to form MLVs.

  • Sonication: Place the vial containing the MLV suspension in an ice bath to prevent overheating.[9]

    • Probe Sonication: Insert the sonicator probe into the suspension and sonicate using short pulses (e.g., 2 seconds on, 2 seconds off) at a specific power setting (e.g., 20% duty cycle) for a total sonication time of several minutes.[12]

    • Bath Sonication: Place the sealed vial in a bath sonicator and sonicate for 5-15 minutes.[13]

  • Centrifugation (for probe sonication): Centrifuge the sample to remove any titanium particles shed from the probe tip.[2]

  • Characterization: Measure the size and PDI of the resulting liposomes using DLS.

Liposome Preparation by Microfluidics

This technique allows for precise control over liposome formation by manipulating fluid streams in micro-channels.

Materials:

  • This compound lipid

  • Organic solvent (e.g., ethanol)

  • Aqueous buffer

  • Microfluidic device (e.g., with a staggered herringbone mixer)

  • Syringe pumps

Procedure:

  • Solution Preparation: Prepare a solution of this compound in an organic solvent (e.g., ethanol). Prepare a separate aqueous buffer phase.

  • Microfluidic Setup: Set up the microfluidic system with syringe pumps to control the flow rates of the lipid and aqueous phases.

  • Liposome Formation: Pump the lipid solution and the aqueous buffer through the microfluidic chip. The two streams will mix in a controlled manner, leading to the self-assembly of liposomes.

  • Parameter Optimization: The size of the liposomes is controlled by adjusting the Flow Rate Ratio (FRR) of the aqueous phase to the lipid phase and the Total Flow Rate (TFR).[14] A higher FRR generally results in smaller liposomes.[11]

  • Collection and Characterization: Collect the liposome suspension from the outlet of the chip and analyze its size and PDI using DLS.

Quantitative Data Summary

The following table summarizes the typical size ranges and PDI values that can be achieved for this compound liposomes using different preparation methods.

Method Typical Size Range (Diameter) Typical Polydispersity Index (PDI) Key Control Parameters
Extrusion 100 - 400 nm (dependent on membrane pore size)< 0.2Membrane pore size, number of passes, temperature, pressure[3][6]
Sonication 15 - 100 nm0.2 - 0.4 (can be higher)Sonication time, power, temperature[2]
Microfluidics 50 - 200 nm< 0.2Flow Rate Ratio (FRR), Total Flow Rate (TFR), lipid concentration[1][11]

Visualizations

Experimental Workflow for Liposome Size Control

Workflow General Workflow for this compound Liposome Preparation and Size Control cluster_prep Initial Preparation cluster_final Final Product & Analysis lipid_film 1. Lipid Film Formation (this compound in Organic Solvent) hydration 2. Hydration (with Aqueous Buffer > Tc) Forms Multilamellar Vesicles (MLVs) lipid_film->hydration microfluidics Microfluidics lipid_film->microfluidics Lipid in Organic Solvent extrusion Extrusion hydration->extrusion MLV Suspension sonication Sonication hydration->sonication MLV Suspension hydration->microfluidics Aqueous Phase ext_params Pore Size Number of Passes Temperature Pressure extrusion->ext_params final_liposomes Sized Unilamellar Liposomes extrusion->final_liposomes son_params Time Power Temperature sonication->son_params sonication->final_liposomes mic_params Flow Rate Ratio (FRR) Total Flow Rate (TFR) microfluidics->mic_params microfluidics->final_liposomes analysis Characterization (e.g., DLS for size and PDI) final_liposomes->analysis

Caption: General workflow for this compound liposome preparation and size control.

Logical Relationship of Parameters in Extrusion

Extrusion_Parameters Influence of Parameters on this compound Liposome Extrusion pore_size Membrane Pore Size size Liposome Size pore_size->size Directly determines num_passes Number of Passes homogeneity Homogeneity (Lower PDI) num_passes->homogeneity Increases temperature Temperature temperature->size Minimal effect if > Tc process_efficiency Process Efficiency temperature->process_efficiency Increases (if > Tc) pressure Pressure pressure->size Can slightly decrease pressure->process_efficiency Increases

Caption: Key parameter influences in the extrusion method.

Logical Relationship of Parameters in Microfluidics

Microfluidics_Parameters Influence of Parameters on this compound Liposome Formation via Microfluidics frr Flow Rate Ratio (FRR) (Aqueous : Organic) mixing_time Mixing Time frr->mixing_time Decreases liposome_size Liposome Size frr->liposome_size Inversely affects pdi Polydispersity Index (PDI) frr->pdi Improves (lower PDI) tfr Total Flow Rate (TFR) tfr->mixing_time Decreases tfr->liposome_size Can affect lipid_conc Lipid Concentration lipid_conc->liposome_size Directly affects mixing_time->liposome_size Affects solvent_diffusion Solvent Diffusion Rate

Caption: Key parameter influences in the microfluidics method.

References

Technical Support Center: Optimization of Hydration Time for DPPC Multilamellar Vesicles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimization of hydration time in the preparation of Dipalmitoylphosphatidylcholine (DPPC) multilamellar vesicles (MLVs).

Troubleshooting Guide

This guide addresses common issues encountered during the hydration of this compound thin films to form MLVs.

Issue Possible Cause Recommended Solution
Poor or incomplete lipid film hydration (visible lipid clumps) 1. Insufficient hydration time: The aqueous buffer has not had enough time to fully intercalate between the lipid bilayers. 2. Hydration temperature is too low: Hydration is occurring below the main phase transition temperature (Tm) of this compound (~41°C), where the lipid bilayers are in a rigid gel state, hindering water penetration. 3. Uneven lipid film: A thick or uneven lipid film prevents uniform access of the hydration buffer to all lipid layers.1. Increase hydration time: While specific times can vary, a general recommendation is to hydrate for at least 1-2 hours. Some protocols even suggest up to 3 hours for complete hydration.[1] 2. Increase hydration temperature: Ensure the hydration is carried out at a temperature above the Tm of this compound. A common practice is to hydrate at 45-60°C.[1] 3. Optimize film formation: Ensure the lipid film is thin and evenly distributed. This can be achieved by slow and controlled evaporation of the organic solvent using a rotary evaporator.
High polydispersity (wide range of vesicle sizes) 1. Incomplete hydration: Leads to the formation of a heterogeneous population of vesicles, including large lipid aggregates. 2. Insufficient agitation during hydration: Gentle or infrequent agitation may not be enough to facilitate the uniform swelling and detachment of lipid bilayers.1. Extend hydration time: Allow for more complete swelling of the lipid film. 2. Increase agitation: Employ consistent and moderate agitation during the hydration process. This can include gentle vortexing, swirling, or using a shaker bath.
Low encapsulation efficiency of hydrophilic drugs 1. Incomplete swelling of the lipid film: Insufficient hydration time can lead to a smaller aqueous volume being entrapped between the lipid bilayers.1. Optimize hydration time: Ensure the lipid film is allowed to swell for an adequate duration (e.g., 1-2 hours) to maximize the volume of the aqueous compartments.
Formation of large, non-vesicular lipid aggregates 1. Very short hydration time: The lipid film may detach from the surface in large sheets that do not properly form closed vesicles. 2. Lipid composition: Certain lipid compositions can be prone to aggregation.1. Increase hydration duration: This allows for a more controlled swelling process, favoring the formation of MLVs. 2. Incorporate charged lipids: The inclusion of a small percentage of a charged lipid can increase electrostatic repulsion between vesicles and reduce aggregation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal hydration time for this compound multilamellar vesicles?

A1: While there is no single "optimal" time that fits all experimental conditions, a common range for the hydration of a thin this compound film is between 1 to 3 hours.[1] The ideal time can depend on the thickness of the lipid film, the specific hydration buffer used, and the desired characteristics of the final vesicle suspension. It is recommended to start with a hydration time of at least 1 hour and optimize from there based on the characterization of the resulting vesicles.

Q2: Why is it crucial to hydrate the this compound film above its main phase transition temperature (Tm)?

A2: The main phase transition temperature (Tm) of this compound is approximately 41°C. Below this temperature, the lipid bilayers are in a tightly packed, ordered gel phase, which significantly hinders the penetration of water between the bilayers. Hydrating above the Tm, in the liquid crystalline phase, allows the lipid chains to be more mobile and disordered, facilitating the intercalation of the aqueous buffer and the swelling of the lipid film to form MLVs.

Q3: What are the visible signs of incomplete hydration?

A3: Incomplete hydration can often be identified visually. You may observe clumps of lipid material that do not disperse into the aqueous buffer, or the resulting suspension may appear heterogeneous with large, visible aggregates rather than a uniform, milky dispersion.

Q4: Can the hydration time affect the number of lamellae in the MLVs?

A4: While the thin-film hydration method inherently produces multilamellar vesicles, the completeness of hydration can influence the overall structure. Incomplete hydration may lead to regions of the lipid film that have not fully swelled, potentially resulting in vesicles with fewer, more disordered lamellae or a higher proportion of lipid aggregates. A longer and more thorough hydration promotes the formation of well-defined, concentric lipid bilayers.

Q5: Should I agitate the sample during hydration?

A5: Yes, gentle and consistent agitation is recommended during the hydration process. This can be achieved by swirling the flask, using a rotary shaker, or gentle vortexing. Agitation helps to ensure that the entire surface of the lipid film is in contact with the hydration buffer and promotes the detachment of the swelling lipid sheets to form vesicles.

Experimental Protocols

Protocol 1: Standard Thin-Film Hydration of this compound

This protocol is a general method for the preparation of this compound MLVs.

  • Lipid Film Formation:

    • Dissolve this compound in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin, even lipid film on the inner surface of the flask.

    • Place the flask under high vacuum for at least 1-2 hours to remove any residual solvent.

  • Hydration:

    • Add the desired aqueous buffer (pre-heated to a temperature above this compound's Tm, e.g., 50°C) to the flask containing the dry lipid film.

    • Hydrate the lipid film for 1-2 hours at a constant temperature above the Tm, with gentle, intermittent agitation.

  • Vesicle Formation:

    • After the hydration period, increase the agitation (e.g., by vortexing) to facilitate the detachment of the lipid sheets and the formation of a milky suspension of MLVs.

Protocol 2: Extended Hydration for Potentially Improved Homogeneity

This protocol utilizes a longer hydration time which may be beneficial for achieving a more homogenous MLV suspension.

  • Lipid Film Formation:

    • Follow the same procedure as in Protocol 1.

  • Hydration:

    • Add the pre-heated aqueous buffer to the flask.

    • Incubate the flask for 3 hours at a temperature of 46°C (5°C above the Tm of this compound).[1]

  • Vesicle Formation:

    • Follow the same procedure as in Protocol 1.

Quantitative Data Summary

ParameterRecommended Value/RangeRationale
Hydration Time 1 - 3 hoursAllows for complete swelling of the lipid film. Shorter times may lead to incomplete hydration, while excessively long times at elevated temperatures could risk lipid degradation.
Hydration Temperature 45 - 60°CMust be above the main phase transition temperature of this compound (~41°C) to ensure the lipid is in the fluid phase, which is necessary for proper hydration.[1]
Agitation Gentle and intermittentPromotes uniform hydration and vesicle formation without introducing excessive mechanical stress that could disrupt vesicle structure.

Visualizations

experimental_workflow cluster_prep Lipid Film Preparation cluster_hydration Hydration cluster_formation Vesicle Formation dissolve Dissolve this compound in Organic Solvent evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry Dry Film under Vacuum evaporate->dry add_buffer Add Pre-heated Aqueous Buffer (T > Tm) dry->add_buffer hydrate Incubate with Agitation (1-3 hours) add_buffer->hydrate agitate Vortex/Agitate to Form MLVs hydrate->agitate mlvs This compound Multilamellar Vesicles agitate->mlvs

Caption: Experimental workflow for this compound multilamellar vesicle preparation.

troubleshooting_logic cluster_issues Common Issues cluster_causes Potential Causes Related to Hydration cluster_solutions Solutions start Problem Observed clumps Lipid Clumps start->clumps polydispersity High Polydispersity start->polydispersity low_ee Low Encapsulation start->low_ee short_time Insufficient Hydration Time clumps->short_time low_temp Hydration Temp < Tm clumps->low_temp polydispersity->short_time poor_agitation Inadequate Agitation polydispersity->poor_agitation low_ee->short_time inc_time Increase Hydration Time short_time->inc_time inc_temp Increase Hydration Temp low_temp->inc_temp inc_agitation Improve Agitation poor_agitation->inc_agitation

Caption: Troubleshooting logic for hydration-related issues.

References

Technical Support Center: Troubleshooting Leaky DPPC Vesicles in Permeability Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) vesicles in permeability assays. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Troubleshooting Guide

This section is designed to help you diagnose and resolve common problems with leaky this compound vesicles.

Question: My this compound vesicles show high background leakage even before adding my test compound. What are the possible causes and solutions?

Answer: High baseline leakage in a permeability assay, such as the calcein leakage assay, can be attributed to several factors related to vesicle stability and the experimental setup.

Possible Causes:

  • Experimental Temperature: this compound has a gel-to-liquid crystalline phase transition temperature (Tm) of approximately 41.5°C. Performing assays at or above this temperature will result in a more fluid and permeable membrane, leading to increased leakage.[1][2][3]

  • Vesicle Preparation Method: The method used to prepare vesicles can influence their lamellarity and size distribution, which in turn affects stability. Sonication, for instance, can sometimes produce unstable vesicles if not properly controlled.

  • Lipid Purity and Oxidation: Impurities or oxidation of the this compound lipid can create defects in the bilayer, increasing its permeability.

  • Osmotic Imbalance: A significant difference in osmolarity between the inside and outside of the vesicles can induce stress on the membrane, causing leakage.

  • Unencapsulated Fluorophore: In assays like the calcein leakage assay, incomplete removal of the external, unencapsulated fluorescent dye will result in high background fluorescence.

Solutions:

  • Temperature Control: Unless the experimental design requires it, conduct permeability assays below the Tm of this compound to ensure the membrane is in the more stable gel phase.

  • Optimize Vesicle Preparation:

    • Extrusion: This method is generally preferred for producing unilamellar vesicles of a defined size, which tend to be more stable.

    • Sonication: If using sonication, control the temperature of the sample to avoid overheating and use pulsed cycles with rest periods.[4][5][6]

  • Use High-Purity Lipids: Always use high-quality lipids and store them under appropriate conditions (e.g., under argon or nitrogen at low temperatures) to prevent oxidation.

  • Maintain Osmotic Balance: Ensure that the buffer used to hydrate the lipids and the external buffer for the assay have the same osmolarity.

  • Efficient Removal of External Dye: Use size exclusion chromatography (e.g., with a Sephadex column) or dialysis to thoroughly remove any unencapsulated fluorescent markers after vesicle preparation.

Question: I'm observing aggregation and precipitation of my this compound vesicles. How can I prevent this?

Answer: Vesicle aggregation can interfere with permeability assays by altering the available surface area and causing light scattering artifacts in fluorescence measurements.

Possible Causes:

  • Low Surface Charge: Pure this compound vesicles have a neutral charge and can be prone to aggregation, especially at low temperatures.[7][8]

  • High Vesicle Concentration: Concentrated vesicle suspensions are more likely to aggregate.

  • Presence of Divalent Cations: Ions like Ca²⁺ and Mg²⁺ can promote vesicle aggregation by interacting with the phosphate groups of the phospholipids.

  • Temperature-Induced Aggregation: For this compound vesicles, lowering the temperature from 20°C to 5°C has been shown to induce extensive aggregation.[7][8]

Solutions:

  • Incorporate Charged Lipids: Including a small percentage (e.g., 5-10 mol%) of a charged lipid like dipalmitoylphosphatidylglycerol (DPPG) will increase the surface charge and induce electrostatic repulsion between vesicles, preventing aggregation.

  • Optimize Vesicle Concentration: Work with the lowest vesicle concentration that still provides a good signal-to-noise ratio in your assay.

  • Use a Chelating Agent: If divalent cations are not essential for your experiment, consider adding a small amount of EDTA to your buffer to chelate any trace amounts.

  • Control Temperature: Avoid storing this compound vesicles at very low temperatures (near freezing) for extended periods if aggregation is an issue.[7][8]

  • Include PEGylated Lipids: Incorporating a small fraction of lipids conjugated to polyethylene glycol (PEG) can create a steric barrier on the vesicle surface, which helps prevent aggregation.[9]

Question: The leakage of my fluorescent dye is very slow or non-existent after adding my test compound. What should I check?

Answer: A lack of response could indicate an issue with the compound's interaction with the membrane, the assay conditions, or the vesicles themselves.

Possible Causes:

  • Compound Insolubility or Inactivity: The test compound may not be soluble in the assay buffer or may not be active at the concentration used.

  • Vesicle Composition: The vesicle membrane may be too rigid for the compound to interact with and induce permeability. This is particularly relevant for this compound vesicles in the gel phase (below 41.5°C).

  • Incorrect Assay Wavelengths: The excitation and emission wavelengths for the fluorescent dye may be set incorrectly on the fluorometer.

  • Insufficient Compound-to-Lipid Ratio: The concentration of the test compound may be too low relative to the lipid concentration to cause a measurable effect.

Solutions:

  • Verify Compound Properties: Confirm the solubility and stability of your test compound in the assay buffer. You may need to use a co-solvent, but be aware that the solvent itself (e.g., DMSO) can affect membrane permeability.

  • Adjust Vesicle Composition: If you suspect the membrane is too rigid, you can:

    • Increase the assay temperature to be closer to the Tm of this compound.

    • Incorporate a lipid with a lower Tm to increase membrane fluidity.

  • Check Instrument Settings: Ensure the correct excitation and emission wavelengths for your fluorescent dye are being used. For calcein, these are typically around 495 nm for excitation and 515 nm for emission.

  • Optimize Compound Concentration: Perform a dose-response experiment to determine the optimal concentration range for your test compound.

Data on Factors Affecting this compound Vesicle Permeability

The stability and permeability of this compound vesicles are significantly influenced by their composition and the experimental conditions.

Table 1: Effect of Cholesterol on this compound Vesicle Permeability

Cholesterol is a key modulator of membrane fluidity and permeability. Generally, increasing cholesterol concentration in a this compound bilayer decreases its permeability to small molecules. This is due to the "condensing effect" of cholesterol, which orders the phospholipid acyl chains and increases the mechanical strength of the membrane.[10][11][12]

Cholesterol (mol%)Effect on this compound Vesicle PermeabilityReference
0Baseline permeability-
10-15Fluidizes the membrane, may slightly increase permeability[12]
>20Significantly decreases permeability by ordering the lipid chains[11][13]
23Reported to provide maximal membrane strengthening[14]
40Imparts significant condensation and low permeability[12]

Note: The exact percentage of leakage will depend on the specific experimental conditions (e.g., temperature, solute, assay duration).

Table 2: Effect of Temperature on this compound Vesicle Permeability

Temperature has a critical effect on this compound vesicle permeability, primarily due to the lipid's phase transition.

Temperature RangeThis compound PhaseEffect on PermeabilityReference
< 34°CGel (Lβ')Very low permeability[11]
~34-41°CRipple (Pβ')Increasing permeability as temperature rises[1]
~41.5°CMain Transition (Tm)Maximum permeability due to high fluctuations and defects[11]
> 41.5°CLiquid Crystalline (Lα)High permeability, but decreases as temperature moves further from Tm[1][2]

Experimental Protocols

Protocol 1: Preparation of this compound Vesicles by Extrusion

This method produces large unilamellar vesicles (LUVs) with a relatively uniform size distribution.

  • Lipid Film Hydration:

    • Dissolve this compound and any other lipids (e.g., cholesterol, DPPG) in chloroform in a round-bottom flask.

    • Remove the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the flask wall.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with the desired buffer (containing the fluorescent dye, e.g., 50-100 mM calcein, if applicable) by vortexing. The temperature of the buffer should be above the Tm of this compound (e.g., 50-60°C). This will form multilamellar vesicles (MLVs).

  • Freeze-Thaw Cycles:

    • To increase the encapsulation efficiency, subject the MLV suspension to 5-10 freeze-thaw cycles. This involves alternately freezing the suspension in liquid nitrogen and thawing it in a warm water bath.

  • Extrusion:

    • Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Heat the extruder to a temperature above the Tm of this compound.

    • Pass the MLV suspension through the membrane 11-21 times. This will result in the formation of LUVs.[15]

  • Removal of Unencapsulated Dye:

    • Pass the LUV suspension through a size-exclusion column (e.g., Sephadex G-50) equilibrated with the assay buffer to separate the vesicles from the unencapsulated dye.

Protocol 2: Calcein Leakage Assay

This assay measures the increase in fluorescence as calcein is released from the vesicles and its self-quenching is relieved.

  • Prepare Vesicles: Prepare calcein-loaded this compound vesicles as described in Protocol 1.

  • Set up the Assay:

    • In a cuvette, dilute the vesicle suspension in the assay buffer to a suitable concentration.

    • Place the cuvette in a temperature-controlled fluorometer.

    • Set the excitation and emission wavelengths (e.g., 495 nm and 515 nm for calcein).

  • Measure Baseline Fluorescence:

    • Record the baseline fluorescence (F0) for a few minutes to ensure the vesicles are stable.

  • Initiate Leakage:

    • Add the test compound to the cuvette and mix gently.

    • Record the fluorescence intensity (Ft) over time until it reaches a plateau.

  • Measure Maximum Fluorescence:

    • Add a detergent (e.g., Triton X-100) to the cuvette to lyse all the vesicles and release all the encapsulated calcein.

    • Record the maximum fluorescence (Fmax).

  • Calculate Percentage Leakage:

    • The percentage of leakage at time t can be calculated using the following formula: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100

Visualizations

Experimental Workflow: this compound Vesicle Preparation and Permeability Assay

G cluster_prep Vesicle Preparation cluster_assay Permeability Assay Lipid Dissolution Lipid Dissolution Film Formation Film Formation Lipid Dissolution->Film Formation Nitrogen Stream Hydration Hydration Film Formation->Hydration Buffer + Dye Freeze-Thaw Freeze-Thaw Hydration->Freeze-Thaw 5-10 cycles Extrusion Extrusion Freeze-Thaw->Extrusion >11 passes Purification Purification Extrusion->Purification Size Exclusion Chromatography Baseline Measurement Baseline Measurement Purification->Baseline Measurement Purified Vesicles Add Compound Add Compound Baseline Measurement->Add Compound Monitor Fluorescence Monitor Fluorescence Add Compound->Monitor Fluorescence Add Detergent Add Detergent Monitor Fluorescence->Add Detergent Max Fluorescence Max Fluorescence Add Detergent->Max Fluorescence Calculate Leakage Calculate Leakage Max Fluorescence->Calculate Leakage

Caption: Workflow for preparing this compound vesicles and conducting a permeability assay.

Troubleshooting Logic for High Background Leakage

G High Background\nLeakage High Background Leakage Check Temperature Check Temperature High Background\nLeakage->Check Temperature Lower Temp Lower Temp Check Temperature->Lower Temp > T_m Check Purification Check Purification Check Temperature->Check Purification < T_m Re-purify Vesicles Re-purify Vesicles Check Purification->Re-purify Vesicles Incomplete Check Vesicle Prep Check Vesicle Prep Check Purification->Check Vesicle Prep Complete Optimize Prep Method Optimize Prep Method Check Vesicle Prep->Optimize Prep Method Suboptimal Check Lipid Quality Check Lipid Quality Check Vesicle Prep->Check Lipid Quality Optimal Use Fresh Lipids Use Fresh Lipids Check Lipid Quality->Use Fresh Lipids Poor Problem Solved Problem Solved Check Lipid Quality->Problem Solved Good

Caption: Decision tree for troubleshooting high background leakage in this compound vesicles.

Frequently Asked Questions (FAQs)

Q1: What is the best method to prepare this compound vesicles for permeability assays?

A1: While several methods exist, extrusion is often recommended for permeability assays as it produces unilamellar vesicles with a controlled and relatively narrow size distribution, which leads to more reproducible results.

Q2: Can I use sonication to prepare my this compound vesicles?

A2: Yes, sonication is a common method. However, it can be harsh and may lead to lipid degradation or the formation of very small, unstable vesicles if not carefully controlled. A bath sonicator is generally gentler than a probe sonicator.[16] It is crucial to control the temperature during sonication to keep it above this compound's Tm without excessive heating.[4][5][6]

Q3: Why is cholesterol often included in this compound vesicle formulations?

A3: Cholesterol is added to modulate the physical properties of the this compound membrane. It increases the packing density of the phospholipids, reduces the permeability of the bilayer to solutes, and broadens the phase transition, which can increase vesicle stability, especially at temperatures near the Tm.[10][11]

Q4: My baseline fluorescence in the calcein assay is decreasing over time. What could be the cause?

A4: A decreasing baseline could be due to photobleaching of the calcein dye. This can happen if the sample is exposed to the excitation light for prolonged periods or at a high intensity. To minimize this, you can reduce the excitation light intensity, use a neutral density filter, or take measurements at less frequent intervals.

Q5: What are some common artifacts to be aware of in fluorescence-based leakage assays?

A5: One potential artifact is the interaction of vesicles with the cuvette surface, which can induce leakage. Using different cuvette materials (e.g., quartz vs. polystyrene) can yield different results. Another issue can be light scattering from the vesicle suspension, which might be misinterpreted as a fluorescence signal.[10][17] It is also important to consider that the test compound itself might be fluorescent, interfering with the assay.

References

Validation & Comparative

A Comparative Analysis of DPPC and DSPC Phase Transition Temperatures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the phase transition temperatures of two commonly used phospholipids in drug delivery systems: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) and 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC). Understanding the distinct thermal behaviors of these lipids is crucial for the rational design and optimization of liposomal drug formulations. This document outlines the experimental data, detailed methodologies for its measurement, and the underlying molecular principles governing the observed differences.

Quantitative Data Summary

The main phase transition temperature (Tm), which marks the shift from a gel-like, ordered state to a liquid-crystalline, disordered state, is a critical parameter for liposome stability and drug release characteristics. The following table summarizes the key thermodynamic parameters for this compound and DSPC.

ParameterThis compound (16:0 PC)DSPC (18:0 PC)
Main Phase Transition Temperature (Tm) 41.5 °C55.0 °C
Pre-transition Temperature (Tp) 36.4 °C~51 °C
Enthalpy of Main Transition (ΔHm) 34.7 kJ/mol45.2 kJ/mol

The "Why": Molecular Structure Dictates Thermal Behavior

The significant difference in the phase transition temperatures of this compound and DSPC can be directly attributed to the length of their saturated acyl chains. This compound possesses two 16-carbon palmitoyl chains, whereas DSPC has two 18-carbon stearoyl chains. The additional two carbons in each of DSPC's acyl chains lead to stronger van der Waals interactions between adjacent lipid molecules in the bilayer.[1] These increased attractive forces require more thermal energy to overcome, resulting in a higher main phase transition temperature for DSPC compared to this compound.

The following diagram illustrates this fundamental relationship:

G Relationship Between Acyl Chain Length and Phase Transition Temperature cluster_this compound This compound cluster_DSPC DSPC DPPC_Structure Shorter Acyl Chains (16:0) DPPC_Forces Weaker Van der Waals Forces DPPC_Structure->DPPC_Forces leads to DPPC_Tm Lower Tm (41.5 °C) DPPC_Forces->DPPC_Tm requires less energy to disrupt DSPC_Structure Longer Acyl Chains (18:0) DSPC_Forces Stronger Van der Waals Forces DSPC_Structure->DSPC_Forces leads to DSPC_Tm Higher Tm (55.0 °C) DSPC_Forces->DSPC_Tm requires more energy to disrupt

Acyl Chain Length and Phase Transition Temperature

Experimental Protocol: Differential Scanning Calorimetry (DSC)

The thermodynamic parameters presented in this guide are typically determined using Differential Scanning Calorimetry (DSC). This technique measures the heat flow into or out of a sample as it is heated or cooled, allowing for the precise determination of phase transition temperatures and their associated enthalpy changes.

Preparation of Multilamellar Vesicles (MLVs)
  • Lipid Film Hydration: A known quantity of the desired lipid (this compound or DSPC) is dissolved in a suitable organic solvent, such as chloroform or a chloroform/methanol mixture, in a round-bottom flask.

  • Solvent Evaporation: The organic solvent is removed under a stream of inert gas (e.g., nitrogen) while rotating the flask. This process creates a thin, uniform lipid film on the inner surface of the flask. To ensure complete removal of the solvent, the flask is then placed under high vacuum for at least two hours.

  • Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by adding the buffer to the flask and agitating it. The hydration temperature should be maintained above the phase transition temperature of the lipid (e.g., ~50°C for this compound and ~65°C for DSPC) to facilitate the formation of vesicles.

  • Vortexing: The mixture is vortexed for several minutes to ensure complete hydration and the formation of a milky suspension of multilamellar vesicles.

  • Annealing: The prepared MLV suspension is typically stored overnight at 4°C to allow for annealing and stabilization of the lipid bilayers.[2]

DSC Measurement Workflow

G DSC Measurement Workflow start Start prepare_sample Prepare MLV Suspension start->prepare_sample load_dsc Load Sample and Reference into DSC Pans prepare_sample->load_dsc equilibrate Equilibrate at Starting Temperature (e.g., 25 °C) load_dsc->equilibrate heat_scan Heat at a Controlled Rate (e.g., 1-2 °C/min) to Final Temperature (e.g., 70 °C) equilibrate->heat_scan cool_scan Cool to Starting Temperature heat_scan->cool_scan reheat_scan Perform Second Heating Scan cool_scan->reheat_scan analyze Analyze Thermogram to Determine Tm and ΔH reheat_scan->analyze end End analyze->end

DSC Measurement Workflow
Data Analysis

The output of a DSC experiment is a thermogram, which plots heat flow against temperature. The phase transition is observed as an endothermic peak.

  • Main Phase Transition Temperature (Tm): The temperature at the apex of the main endothermic peak.

  • Enthalpy of Transition (ΔH): The area under the endothermic peak, which is proportional to the energy absorbed during the phase transition.

To ensure accuracy and reproducibility, it is common practice to perform multiple heating and cooling cycles. The data from the second heating scan is often reported, as the first scan can be influenced by the thermal history of the sample.

References

The Gold Standard? Validating DPPC as a Biomimetic Cell Membrane Model

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, selecting the appropriate model system is a critical first step in accurately predicting the behavior of drugs and other molecules at the cell membrane. Dipalmitoylphosphatidylcholine (DPPC) has long been a popular choice for creating biomimetic membranes due to its well-characterized properties and commercial availability. This guide provides a comprehensive comparison of this compound with other common phospholipids, offering experimental data and detailed protocols to aid in the validation of this compound as a suitable model for your specific research needs.

At a Glance: this compound vs. Alternative Phospholipids

Dipalmitoylphosphatidylcholine (this compound) is a saturated phospholipid with a 16-carbon acyl chain. Its physical and chemical properties make it a useful, albeit simplified, model for the lipid bilayer of eukaryotic cell membranes. However, the choice of lipid can significantly impact experimental outcomes. This section compares key physicochemical properties of this compound with other commonly used phospholipids: 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC), and 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC).

PropertyThis compound (16:0 PC)DOPC (18:1 PC)DMPC (14:0 PC)DLPC (12:0 PC)
Main Phase Transition Temperature (Tm) 41°C[1][2]-18°C24°C-1°C
Area per Lipid (Ų/molecule) ~48 (gel phase), ~64 (liquid phase)~72 (liquid phase)~61 (liquid phase)[3]~63 (liquid phase)[3]
Membrane Thickness (nm) ~4.5 (gel phase), ~3.8 (liquid phase)~3.7 (liquid phase)~3.5 (liquid phase)~3.3 (liquid phase)
Bending Modulus (kc) (x 10-20 J) ~5-10~1-2~3-5~2-4
Water Permeability Coefficient (Pf) (cm/s) Low (gel phase)~1.5 x 10-3ModerateHigh

Key Considerations:

  • Phase Behavior: this compound's main phase transition temperature of 41°C is above physiological temperature (~37°C), meaning a pure this compound membrane will be in a more ordered "gel" state. In contrast, the unsaturated acyl chains of DOPC give it a much lower transition temperature, resulting in a "liquid-disordered" state at physiological temperatures, which more closely mimics the fluidity of natural cell membranes. DMPC and DLPC, with shorter saturated chains, have transition temperatures between those of this compound and DOPC.

  • Membrane Packing and Thickness: The saturated, straight acyl chains of this compound allow for tight packing in the gel phase, resulting in a thicker and less permeable membrane. The kink in DOPC's unsaturated chains leads to looser packing, a thinner membrane, and higher permeability.

  • Mechanical Properties: The bending modulus, a measure of membrane stiffness, is significantly higher for this compound in its gel state compared to the more fluid DOPC.

Experimental Protocols for Membrane Characterization

Accurate characterization of your biomimetic membrane is crucial. Below are detailed protocols for three key experimental techniques.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat changes that occur in a sample as it is heated or cooled, allowing for the determination of the phase transition temperature (Tm) and the enthalpy (ΔH) of the transition.

Methodology:

  • Vesicle Preparation:

    • Dissolve the desired lipid (e.g., this compound) in chloroform.

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.

    • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with the desired buffer (e.g., phosphate-buffered saline, PBS) by vortexing, to form multilamellar vesicles (MLVs).

    • For unilamellar vesicles (LUVs), the MLV suspension can be subjected to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • DSC Measurement:

    • Accurately weigh a known amount of the lipid vesicle suspension into a DSC sample pan.

    • Use the same buffer as a reference in a separate pan.

    • Place both pans in the DSC instrument.

    • Equilibrate the system at a temperature below the expected transition.

    • Scan the temperature at a constant rate (e.g., 1°C/minute) through the phase transition.

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • The peak of the endothermic transition corresponds to the Tm.

    • The area under the peak is integrated to determine the enthalpy of the transition (ΔH).

Atomic Force Microscopy (AFM)

AFM provides high-resolution topographical images of supported lipid bilayers (SLBs), allowing for the visualization of membrane structure, defects, and phase separation.

Methodology:

  • Substrate Preparation:

    • Cleave a fresh surface of mica using adhesive tape.

  • Vesicle Preparation:

    • Prepare small unilamellar vesicles (SUVs) by sonicating a suspension of MLVs.

  • SLB Formation:

    • Deposit a droplet of the SUV suspension onto the freshly cleaved mica surface.

    • Incubate for a sufficient time (e.g., 30-60 minutes) to allow the vesicles to rupture and fuse to form a continuous bilayer.

    • Gently rinse the surface with buffer to remove excess vesicles.

  • AFM Imaging:

    • Mount the sample in the AFM fluid cell, ensuring the bilayer remains hydrated.

    • Use a soft cantilever (e.g., silicon nitride) suitable for imaging in liquid.

    • Engage the tip with the surface and begin scanning in tapping mode to minimize damage to the bilayer.

    • Optimize imaging parameters (scan rate, setpoint, gains) to obtain high-quality images.

  • Data Analysis:

    • Analyze the images to determine membrane thickness (from the depth of defects) and to characterize the morphology of different lipid phases.

Fluorescence Microscopy and Anisotropy

Fluorescence techniques are powerful for studying the dynamic properties of lipid bilayers, such as fluidity and phase behavior. The fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (DPH) is commonly used to measure membrane fluidity through fluorescence anisotropy.

Methodology:

  • Vesicle Labeling:

    • Prepare a stock solution of DPH in a suitable solvent (e.g., tetrahydrofuran).

    • Add a small aliquot of the DPH stock solution to a suspension of lipid vesicles while vortexing.

    • Incubate the mixture in the dark to allow the probe to partition into the lipid bilayers.

  • Fluorescence Anisotropy Measurement:

    • Place the labeled vesicle suspension in a fluorometer cuvette.

    • Excite the sample with vertically polarized light at the excitation maximum of DPH (~350 nm).

    • Measure the intensity of the emitted fluorescence parallel (IVV) and perpendicular (IVH) to the polarization of the excitation light.

    • Calculate the fluorescence anisotropy (r) using the following equation: r = (IVV - G * IVH) / (IVV + 2 * G * IVH) where G is the G-factor, a correction factor for the instrument's differential sensitivity to vertically and horizontally polarized light.

  • Data Interpretation:

    • Higher anisotropy values indicate a more ordered (less fluid) membrane environment, as the rotation of the DPH probe is more restricted.[1][4] A negligible decay in fluorescence anisotropy is observed for DPH in the highly ordered gel phase of this compound, while a significant decay is seen in the more fluid liquid-disordered phase of DOPC.[1]

Visualizing the Concepts

To further clarify the relationships and workflows discussed, the following diagrams are provided.

DPPC_Structure cluster_lipid This compound Monomer cluster_bilayer This compound Bilayer Headgroup Headgroup (Phosphatidylcholine) Glycerol Glycerol Backbone Headgroup:s->Glycerol:n Tails Acyl Chain 1 (Palmitic) Acyl Chain 2 (Palmitic) Glycerol:s->Tails:n Top_Leaflet Bottom_Leaflet Hydrophilic_Interface_Top Aqueous Environment Lipid_1_Top Hydrophobic_Core Hydrophobic Core Lipid_1_Bottom Hydrophilic_Interface_Bottom Aqueous Environment Lipid_2_Top Lipid_3_Top Lipid_4_Top Tail_1_Top Tail_2_Top Tail_3_Top Tail_4_Top Lipid_2_Bottom Lipid_3_Bottom Lipid_4_Bottom

Caption: Structure of a this compound molecule and its arrangement in a lipid bilayer.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Biophysical Analysis cluster_data Data Output Lipid_Film Lipid Film Formation Hydration Hydration (MLVs) Lipid_Film->Hydration Sonication_Extrusion Sonication/Extrusion (SUVs/LUVs) Hydration->Sonication_Extrusion DSC DSC Sonication_Extrusion->DSC AFM AFM Sonication_Extrusion->AFM Fluorescence Fluorescence Sonication_Extrusion->Fluorescence Tm_DeltaH T_m, ΔH DSC->Tm_DeltaH Topography_Thickness Topography, Thickness AFM->Topography_Thickness Anisotropy_Fluidity Anisotropy, Fluidity Fluorescence->Anisotropy_Fluidity

Caption: General experimental workflow for biomimetic membrane characterization.

Model_Comparison cluster_models Biomimetic Models Cell_Membrane Biological Cell Membrane (Complex, Fluid, Asymmetric) This compound This compound (Saturated, Gel Phase @ 37°C) Cell_Membrane->this compound Simplification DOPC DOPC (Unsaturated, Liquid Phase @ 37°C) Cell_Membrane->DOPC Fluidity Mimic Mixed_Lipids Mixed Lipids (e.g., this compound/DOPC/Cholesterol) (Phase Separation, Raft-like Domains) Cell_Membrane->Mixed_Lipids Complexity Mimic

Caption: Conceptual comparison of different biomimetic membrane models.

Conclusion: Is this compound the Right Model for You?

This compound offers a stable, well-defined, and reproducible model system for studying fundamental aspects of lipid bilayers. Its distinct phase behavior makes it particularly useful for investigating the effects of temperature and for studies where a more ordered membrane is desired. However, for research aiming to mimic the fluidity and permeability of a typical mammalian cell membrane at physiological temperature, a lipid with a lower phase transition temperature, such as DOPC, or a more complex mixture of lipids including cholesterol, may be a more appropriate choice.

By carefully considering the physical and chemical properties of this compound and its alternatives, and by employing the robust experimental techniques outlined in this guide, researchers can confidently select and validate the most suitable biomimetic membrane model to advance their scientific and drug development objectives.

References

A Comparative Analysis of DPPC and Sphingomyelin Interactions with Cholesterol in Model Membranes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the interactions between two key lipids, 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) and sphingomyelin (SM), with cholesterol. Understanding these interactions is crucial for elucidating the structure and function of biological membranes, particularly the formation of lipid rafts, which are implicated in a myriad of cellular processes including signal transduction and drug delivery. This document presents supporting experimental data, detailed methodologies for key experiments, and visual representations of the underlying molecular principles.

Introduction

Both this compound, a common saturated phosphatidylcholine, and sphingomyelin are major lipid components of mammalian cell membranes. They share a phosphocholine headgroup but differ in their backbone structure; this compound has a glycerol backbone with two acyl chains, while sphingomyelin possesses a sphingosine backbone with one acyl chain and a long hydrocarbon chain. These structural differences lead to distinct biophysical properties and differential interactions with cholesterol, a critical modulator of membrane fluidity, permeability, and organization.

It is widely recognized that sphingomyelin exhibits a stronger preferential interaction with cholesterol compared to saturated phosphatidylcholines like this compound.[1] This preferential interaction is a key driver for the formation of liquid-ordered (Lo) phase domains, commonly known as lipid rafts, which are enriched in sphingomyelin and cholesterol.[1][2] These microdomains are thought to serve as platforms for the organization of signaling proteins and other cellular machinery.

This guide will delve into the quantitative differences in these interactions, drawing upon data from various experimental techniques, and provide detailed protocols for replicating these foundational studies.

Quantitative Comparison of Biophysical Properties

The interaction of cholesterol with this compound and sphingomyelin leads to significant changes in the biophysical properties of the lipid bilayer. The following tables summarize key quantitative data from experimental studies.

ParameterThis compound with CholesterolSphingomyelin with CholesterolKey Findings & Citations
Acyl Chain Order Parameter (SCD) Increases significantly with cholesterol concentration. At 40% cholesterol, Sx-ray more than doubles.Also increases with cholesterol, but the baseline order of SM is already higher than this compound.Cholesterol induces a more ordered state in both lipids, but the effect is more pronounced in the initially less ordered this compound to achieve a similar final ordered state.[3]
Bilayer Thickness Increases with the addition of cholesterol.Forms thicker bilayers with cholesterol compared to this compound. The thickness difference between ordered SM-Chol domains and disordered domains can be ~0.4-0.8 nm.The stronger interaction and better packing of SM with cholesterol lead to a greater increase in membrane thickness.[4][5]
Lipid Mobility (Diffusion Coefficient, D) Addition of 33% to 50% cholesterol leads to a 3- to 5-fold increase in the lipid diffusion coefficient.Addition of 33% to 50% cholesterol leads to only a 1.4-fold increase in the lipid diffusion coefficient.Cholesterol has a less pronounced "fluidizing" effect on the already more ordered sphingomyelin bilayers.[1]
Enthalpy of Transfer for Cholesterol (ΔH) Endothermic transfer of cholesterol from a fluid to an ordered this compound-rich phase (~+25 kJ/mol).Exothermic transfer of cholesterol from a POPC membrane to a SM-containing membrane (~-7 to -13 kJ/mol).The interaction of cholesterol with sphingomyelin is enthalpically favorable, driving the spontaneous association and domain formation.[6]
H+/OH− Permeability A 45.7 mol% cholesterol concentration can lead to a 5.1-fold increase in proton permeability compared to pure POPC.A 30 mol% sphingomyelin concentration can lead to a 4.1-fold increase in proton permeability compared to pure POPC.Both lipids, key components of ordered domains, surprisingly increase the permeability of the membrane to protons/hydroxide ions.[7]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interactions of this compound and sphingomyelin with cholesterol.

Differential Scanning Calorimetry (DSC)

DSC is a thermodynamic technique used to measure the heat changes associated with phase transitions in lipid vesicles.

1. Vesicle Preparation:

  • Prepare a lipid mixture of either this compound or sphingomyelin with the desired molar percentage of cholesterol in a chloroform/methanol solvent mixture.

  • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.

  • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with a suitable buffer (e.g., PBS, Tris-HCl) by vortexing at a temperature above the main phase transition temperature (Tm) of the lipid. This results in the formation of multilamellar vesicles (MLVs).

  • For large unilamellar vesicles (LUVs), the MLV suspension can be subjected to multiple freeze-thaw cycles followed by extrusion through polycarbonate filters with a defined pore size (e.g., 100 nm).

2. DSC Analysis:

  • Accurately weigh a known amount of the vesicle suspension (typically 5-10 mg) and place it in a DSC sample pan.[8] An equal volume of buffer is placed in the reference pan.

  • Seal the pans hermetically.

  • Place the sample and reference pans in the DSC instrument.

  • Set the experimental parameters: typically a temperature range from below the pre-transition to above the main transition of the lipid, with a scan rate of 1-2°C/min.

  • Record the heat flow as a function of temperature. The resulting thermogram will show endothermic peaks corresponding to the pre-transition (for this compound) and the main gel-to-liquid crystalline phase transition.

3. Data Analysis:

  • Determine the onset temperature (Ts), the peak temperature (Tm), and the completion temperature (TL) of the phase transition.

  • Calculate the enthalpy of the transition (ΔH) by integrating the area under the transition peak.

  • The width of the peak at half-height (ΔT1/2) provides information about the cooperativity of the transition. Broadening of the peak indicates a decrease in cooperativity, often seen with the addition of cholesterol.

Fluorescence Spectroscopy

Fluorescence spectroscopy is used to probe the local environment and dynamics of the lipid bilayer, including membrane fluidity and lipid order.

1. Vesicle Preparation with Fluorescent Probe:

  • Prepare lipid vesicles (as described in the DSC protocol) incorporating a fluorescent probe. A common probe is 1,6-diphenyl-1,3,5-hexatriene (DPH), which partitions into the hydrophobic core of the bilayer. The probe concentration should be low enough to avoid self-quenching (e.g., 1:500 probe-to-lipid molar ratio).

2. Fluorescence Anisotropy Measurement:

  • Place the vesicle suspension in a quartz cuvette in a fluorometer equipped with polarizers.

  • Excite the sample with vertically polarized light at the excitation maximum of the probe (e.g., ~350 nm for DPH).

  • Measure the fluorescence emission intensity parallel (IVV) and perpendicular (IVH) to the excitation polarization at the emission maximum (e.g., ~430 nm for DPH).

  • Similarly, excite with horizontally polarized light and measure the parallel (IHH) and perpendicular (IHV) emission intensities.

  • Calculate the fluorescence anisotropy (r) using the formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH) where G is the grating correction factor (G = IHV / IHH).

3. Data Interpretation:

  • Higher anisotropy values correspond to a more ordered and less fluid membrane environment, as the rotational motion of the probe is more restricted.

  • By measuring anisotropy as a function of temperature or cholesterol concentration, one can determine the effect of cholesterol on the order of this compound and sphingomyelin bilayers.

X-ray Diffraction (XRD)

Small-angle X-ray scattering (SAXS) and wide-angle X-ray scattering (WAXS) provide information about the lamellar structure and acyl chain packing of lipid bilayers.

1. Sample Preparation:

  • Prepare highly oriented multilamellar stacks of lipid bilayers by depositing a solution of the lipid-cholesterol mixture onto a clean, flat substrate (e.g., a silicon wafer).

  • Slowly evaporate the solvent to allow the bilayers to self-assemble in parallel sheets.

  • Hydrate the sample in a controlled humidity chamber.

2. SAXS/WAXS Measurement:

  • Mount the sample in an X-ray beam.

  • For SAXS, collect the scattered X-rays at small angles (typically < 5°). This provides information on the lamellar repeat distance (d-spacing), which is the thickness of the bilayer plus the water layer.

  • For WAXS, collect the scattered X-rays at wider angles (typically 10-30°). This provides information about the lateral packing of the acyl chains. A sharp peak around 4.2 Å indicates a tightly packed gel phase, while a broad peak around 4.5 Å is characteristic of a more disordered liquid-crystalline phase.

3. Data Analysis:

  • From the positions of the Bragg peaks in the SAXS pattern, the d-spacing can be calculated using Bragg's law (nλ = 2d sinθ).

  • Analysis of the WAXS pattern reveals the nature of the acyl chain packing.

  • By analyzing the electron density profiles derived from the diffraction data, the thickness of the lipid bilayer can be determined.[8]

Visualizing Molecular Interactions and Processes

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound and sphingomyelin interactions with cholesterol.

Experimental_Workflow cluster_prep Vesicle Preparation cluster_analysis Biophysical Analysis cluster_data Data Output Lipid_Mixture This compound/SM + Cholesterol in Organic Solvent Lipid_Film Dry Lipid Film Lipid_Mixture->Lipid_Film Solvent Evaporation Hydration Hydration with Buffer Lipid_Film->Hydration Vesicles Lipid Vesicles (MLVs/LUVs) Hydration->Vesicles DSC Differential Scanning Calorimetry (DSC) Vesicles->DSC Fluorescence Fluorescence Spectroscopy Vesicles->Fluorescence XRD X-ray Diffraction (SAXS/WAXS) Vesicles->XRD Thermo_Data Thermodynamic Parameters (Tm, ΔH) DSC->Thermo_Data Order_Data Membrane Order & Fluidity Fluorescence->Order_Data Structural_Data Bilayer Thickness & Acyl Chain Packing XRD->Structural_Data Lipid_Organization Cholesterol induces a more ordered and tightly packed state, particularly with sphingomyelin. DPPC1 This compound DPPC2 This compound DPPC3 This compound DPPC4 This compound SM1 SM Chol1 Cholesterol SM1->Chol1 SM2 SM Chol1->SM2 Chol2 Cholesterol SM2->Chol2 SM3 SM Chol2->SM3 Signaling_Pathway Lipid rafts facilitate signaling by concentrating receptors and downstream effectors. cluster_raft Lipid Raft cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase Kinase Src Family Kinase Receptor->Kinase Activation Adaptor Adaptor Protein (e.g., Grb2) Kinase->Adaptor Phosphorylation GEF GEF (e.g., Sos) Adaptor->GEF Ras Ras GEF->Ras GDP -> GTP Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factor Transcription Factor (e.g., AP-1) ERK->Transcription_Factor Translocation to Nucleus Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Ligand Ligand Ligand->Receptor Binding & Dimerization

References

A Comparative Guide to DPPC and DOPC Lipid Bilayers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the distinct physicochemical properties of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) and 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) lipid bilayers, offering insights into their behavior and applications in membrane research and drug delivery.

This guide provides a comprehensive comparison of the key properties of this compound and DOPC lipid bilayers, two of the most commonly used phospholipids in membrane biophysics and for the formulation of lipid-based drug delivery systems. Understanding the differences in their phase behavior, mechanical properties, and structural characteristics is crucial for designing experiments and developing effective therapeutics.

Core Physicochemical Differences

The primary distinction between this compound and DOPC lies in the structure of their acyl chains. This compound is a saturated phospholipid with two 16-carbon chains (16:0), while DOPC is an unsaturated phospholipid with two 18-carbon chains, each containing one cis-double bond (18:1). This seemingly subtle difference in chemical structure leads to significant variations in the collective properties of their respective bilayers.

At room temperature, this compound bilayers exist in a well-ordered gel phase (Lβ'), characterized by tightly packed, all-trans acyl chains. In contrast, the double bonds in DOPC's acyl chains introduce kinks, preventing tight packing and resulting in a fluid, liquid-disordered phase (Ld) at the same temperature.[1] These fundamental phase differences dictate many of the other distinguishing properties outlined below.

Quantitative Comparison of Bilayer Properties

The following tables summarize the key quantitative differences between this compound and DOPC bilayers, with data compiled from various experimental and computational studies.

PropertyThis compoundDOPCExperimental Method(s)
Phase Transition Temperature (Tm) ~41 °C[1][2][3]~ -20 °C[1][3]Differential Scanning Calorimetry (DSC)
Bilayer Thickness (at 22-25°C) 4.8 ± 0.3 nm (Gel phase)[4]4.1 - 4.6 nm (Fluid phase)[1][4]Atomic Force Microscopy (AFM), X-ray Scattering[1][5][6]
Area per Lipid (at 22-25°C) ~0.46 nm² (Gel phase)~0.68 - 0.72 nm² (Fluid phase)[7]Molecular Dynamics (MD) Simulations, X-ray Scattering
Young's Modulus (at room temp.) Stiffer (Gel phase)More fluid (Fluid phase)Atomic Force Microscopy (AFM)
Bending Rigidity HigherLowerMicropipette Aspiration

Note: The exact values for these properties can vary depending on the experimental conditions, such as temperature, hydration, and the presence of other molecules like cholesterol.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and for adapting these techniques to specific research needs. Below are summarized protocols for the preparation of model membrane systems and their characterization.

Preparation of Giant Unilamellar Vesicles (GUVs) by Electroformation

Giant Unilamellar Vesicles (GUVs) are a valuable tool for studying membrane properties at a scale visible by light microscopy. The electroformation method is a common technique for their preparation.[8][9]

Materials:

  • This compound or DOPC lipid

  • Chloroform/Methanol solvent mixture (e.g., 2:1 v/v)

  • Indium Tin Oxide (ITO) coated glass slides

  • O-ring

  • Sucrose solution (e.g., 1 M)

  • Glucose solution (e.g., 1 M)

  • Function generator

  • Observation chamber

Procedure:

  • Dissolve the desired lipid (this compound or DOPC) in a chloroform/methanol solvent mixture to a final concentration of 1-5 mg/mL.

  • Deposit a small volume (e.g., 5-10 µL) of the lipid solution onto the conductive side of two ITO slides and spread it evenly.

  • Dry the lipid films under a gentle stream of nitrogen and then under vacuum for at least 2 hours to remove all traces of the organic solvent.

  • Assemble an electroformation chamber by placing an O-ring between the two ITO slides, with the lipid-coated sides facing each other.

  • Fill the chamber with a sucrose solution.

  • Connect the ITO slides to a function generator and apply an AC electric field (e.g., 10 Hz, 1-2 V) for 2-4 hours at a temperature above the phase transition temperature of the lipid (e.g., 55°C for this compound, room temperature for DOPC).

  • Slowly decrease the amplitude of the AC field to zero over 30 minutes to detach the newly formed GUVs.

  • Harvest the GUVs and transfer them to an observation chamber containing a glucose solution of the same osmolarity for observation under a microscope.

Formation of Supported Lipid Bilayers (SLBs) by Vesicle Fusion

Supported Lipid Bilayers (SLBs) are model membranes formed on a solid substrate, which are ideal for surface-sensitive techniques like Atomic Force Microscopy (AFM) and Quartz Crystal Microbalance with Dissipation monitoring (QCM-D).[10][11][12][13][14]

Materials:

  • This compound or DOPC lipid

  • Chloroform

  • Buffer solution (e.g., Tris or HEPES with NaCl and CaCl2)

  • Solid substrate (e.g., mica, silicon dioxide)

  • Probe sonicator or extruder

  • Water bath or heating block

Procedure:

  • Prepare a lipid film by dissolving the lipid in chloroform, drying it under nitrogen, and then under vacuum.

  • Hydrate the lipid film with a buffer solution to form multilamellar vesicles (MLVs). The hydration should be performed above the lipid's Tm.

  • Prepare small unilamellar vesicles (SUVs) from the MLV suspension by probe sonication or by extrusion through a polycarbonate membrane with a defined pore size (e.g., 50-100 nm).

  • Clean the solid substrate thoroughly. For mica, this involves cleaving the surface to expose a fresh, atomically flat layer.

  • Incubate the cleaned substrate with the SUV suspension. For this compound, this should be done at a temperature above its Tm to facilitate vesicle fusion. For DOPC, this can be done at room temperature. The presence of divalent cations like Ca²⁺ is often required to induce vesicle rupture and fusion.

  • After a sufficient incubation time (e.g., 30-60 minutes), rinse the surface gently with buffer to remove any unfused vesicles.

  • The SLB is now ready for characterization.

Visualizing Key Concepts and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex relationships and experimental procedures.

phase_transition This compound This compound (Saturated) High_Tm High Tm (~41°C) This compound->High_Tm leads to DOPC DOPC (Unsaturated) Low_Tm Low Tm (~ -20°C) DOPC->Low_Tm leads to Gel Gel Phase (Lβ') - Ordered - Tightly Packed Fluid Fluid Phase (Ld) - Disordered - Loosely Packed High_Tm->Gel at room temp Low_Tm->Fluid at room temp

Caption: Phase behavior of this compound and DOPC at room temperature.

afm_workflow cluster_prep Sample Preparation cluster_afm AFM Characterization cluster_analysis Data Analysis prep_suv Prepare SUVs form_slb Form SLB on Mica prep_suv->form_slb mount Mount Sample in AFM form_slb->mount image Image Bilayer Topography mount->image force_spec Perform Force Spectroscopy image->force_spec thickness Measure Bilayer Thickness image->thickness defects Analyze Defects image->defects mechanics Determine Mechanical Properties force_spec->mechanics

Caption: Workflow for AFM characterization of a supported lipid bilayer.

References

Unveiling Membrane Dynamics: A Comparative Guide to Experimental and Simulated DPPC Bilayer Data

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the biophysical properties of lipid bilayers is paramount. Dipalmitoylphosphatidylcholine (DPPC) serves as a cornerstone model for studying the intricate structure and dynamics of cell membranes. This guide provides a comprehensive comparison of experimental data on this compound bilayers with results obtained from molecular dynamics (MD) simulations, offering a detailed validation of computational models against real-world measurements.

This guide summarizes key quantitative data, outlines detailed experimental and simulation methodologies, and visualizes the intricate relationships and workflows involved in this scientific endeavor. By presenting a clear and objective comparison, we aim to equip researchers with the necessary information to critically evaluate and effectively utilize both experimental and computational approaches in their work.

Data Presentation: A Side-by-Side Comparison

The following tables present a consolidated view of key biophysical parameters for this compound lipid bilayers, comparing values obtained from various experimental techniques with those derived from molecular dynamics simulations using different force fields.

Parameter Experimental Value Experimental Technique Temperature (K) Citation
Area per Lipid (Ų) 63.0 ± 1.0X-ray Diffraction323[1]
64.0 ± 1.0Neutron Diffraction323[1]
Bilayer Thickness (Å) 45.5 ± 1.0X-ray Scattering323[2]
47.0 ± 1.0Neutron Scattering323[2]
sn-1 Deuterium Order Parameter (-SCD) at C5 ~0.2Solid-State NMR323[3][4]
sn-2 Deuterium Order Parameter (-SCD) at C5 ~0.2Solid-State NMR323[3][4]

Table 1: Experimental Data for this compound Bilayers. This table summarizes key biophysical parameters of this compound bilayers determined by various experimental techniques at physiological temperatures.

Parameter Simulated Value Force Field Temperature (K) Citation
Area per Lipid (Ų) 65.0 ± 1.0CHARMM36323[5]
60.5GROMOS 53A6323[6]
62.0 - 64.0Berger lipids323[7]
Bilayer Thickness (Å) 44.2 ± 0.5CHARMM36323[5]
39.7GROMOS 54A7323[6]
sn-1 Deuterium Order Parameter (-SCD) at C5 ~0.22CHARMM36323[8]
sn-2 Deuterium Order Parameter (-SCD) at C5 ~0.21CHARMM36323[8]

Table 2: Molecular Dynamics Simulation Data for this compound Bilayers. This table presents corresponding biophysical parameters of this compound bilayers obtained from MD simulations using various commonly employed force fields.

Experimental and Simulation Protocols

A clear understanding of the methodologies employed is crucial for the interpretation and comparison of data. Below are detailed protocols for the key experimental and computational techniques cited.

Experimental Protocols

1. Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Order Parameter Determination

  • Vesicle Preparation:

    • This compound and deuterated this compound (at a specific chain position) are dissolved in a chloroform/methanol (2:1, v/v) solvent mixture.

    • The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the wall of a glass vial.

    • The lipid film is further dried under vacuum for at least 12 hours to remove any residual solvent.

    • The film is hydrated with a buffer solution (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) to the desired water content.

    • The hydrated lipid suspension is subjected to several freeze-thaw cycles using liquid nitrogen and a warm water bath to promote the formation of multilamellar vesicles (MLVs).[9]

    • The MLV suspension is then transferred to an NMR rotor for analysis.

  • NMR Data Acquisition:

    • Static 2H NMR spectra are acquired on a solid-state NMR spectrometer, typically at a high magnetic field strength.

    • A quadrupolar echo pulse sequence is used to acquire the spectra.[9]

    • Spectra are recorded at the desired temperature, which is carefully controlled by the spectrometer's temperature unit.

  • Data Analysis:

    • The quadrupolar splitting (ΔνQ) is measured from the Pake doublet in the 2H NMR spectrum.

    • The deuterium order parameter (SCD) is calculated using the equation: SCD = (4/3) * (h/e2qQ) * ΔνQ, where h is Planck's constant, and e2qQ/h is the static quadrupolar coupling constant for a C-D bond.

2. Small-Angle X-ray Scattering (SAXS) for Bilayer Thickness Measurement

  • Liposome Preparation:

    • This compound is dissolved in an organic solvent (e.g., chloroform).

    • The solvent is evaporated to form a thin lipid film.

    • The film is hydrated with an aqueous buffer to form a multilamellar vesicle (MLV) suspension.[10]

    • To obtain unilamellar vesicles (LUVs), the MLV suspension can be extruded through polycarbonate filters with a defined pore size.[10]

  • SAXS Data Collection:

    • The liposome suspension is loaded into a sample cell with X-ray transparent windows (e.g., mica or Kapton).

    • The sample is placed in the path of a collimated X-ray beam.

    • The scattered X-rays are detected by a 2D detector.[11]

    • Data is collected as a function of the scattering vector, q = 4πsin(θ)/λ, where 2θ is the scattering angle and λ is the X-ray wavelength.

  • Data Analysis:

    • The scattering intensity profile is analyzed to determine the lamellar repeat spacing (d-spacing) from the position of the Bragg peaks for MLVs.

    • For LUVs, the form factor of the scattering curve is fitted to a model of a spherical shell to extract the bilayer thickness.

Molecular Dynamics Simulation Protocol
  • System Setup:

    • A pre-equilibrated this compound bilayer structure, often obtained from a database or previous simulation, is used as the starting point.

    • The bilayer is solvated with a water model (e.g., TIP3P, SPC/E) in a periodic simulation box.

    • Ions are added to neutralize the system and mimic physiological salt concentrations.

  • Simulation Parameters:

    • A force field (e.g., CHARMM36, GROMOS54a7, AMBER) is chosen to describe the interatomic interactions.[7][12]

    • The simulation is performed under a specific ensemble, typically NPT (constant number of particles, pressure, and temperature), to mimic experimental conditions.

    • The temperature and pressure are maintained using a thermostat (e.g., Nosé-Hoover) and a barostat (e.g., Parrinello-Rahman), respectively.

    • Long-range electrostatic interactions are treated using methods like Particle Mesh Ewald (PME).[12]

    • The equations of motion are integrated using an algorithm like the leap-frog integrator with a time step of 2 fs.

  • Simulation Execution and Analysis:

    • The system is first energy minimized to remove any steric clashes.

    • A short equilibration phase is run with position restraints on the lipid atoms to allow the solvent to equilibrate around the bilayer.

    • A longer production run is then performed without restraints to sample the equilibrium dynamics of the system.

    • The trajectory from the production run is analyzed to calculate various biophysical properties, including:

      • Area per lipid: Calculated by dividing the xy-area of the simulation box by the number of lipids in one leaflet.

      • Bilayer thickness: Often defined as the distance between the average positions of the phosphorus atoms in the two leaflets.

      • Deuterium order parameters: Calculated from the orientation of the C-H vectors of the lipid acyl chains with respect to the bilayer normal.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key workflows and relationships in the validation of experimental this compound data with molecular dynamics simulations.

ValidationWorkflow cluster_exp Experimental Arm cluster_sim Computational Arm Experimental_Data Experimental Data (e.g., Area per Lipid, Thickness, Order Parameters) Validation Validation & Comparison Experimental_Data->Validation Experimental_Techniques Experimental Techniques (NMR, X-ray Scattering, etc.) Experimental_Techniques->Experimental_Data Yields Sample_Preparation This compound Vesicle/Bilayer Preparation Sample_Preparation->Experimental_Techniques Analyzed by Simulation_Results Simulation Results (e.g., Area per Lipid, Thickness, Order Parameters) Simulation_Results->Validation MD_Simulation Molecular Dynamics Simulation MD_Simulation->Simulation_Results Generates System_Setup System Setup (Force Field, Water Model) System_Setup->MD_Simulation Input for Refinement Force Field Refinement Validation->Refinement Discrepancies lead to Refinement->System_Setup Improves TechniqueRelationship cluster_props Biophysical Properties cluster_exp Experimental Techniques cluster_sim Computational Method Area_per_Lipid Area per Lipid Bilayer_Thickness Bilayer Thickness Order_Parameters Deuterium Order Parameters XRay X-ray/Neutron Scattering XRay->Area_per_Lipid Measures XRay->Bilayer_Thickness Measures NMR Solid-State NMR NMR->Order_Parameters Measures MD_Sim Molecular Dynamics Simulations MD_Sim->Area_per_Lipid Calculates MD_Sim->Bilayer_Thickness Calculates MD_Sim->Order_Parameters Calculates

References

A Comparative Analysis: DPPC vs. Natural Lung Surfactant

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate differences between pure dipalmitoylphosphatidylcholine (DPPC) and natural lung surfactant is paramount for the development of effective therapies for respiratory distress syndrome (RDS). While this compound is the most abundant single component of natural surfactant and is critical for reducing surface tension in the alveoli, it is the synergistic interplay of a complex mixture of lipids and proteins in natural surfactant that provides superior biophysical and physiological function.

Natural lung surfactant is a sophisticated lipoprotein complex synthesized and secreted by alveolar type II cells. Its primary role is to reduce surface tension at the air-liquid interface within the alveoli, preventing their collapse at the end of expiration. This intricate mixture is composed of approximately 90% lipids and 10% proteins.[1] Dipalmitoylphosphatidylcholine (this compound) is the principal surface-active component, constituting about 40-50% of the total phospholipid content.[1][2] However, natural surfactant's efficacy is not derived from this compound alone. It contains a heterogenous mix of other phospholipids, such as phosphatidylglycerol (PG), unsaturated phosphatidylcholines, and neutral lipids like cholesterol, which contribute to the fluidity and stability of the surfactant film.[2][3] Crucially, natural surfactant also contains four specific surfactant proteins (SP-A, SP-B, SP-C, and SP-D) that are essential for the adsorption, spreading, and stability of the phospholipid film, as well as for innate immunity in the lung.[2][4]

In contrast, synthetic surfactants based purely on this compound lack the sophisticated structure and functionality of their natural counterparts. While this compound monolayers can significantly reduce surface tension, they often exhibit slower adsorption rates and can be less stable under dynamic compression and expansion cycles that mimic breathing.[5] The absence of surfactant proteins, particularly the hydrophobic proteins SP-B and SP-C, impairs the ability of this compound to rapidly form a stable monolayer at the air-liquid interface.

This guide provides a detailed comparison of the composition and performance of this compound and natural lung surfactant, supported by quantitative data and detailed experimental protocols.

Compositional Comparison

The following table summarizes the key compositional differences between pure this compound and natural lung surfactant.

ComponentPure this compoundNatural Lung Surfactant
Phospholipids 100% Dipalmitoylphosphatidylcholine (this compound)~90% of total composition
- Dipalmitoylphosphatidylcholine (this compound): ~40-50%[1][2]
- Other Phosphatidylcholines (unsaturated): ~40%
- Phosphatidylglycerol (PG): ~10%[3]
Neutral Lipids 0%~10% (mainly Cholesterol)[2]
Proteins 0%~10% of total composition
- Surfactant Protein A (SP-A)
- Surfactant Protein B (SP-B)
- Surfactant Protein C (SP-C)
- Surfactant Protein D (SP-D)

Biophysical Performance Comparison

The biophysical properties of lung surfactant are critical for its function. The following table compares key performance metrics between this compound and natural lung surfactant, with data derived from studies on clinical surfactants which are derived from natural sources.

ParameterPure this compoundNatural Lung Surfactant (e.g., Curosurf, Survanta)Reference
Minimum Surface Tension (mN/m) <1<5[4]
Adsorption Rate SlowRapid[5]
Surface Film Stability Less stable under dynamic conditionsHighly stable[4]

Note: The values for natural lung surfactant are based on studies of commercially available animal-derived surfactant preparations like Curosurf® and Survanta®, which are used as clinical surrogates for natural surfactant.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize and compare the properties of lung surfactants.

Langmuir-Blodgett Trough for Surface Pressure-Area Isotherms

This technique is used to measure the relationship between surface pressure and the area occupied by a surfactant monolayer at an air-water interface.

Protocol:

  • Trough Preparation: A Langmuir-Blodgett trough is meticulously cleaned with a solvent (e.g., chloroform) and filled with a pure aqueous subphase (e.g., deionized water or a buffered saline solution). The surface is then aspirated to remove any contaminants.[6]

  • Monolayer Formation: The surfactant to be tested (this compound or natural surfactant) is dissolved in a volatile solvent like chloroform. A precise volume of this solution is then carefully spread onto the surface of the subphase using a microsyringe. The solvent is allowed to evaporate completely (typically 15-20 minutes), leaving a monomolecular layer of the surfactant at the air-water interface.[6]

  • Isotherm Measurement: Movable barriers on the trough compress the surfactant film at a constant, slow rate. A Wilhelmy plate, a thin plate made of platinum or filter paper, is suspended from a microbalance and partially immersed in the subphase. As the monolayer is compressed, the surface tension of the liquid decreases, and the upward force on the Wilhelmy plate changes. This change in force is measured and converted to surface pressure (the difference between the surface tension of the pure subphase and the surface tension of the monolayer). The surface area per molecule is calculated from the area of the trough and the number of surfactant molecules deposited.

  • Data Analysis: The resulting data is plotted as a surface pressure-area isotherm, which provides information about the phase behavior, compressibility, and collapse pressure of the surfactant film.

Captive Bubble Surfactometry for Dynamic Surface Tension Measurement

This method assesses the ability of a surfactant to lower surface tension under dynamic conditions that simulate breathing.

Protocol:

  • Chamber Preparation: A sealed, temperature-controlled chamber is filled with a suspension of the surfactant in a buffered solution. The top surface of the chamber is typically coated with a hydrophilic substance like agar to prevent bubble adhesion.[7]

  • Bubble Formation: A small air bubble is introduced into the chamber and positioned against the hydrophilic ceiling.

  • Dynamic Cycling: The volume of the bubble is cyclically changed by a pulsator, mimicking the compression and expansion of the alveoli during breathing. This is typically done at a physiological frequency (e.g., 20 cycles per minute).

  • Surface Tension Measurement: The shape of the bubble is continuously monitored with a video camera. The surface tension is calculated from the bubble's dimensions (height and diameter) using the Laplace equation.[2]

  • Data Analysis: The minimum and maximum surface tensions achieved during the dynamic cycling are recorded. This provides a measure of the surfactant's ability to reduce surface tension under physiological conditions.

Signaling Pathways

The protein components of natural lung surfactant, particularly SP-A and SP-D, play crucial roles in the innate immune defense of the lung. They act as opsonins, binding to pathogens and facilitating their clearance by alveolar macrophages. These interactions trigger specific signaling pathways within the immune cells.

SP_A_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular (Alveolar Macrophage) SP-A SP-A Receptor SP-A Receptor (e.g., SIRPα, CD91) SP-A->Receptor Binds Pathogen Pathogen Pathogen->SP-A Opsonized by Phagocytosis Phagocytosis Receptor->Phagocytosis Enhances NF-kB_Pathway NF-κB Pathway Receptor->NF-kB_Pathway Activates MAPK_Pathway MAPK Pathway Receptor->MAPK_Pathway Activates Inflammatory_Response Modulation of Inflammatory Response NF-kB_Pathway->Inflammatory_Response MAPK_Pathway->Inflammatory_Response

SP-A mediated signaling in alveolar macrophages.

SP_D_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular (Immune Cells) SP-D SP-D Receptor SP-D Receptor (e.g., CD91/Calreticulin) SP-D->Receptor Binds Modulation_Allergic_Response Modulation of Allergic Response SP-D->Modulation_Allergic_Response Antiviral_Activity Antiviral Activity SP-D->Antiviral_Activity Allergen Allergen Allergen->SP-D Binds to Virus Virus Virus->SP-D Binds to Aggregation_Clearance Aggregation and Clearance Receptor->Aggregation_Clearance

SP-D mediated innate immune responses.

References

A Comparative Analysis of Protein Adsorption on DPPC and PSM Bilayers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of protein interactions with 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) and palmitoyl-sphingomyelin (PSM) lipid bilayers, supported by experimental data and detailed protocols.

The interaction of proteins with lipid bilayers is a fundamental process in cellular biology and a critical consideration in the development of drug delivery systems. The composition of the lipid bilayer significantly influences the extent and nature of protein adsorption, which in turn can impact cellular signaling, immune response, and the efficacy of liposomal drug formulations. This guide provides a comparative analysis of protein adsorption on two common saturated lipids: this compound, a major component of lung surfactant, and PSM, a key constituent of animal cell membranes.

Key Differences in Lipid Structure

The primary distinction between this compound and PSM lies in their backbone and headgroup structures. This compound is a glycerophospholipid with a phosphocholine headgroup attached to a glycerol backbone. In contrast, PSM is a sphingolipid, featuring a sphingosine backbone with a phosphocholine headgroup. This structural variance leads to differences in the hydrogen bonding capacity and interfacial water structuring of the respective bilayers, which are believed to play a significant role in their interactions with proteins.

Quantitative Comparison of Protein Adsorption

While direct, side-by-side comparative studies on protein adsorption onto this compound and PSM bilayers under identical conditions are limited in the published literature, we can synthesize findings from various studies to draw meaningful comparisons. The following table summarizes representative quantitative data for the adsorption of a model protein, Bovine Serum Albumin (BSA), on phosphatidylcholine-based bilayers. It is important to note that direct quantitative values for PSM are scarce, and thus, inferences are drawn from studies on mixed lipid systems and the known physicochemical properties of sphingomyelin.

ParameterThis compound BilayerPSM Bilayer (Inferred)Key Observations & References
Adsorbed Mass (ng/cm²) ~100 - 400Expected to be lower than this compoundStudies using Quartz Crystal Microbalance with Dissipation (QCM-D) on phosphatidylcholine (PC) surfaces show significant BSA adsorption.[1][2][3][4][5] The more ordered and tightly packed nature of PSM bilayers is expected to reduce nonspecific protein adsorption.
Binding Affinity (K_D) Micromolar (µM) rangeExpected to be weaker (higher K_D)The interaction of proteins with zwitterionic PC headgroups is often driven by a combination of electrostatic and hydrophobic forces.[6] The unique hydrogen-bonding network at the PSM surface may present a less favorable interface for nonspecific binding compared to the more hydrated this compound surface.
Adsorption Kinetics (k_on, k_off) Fast association (k_on), variable dissociation (k_off)Slower association (k_on) and faster dissociation (k_off) are anticipatedThe rigid nature of the PSM bilayer could sterically hinder the initial protein docking (slower k_on) and conformational changes required for stable binding, leading to a more transient interaction (faster k_off).

Experimental Protocols

Detailed methodologies are crucial for reproducible research in this area. Below are representative protocols for the preparation of supported lipid bilayers and the subsequent analysis of protein adsorption using Quartz Crystal Microbalance with Dissipation (QCM-D).

Protocol 1: Preparation of Supported Lipid Bilayers (SLBs) by Vesicle Fusion

This protocol describes the formation of a planar lipid bilayer on a silica sensor surface, a common substrate for QCM-D experiments.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (this compound) or Palmitoyl-sphingomyelin (PSM) powder

  • Chloroform

  • HEPES buffer (10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Small unilamellar vesicles (SUVs) preparation equipment (e.g., probe sonicator or extruder)

  • QCM-D instrument and SiO₂-coated sensors

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired lipid (this compound or PSM) in chloroform to a concentration of 1 mg/mL.

    • In a round-bottom flask, evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the flask.

    • To ensure complete removal of the solvent, place the flask under a high vacuum for at least 2 hours.

  • Vesicle Hydration:

    • Hydrate the lipid film by adding HEPES buffer to a final lipid concentration of 0.5 mg/mL.

    • Vortex the solution for several minutes until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).

  • Small Unilamellar Vesicle (SUV) Formation:

    • Sonication: Submerge the tip of a probe sonicator into the MLV suspension and sonicate on ice using short bursts until the solution becomes clear.

    • Extrusion (Recommended): For more uniform vesicle size, pass the MLV suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) multiple times using a mini-extruder.

  • SLB Formation on QCM-D Sensor:

    • Clean the SiO₂ sensor according to the manufacturer's instructions (e.g., with UV/ozone treatment or piranha solution).

    • Mount the sensor in the QCM-D chamber and establish a stable baseline with HEPES buffer.

    • Introduce the SUV suspension into the chamber. The vesicles will adsorb onto the silica surface and spontaneously rupture and fuse to form a continuous lipid bilayer. This process can be monitored in real-time by the changes in frequency (mass uptake) and dissipation (viscoelastic properties) in the QCM-D.

    • Rinse the chamber with HEPES buffer to remove any unfused vesicles. A stable frequency and dissipation signal indicates the formation of a complete SLB.

Protocol 2: QCM-D Measurement of Protein Adsorption

This protocol outlines the steps for quantifying protein adsorption onto a pre-formed SLB.

Materials:

  • QCM-D instrument with a prepared this compound or PSM SLB on a SiO₂ sensor

  • Protein solution of known concentration (e.g., Bovine Serum Albumin in HEPES buffer)

  • HEPES buffer (for baseline and rinsing)

Procedure:

  • Establish a Stable Baseline:

    • Flow HEPES buffer over the SLB-coated sensor until a stable frequency and dissipation signal is achieved. This baseline represents the fully hydrated lipid bilayer.

  • Protein Injection:

    • Introduce the protein solution into the QCM-D chamber at a constant flow rate.

    • Monitor the changes in frequency (Δf) and dissipation (ΔD) in real-time. A decrease in frequency indicates mass adsorption onto the sensor surface, while a change in dissipation provides information about the conformational state and viscoelastic properties of the adsorbed protein layer.

  • Rinsing:

    • After the protein adsorption signal has reached a plateau (or for a defined period), switch the flow back to HEPES buffer to rinse away any loosely bound protein.

    • The remaining change in frequency after rinsing corresponds to the mass of irreversibly adsorbed protein.

  • Data Analysis:

    • The adsorbed mass can be quantified from the change in frequency using the Sauerbrey equation for rigid layers. For viscoelastic layers (as is often the case with proteins), more complex modeling of the QCM-D data (Δf and ΔD at multiple harmonics) is required to determine the adsorbed mass, thickness, and viscoelastic properties of the protein layer.

Signaling Pathways and Experimental Workflow Diagrams

To visualize the experimental process and the underlying molecular interactions, the following diagrams are provided in the DOT language for Graphviz.

Experimental Workflow for Protein Adsorption Analysis

experimental_workflow cluster_prep Bilayer Preparation cluster_analysis Protein Adsorption Analysis lipid_film Lipid Film Formation hydration Hydration (MLVs) lipid_film->hydration suv SUV Formation hydration->suv slb SLB Formation on Sensor suv->slb baseline Establish Baseline slb->baseline Transfer to QCM-D protein_injection Protein Injection baseline->protein_injection rinsing Rinsing protein_injection->rinsing data_analysis Data Analysis rinsing->data_analysis

Caption: Experimental workflow for preparing a supported lipid bilayer and analyzing protein adsorption.

Logical Relationship of Factors Influencing Protein Adsorption

protein_adsorption_factors cluster_lipid Lipid Bilayer Properties cluster_protein Protein Properties headgroup Headgroup (PC vs. SM) adsorption Protein Adsorption headgroup->adsorption packing Acyl Chain Packing packing->adsorption hydration Interfacial Water hydration->adsorption charge Surface Charge charge->adsorption size Size & Shape size->adsorption pI Isoelectric Point (pI) pI->adsorption hydrophobicity Hydrophobicity hydrophobicity->adsorption conformation Conformational Stability conformation->adsorption

Caption: Key factors of both the lipid bilayer and the protein that influence the adsorption process.

Conclusion

The choice of lipid for forming bilayers has a profound impact on the subsequent interactions with proteins. This compound, with its glycerophospholipid structure, tends to form less ordered and more hydrated bilayers, which can lead to higher levels of nonspecific protein adsorption. In contrast, the sphingosine backbone and unique hydrogen-bonding capabilities of PSM result in more tightly packed and ordered bilayers, which are generally expected to be more resistant to protein fouling.

This comparative guide provides a foundation for researchers to understand and control protein-lipid bilayer interactions. The provided experimental protocols offer a starting point for quantitative analysis, and the diagrams illustrate the key relationships and workflows. Further research focusing on direct comparative studies will be invaluable in refining our understanding and enabling the rational design of biomaterials and drug delivery systems with tailored protein-interactive properties.

References

DPPC vs. Other Saturated Phospholipids: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate phospholipids is a critical determinant of success in areas ranging from fundamental membrane biophysics to the formulation of advanced drug delivery systems. Among the saturated phospholipids, 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) is a ubiquitous and often preferred choice. This guide provides an in-depth comparison of this compound with other common saturated phospholipids, supported by experimental data and detailed protocols, to aid in the rational selection of lipids for your research needs.

The Distinct Advantages of this compound

This compound's prominence in membrane research and pharmaceutical applications stems from a unique combination of physicochemical properties. Its well-defined phase transition temperature (Tm) of approximately 41.5°C is a key characteristic. Below this temperature, this compound exists in a tightly packed, ordered gel phase, which transitions to a more fluid liquid crystalline phase above this temperature.[1] This sharp and well-characterized phase transition makes this compound an excellent model for studying membrane biophysics and a critical component in the formulation of thermosensitive liposomes for targeted drug delivery.

In the context of biology, this compound is the primary and most surface-active component of pulmonary surfactant, the complex mixture of lipids and proteins that lines the alveoli of the lungs. Its ability to dramatically reduce surface tension is essential for preventing alveolar collapse during respiration.

Quantitative Comparison of Saturated Phospholipids

The choice between this compound and other saturated phospholipids, such as 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) and 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), often depends on the desired membrane characteristics for a specific application. The length of the acyl chains is a primary determinant of the phospholipid's transition temperature and membrane fluidity. The following table summarizes key quantitative data for these three commonly used saturated phospholipids.

PropertyDMPC (14:0 PC)This compound (16:0 PC)DSPC (18:0 PC)
Acyl Chain Length 14 carbons16 carbons18 carbons
Molecular Weight 677.93 g/mol 734.04 g/mol 790.16 g/mol
Transition Temperature (Tm) ~24°C~41.5°C~55°C
Encapsulation Efficiency (Inulin) 2.25 ± 0.3%2.13 ± 0.04%2.95 ± 0.3%
Membrane State at 37°C Liquid CrystallineGelGel

Data compiled from multiple sources.[2][3][4][5] It is important to note that the exact values can vary slightly depending on the experimental conditions (e.g., hydration, buffer composition).

Experimental Protocols

To facilitate the practical application of this information, detailed protocols for key experiments in liposome preparation and characterization are provided below.

Protocol 1: Liposome Preparation by Lipid Film Hydration and Extrusion

This is a widely used method for producing multilamellar vesicles (MLVs) followed by size reduction to form large unilamellar vesicles (LUVs) or small unilamellar vesicles (SUVs).

Materials:

  • This compound (or other desired phospholipid)

  • Cholesterol (optional, for modulating membrane fluidity)

  • Chloroform or a chloroform/methanol mixture

  • Hydration buffer (e.g., phosphate-buffered saline, PBS)

  • Rotary evaporator

  • Extruder device

  • Polycarbonate membranes with desired pore size (e.g., 100 nm)

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amount of phospholipid (and cholesterol, if used) in chloroform in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum. This will form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the aqueous hydration buffer to the flask containing the lipid film. The temperature of the buffer should be above the transition temperature (Tm) of the primary phospholipid (e.g., >41.5°C for this compound).

    • Gently agitate the flask to hydrate the lipid film. This process results in the formation of multilamellar vesicles (MLVs).

  • Extrusion (Size Reduction):

    • Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Heat the extruder to a temperature above the Tm of the lipid.

    • Load the MLV suspension into one of the syringes of the extruder.

    • Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 11 or 21 times). This process disrupts the MLVs and forces them to re-form into unilamellar vesicles of a more uniform size.

  • Storage:

    • Store the resulting liposome suspension at 4°C. For long-term storage, the suspension can be frozen, although this may affect vesicle integrity.

Protocol 2: Characterization of Liposomes by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution and zeta potential of nanoparticles in suspension.

Materials:

  • Liposome suspension

  • Dynamic Light Scattering (DLS) instrument

  • Cuvettes

Procedure:

  • Sample Preparation:

    • Dilute a small aliquot of the liposome suspension with the same buffer used for hydration to an appropriate concentration for DLS measurement. The optimal concentration will depend on the instrument.

  • Size Measurement:

    • Transfer the diluted sample to a clean cuvette.

    • Place the cuvette in the DLS instrument.

    • Set the instrument parameters (e.g., temperature, scattering angle).

    • Initiate the measurement. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the liposomes and use this information to calculate the hydrodynamic diameter and polydispersity index (PDI).

  • Zeta Potential Measurement:

    • For zeta potential measurement, transfer the diluted sample to a specialized zeta potential cuvette.

    • Place the cuvette in the instrument.

    • The instrument will apply an electric field and measure the velocity of the liposomes, from which the zeta potential is calculated. This provides information about the surface charge of the liposomes, which is crucial for stability.

Protocol 3: Determination of Phase Transition Temperature by Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to determine the phase transition temperature (Tm) of lipids.

Materials:

  • Liposome suspension

  • Differential Scanning Calorimeter (DSC)

  • Sample pans and lids

Procedure:

  • Sample Preparation:

    • Accurately weigh a small amount of the liposome suspension into a DSC sample pan.

    • Seal the pan hermetically.

    • Prepare a reference pan containing the same amount of buffer.

  • DSC Measurement:

    • Place the sample and reference pans in the DSC instrument.

    • Set the desired temperature program. A typical program involves heating the sample at a constant rate (e.g., 1-5°C/min) over a temperature range that encompasses the expected transition temperature.

    • Initiate the measurement. The instrument will record the heat flow into the sample as a function of temperature.

  • Data Analysis:

    • The phase transition will appear as an endothermic peak in the DSC thermogram.

    • The onset temperature of the peak is often taken as the start of the transition, and the peak maximum corresponds to the transition temperature (Tm).

Visualizing Workflows and Pathways

To further clarify the experimental processes and the context of this compound's advantages, the following diagrams are provided in the DOT language for use with Graphviz.

Liposome_Preparation_and_Characterization Experimental Workflow for Liposome Analysis cluster_prep Liposome Preparation cluster_char Characterization cluster_results Analysis Lipid Film Formation Lipid Film Formation Hydration Hydration Lipid Film Formation->Hydration Add Buffer > Tm Extrusion Extrusion Hydration->Extrusion MLVs to LUVs DLS DLS Extrusion->DLS DSC DSC Extrusion->DSC Size & PDI Size & PDI DLS->Size & PDI Zeta Potential Zeta Potential DLS->Zeta Potential Transition Temperature (Tm) Transition Temperature (Tm) DSC->Transition Temperature (Tm)

Caption: Workflow for liposome preparation and characterization.

Thermosensitive_Liposome_Drug_Delivery Thermosensitive Liposome Drug Delivery cluster_systemic Systemic Circulation (37°C) cluster_tumor Tumor Microenvironment (Hyperthermia > 41.5°C) Liposome_Stable This compound Liposome (Gel Phase) Drug Encapsulated Liposome_Leaky This compound Liposome (Liquid Crystalline Phase) Drug Release Liposome_Stable->Liposome_Leaky Local Heating Tumor_Cell Tumor Cell Liposome_Leaky->Tumor_Cell Drug Uptake

Caption: Mechanism of thermosensitive drug delivery using this compound liposomes.

References

Cross-Validation of DPPC Membrane Thickness: A Comparative Guide to AFM and X-ray Scattering Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise structural details of lipid bilayers is paramount for applications ranging from fundamental membrane biophysics to novel drug delivery systems. Dipalmitoylphosphatidylcholine (DPPC) is a widely studied saturated phospholipid that serves as a key model for biological membranes. The accurate determination of its membrane thickness is crucial, and two powerful techniques frequently employed for this purpose are Atomic Force Microscopy (AFM) and X-ray Scattering. This guide provides a comprehensive comparison of these two methods for characterizing this compound membrane thickness, supported by experimental data and detailed protocols.

This guide will objectively compare the performance of AFM and X-ray Scattering in determining this compound membrane thickness, offering a clear overview of their respective strengths and limitations. By presenting quantitative data, detailed experimental methodologies, and a visual workflow, this document aims to equip researchers with the necessary information to select the most appropriate technique for their specific research needs and to critically evaluate published data.

Quantitative Comparison of this compound Membrane Thickness

The thickness of a this compound lipid bilayer can vary depending on its phase (e.g., gel or liquid crystalline), the substrate it is supported on (for AFM), and the level of hydration. The following table summarizes representative this compound membrane thickness values obtained by Atomic Force Microscopy and X-ray Scattering techniques from various studies. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.

TechniqueSample TypeTemperature (°C)Measured Thickness (nm)Reference
Atomic Force Microscopy (AFM) Supported this compound Monolayer (in air)Room Temperature2.39 ± 0.05[1]
Supported this compound BilayerNot Specified~4.0 - 5.0
X-ray Scattering (XRR/SAXS) This compound Monolayer (in air)Room Temperature2.39 ± 0.05[1]
This compound Bilayer (Vesicles)295 K (~22 °C)3.9 ± 0.1[2][3]
This compound Bilayer (Vesicles)45~6.0[4]
This compound Bilayer (Vesicles)Not Specified~3.97[5]

Key Observations:

  • Both AFM and X-ray scattering provide measurements of this compound membrane thickness on the nanometer scale.

  • There is a notable difference in the reported thickness of this compound bilayers, which can be attributed to the different sample preparations (supported bilayers for AFM vs. vesicles in solution for SAXS) and experimental conditions such as temperature, which influences the lipid phase.

  • For monolayers in a controlled environment (dry air), both techniques can yield very similar results.

Experimental Workflow for Cross-Validation

The following diagram illustrates a logical workflow for the cross-validation of this compound membrane thickness using both Atomic Force Microscopy and Small-Angle X-ray Scattering.

G cluster_0 This compound Sample Preparation cluster_1 AFM Analysis cluster_2 X-ray Scattering Analysis cluster_3 Cross-Validation prep This compound Lipid Stock in Organic Solvent vesicles Liposome Formation (Hydration & Sonication/Extrusion) prep->vesicles slb Supported Lipid Bilayer (SLB) Formation on Mica vesicles->slb Vesicle Fusion saxs_sample This compound Vesicle Suspension vesicles->saxs_sample afm_imaging AFM Imaging & Force Spectroscopy slb->afm_imaging afm_data AFM Data Analysis: Height Profiles afm_imaging->afm_data comparison Comparison of Membrane Thickness afm_data->comparison saxs_measurement SAXS Measurement saxs_sample->saxs_measurement saxs_data SAXS Data Analysis: Electron Density Profile saxs_measurement->saxs_data saxs_data->comparison

Cross-validation workflow for this compound membrane thickness.

Detailed Experimental Protocols

Atomic Force Microscopy (AFM) for Supported this compound Bilayer Thickness

This protocol describes the formation of a supported this compound bilayer on a mica substrate via the vesicle fusion method, followed by AFM imaging to determine the bilayer thickness.[2][3][6][7]

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (this compound) powder

  • Chloroform

  • HEPES buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Freshly cleaved mica discs

  • Deionized water

Procedure:

  • Liposome Preparation:

    • Dissolve this compound in chloroform to a desired concentration (e.g., 1 mg/mL).

    • In a round-bottom flask, evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.

    • Place the flask under vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with HEPES buffer by vortexing, resulting in a suspension of multilamellar vesicles (MLVs).

    • To create small unilamellar vesicles (SUVs), sonicate the MLV suspension on ice or extrude it through a polycarbonate membrane with a specific pore size (e.g., 100 nm).

  • Supported Lipid Bilayer (SLB) Formation:

    • Cleave a mica disc to expose a fresh, atomically flat surface.

    • Mount the mica disc in the AFM fluid cell.

    • Pipette the this compound vesicle suspension onto the mica surface.

    • Since this compound is in the gel phase at room temperature, the vesicle fusion process needs to be induced by heating. Incubate the sample at a temperature above the main phase transition temperature of this compound (41°C), for instance, at 60-70°C, for approximately 30-60 minutes.[6][7]

    • After incubation, slowly cool the sample down to room temperature.

    • Gently rinse the surface with HEPES buffer to remove any unfused vesicles.

  • AFM Imaging and Thickness Measurement:

    • Operate the AFM in contact or tapping mode in liquid (HEPES buffer).

    • Scan the surface to locate areas with defects or edges in the bilayer.

    • Acquire high-resolution images of these regions.

    • Use the AFM software to draw a line profile across the edge of the bilayer, from the exposed mica substrate to the top of the bilayer.

    • The height difference in the profile corresponds to the thickness of the this compound bilayer.

    • Alternatively, force spectroscopy can be used. By pushing the AFM tip through the bilayer, the distance between the "breakthrough" event and the contact with the hard substrate provides a measure of the bilayer thickness.

Small-Angle X-ray Scattering (SAXS) for this compound Vesicle Bilayer Thickness

This protocol outlines the general procedure for preparing this compound vesicles and analyzing them with SAXS to determine the bilayer thickness.

Materials:

  • This compound liposome suspension (prepared as described in the AFM protocol).

  • Quartz capillary tubes for sample loading.

Procedure:

  • Sample Preparation:

    • Prepare a suspension of this compound vesicles (either MLVs or unilamellar vesicles) at a known concentration in a suitable buffer (e.g., HEPES or PBS).

    • Load the vesicle suspension into a thin-walled quartz capillary tube.

    • Seal the capillary to prevent evaporation.

  • SAXS Data Acquisition:

    • Mount the sample-filled capillary in the SAXS instrument.

    • Control the sample temperature, especially for temperature-sensitive lipids like this compound. For this compound, data is often collected both below and above its main phase transition temperature (41°C).[4]

    • Expose the sample to a collimated X-ray beam.

    • Record the scattered X-ray intensity as a function of the scattering angle (2θ) or the scattering vector, q (q = 4πsin(θ)/λ, where λ is the X-ray wavelength).

    • Also, collect a scattering pattern of the buffer-filled capillary for background subtraction.

  • Data Analysis and Thickness Determination:

    • Subtract the buffer scattering from the sample scattering to obtain the scattering profile of the this compound vesicles.

    • For multilamellar vesicles (MLVs), the scattering pattern will exhibit a series of sharp Bragg peaks. The position of these peaks can be used to determine the lamellar repeat distance (d-spacing), which includes the bilayer thickness and the thickness of the inter-bilayer water layer.

    • For unilamellar vesicles (ULVs), the scattering data is modeled to extract structural parameters. The data is fitted to a model that describes the electron density profile of the lipid bilayer.

    • The electron density profile is typically modeled as a series of concentric shells representing the headgroups and the hydrocarbon core of the lipid bilayer.

    • From the best-fit model, the distance between the electron density peaks of the inner and outer headgroups provides a precise measurement of the bilayer thickness.

Concluding Remarks

Both Atomic Force Microscopy and X-ray Scattering are powerful techniques for determining the thickness of this compound membranes. AFM provides direct, high-resolution topographical images of supported bilayers and allows for the measurement of thickness at specific locations. However, the results can be influenced by the substrate and the AFM tip-sample interaction forces. X-ray scattering, on the other hand, provides ensemble-averaged structural information of vesicles in solution, offering a more "native-state" measurement of the bilayer thickness. The choice between these two techniques will depend on the specific research question. For studying the properties of individual, supported membranes and their interactions with other molecules, AFM is invaluable. For determining the intrinsic, average structural parameters of lipid bilayers in a bulk solution, X-ray scattering is the method of choice. For a comprehensive understanding, a correlative approach, as outlined in this guide, can provide a powerful cross-validation of the structural properties of this compound membranes.

References

A Comparative Guide: DPPC vs. E. coli Lipid Extract for Protein Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The choice of a model membrane system is a critical decision in the study of membrane proteins, profoundly influencing experimental outcomes related to protein structure, function, and stability. This guide provides a detailed comparison of two commonly used membrane mimetic systems: the synthetic, single-component 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) and the biologically derived E. coli lipid extract. Understanding the distinct properties of each is paramount for designing robust experiments and interpreting data accurately.

At a Glance: Key Differences

FeatureThis compound (1,2-dipalmitoyl-sn-glycero-3-phosphocholine)E. coli Lipid Extract
Composition Homogeneous, single lipid speciesHeterogeneous mixture of phospholipids (PE, PG, CL) and other lipids
Phase Behavior Well-defined gel-to-liquid crystalline phase transition (Tm) at 41°C[1]Broad phase transition over a range of temperatures, generally below 37°C[2]
Physical State at 37°C Gel phase (below Tm)Liquid-crystalline (fluid) phase
Biological Relevance Low; represents a simplified, artificial bilayerHigh; mimics the native lipid environment of E. coli inner membrane
Suitability Studies on specific lipid-protein interactions, phase behavior effectsFunctional and structural studies requiring a native-like, fluid membrane

Physical and Chemical Properties

A deeper understanding of the physicochemical characteristics of this compound and E. coli lipid extract is essential for selecting the appropriate system for your research needs.

PropertyThis compoundE. coli Polar Lipid Extract
Major Lipid Components 100% Dipalmitoylphosphatidylcholine~67% Phosphatidylethanolamine (PE), ~23% Phosphatidylglycerol (PG), ~10% Cardiolipin (CL)
Acyl Chain Composition Saturated (16:0)Mixture of saturated, unsaturated, and cyclopropane fatty acids
Phase Transition Temp (Tm) 41°C[1]Broad transition, typically between -2°C and 1°C[3]
Membrane Thickness ~4.5 - 5.0 nm (gel phase)~4.1 ± 0.3 nm (fluid phase)[3]
Area per Lipid Molecule ~0.48 nm² (gel phase)~0.60 - 0.65 nm² (fluid phase)[3]

Impact on Protein Studies

The choice between a defined, synthetic lipid environment and a complex, natural extract has significant implications for the behavior of reconstituted membrane proteins.

Protein Stability

The stability of a membrane protein is intimately linked to its surrounding lipid environment. The rigid, ordered gel phase of this compound at physiological temperatures (below 41°C) can impose lateral pressure on a reconstituted protein, potentially leading to conformational changes or even denaturation. In contrast, the fluid, liquid-crystalline phase of E. coli lipid extract provides a more accommodating environment that can better match the hydrophobic thickness of the protein's transmembrane domains, often resulting in enhanced stability.[4]

Protein Function

For many membrane proteins, function is critically dependent on the fluidity and composition of the lipid bilayer. The heterogeneous nature of E. coli lipid extract, with its mixture of lipid headgroups and acyl chains, can provide specific lipid-protein interactions that are essential for activity. For example, the presence of anionic lipids like phosphatidylglycerol (PG) and cardiolipin (CL) in E. coli extract can be crucial for the proper folding and function of certain transporters and channels. Reconstitution in a single-component this compound membrane may not support the native conformation and, consequently, the full functional activity of the protein.

Experimental Protocols

The successful reconstitution of a membrane protein into a lipid bilayer is a multi-step process that requires careful optimization. Below are generalized protocols for the preparation of liposomes and the reconstitution of membrane proteins using either this compound or E. coli lipid extract.

Liposome Preparation by Film Hydration and Extrusion

This is a common method for producing unilamellar vesicles of a defined size.

  • Lipid Film Formation: A solution of the desired lipid (this compound or E. coli lipid extract) in an organic solvent (e.g., chloroform or a chloroform/methanol mixture) is dried to a thin film on the inside of a round-bottom flask using a rotary evaporator. Residual solvent is removed under vacuum for several hours.

  • Hydration: The lipid film is hydrated by adding an aqueous buffer and vortexing or gentle agitation. For this compound, this step should be performed above its phase transition temperature (e.g., at 50-60°C) to ensure proper hydration. For E. coli lipid extract, hydration can be done at room temperature.

  • Extrusion: The resulting multilamellar vesicle suspension is repeatedly passed through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder. This process, also performed above the Tm for this compound, generates unilamellar liposomes of a relatively uniform size distribution.

Detergent-Assisted Protein Reconstitution

This widely used method involves the solubilization of both the protein and the lipids in a detergent, followed by the removal of the detergent to allow the formation of proteoliposomes.

  • Solubilization: The purified membrane protein, solubilized in a specific detergent (e.g., octylglucoside, DDM), is mixed with a solution of pre-formed liposomes (this compound or E. coli lipid extract). Additional detergent is added to the mixture to saturate and destabilize the liposomes, leading to the formation of mixed protein-lipid-detergent micelles.

  • Detergent Removal: The detergent is gradually removed from the mixture. Common methods for detergent removal include:

    • Dialysis: The mixture is placed in a dialysis cassette with a molecular weight cutoff that retains the proteoliposomes but allows the smaller detergent micelles to diffuse out.

    • Bio-Beads: Porous polystyrene beads (e.g., Bio-Beads SM-2) are added to the mixture to adsorb the detergent.

    • Size Exclusion Chromatography: The mixture is passed through a gel filtration column to separate the larger proteoliposomes from the smaller detergent micelles.

  • Proteoliposome Characterization: The resulting proteoliposomes should be characterized to determine the efficiency of protein incorporation, the orientation of the protein within the bilayer, and the size and lamellarity of the vesicles.

Visualizing the Workflow: Protein Reconstitution

The following diagrams illustrate the key steps in liposome preparation and detergent-assisted protein reconstitution.

Liposome_Preparation cluster_prep Liposome Preparation Lipid_in_Solvent Lipid in Organic Solvent Lipid_Film Dry Lipid Film Lipid_in_Solvent->Lipid_Film Evaporation Hydration Hydration with Buffer Lipid_Film->Hydration MLVs Multilamellar Vesicles (MLVs) Hydration->MLVs Extrusion Extrusion MLVs->Extrusion LUVs Large Unilamellar Vesicles (LUVs) Extrusion->LUVs

Caption: Workflow for the preparation of large unilamellar vesicles (LUVs).

Protein_Reconstitution cluster_recon Detergent-Assisted Protein Reconstitution Purified_Protein Purified Protein in Detergent Mixing Mixing and Detergent Addition Purified_Protein->Mixing Liposomes Liposomes Liposomes->Mixing Mixed_Micelles Protein-Lipid-Detergent Mixed Micelles Mixing->Mixed_Micelles Detergent_Removal Detergent Removal (Dialysis, Bio-Beads, SEC) Mixed_Micelles->Detergent_Removal Proteoliposomes Proteoliposomes Detergent_Removal->Proteoliposomes

References

A Comparative Guide to the Effects of Calcium vs. Magnesium Ions on DPPC Bilayers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of calcium (Ca²⁺) and magnesium (Mg²⁺) ions on the biophysical properties of dipalmitoylphosphatidylcholine (DPPC) bilayers. Understanding these interactions is crucial for research in membrane biophysics, drug delivery system design, and the study of cellular signaling processes where these ions play a pivotal role. This document summarizes key experimental findings, presents quantitative data in a comparative format, and details the methodologies used in the cited research.

Overview of Ion-Bilayer Interactions

Divalent cations such as calcium and magnesium are known to interact with the phosphate and carbonyl groups of phosphatidylcholine headgroups. This interaction, although weaker than with anionic phospholipids, can significantly alter the physical state of the this compound bilayer. The differing ionic radii and hydration energies of Ca²⁺ and Mg²⁺ lead to distinct effects on membrane structure and dynamics. Generally, Ca²⁺ exhibits a stronger interaction with phospholipid headgroups compared to Mg²⁺, leading to more pronounced changes in bilayer properties.

Quantitative Data Presentation

The following tables summarize the key quantitative effects of calcium and magnesium ions on this compound bilayers based on experimental data from differential scanning calorimetry (DSC) and fluorescence polarization studies.

Table 1: Thermotropic Properties of this compound Bilayers in the Presence of Ca²⁺ and Mg²⁺

ParameterConditionEffect of Ca²⁺Effect of Mg²⁺Reference
Main Phase Transition Temperature (Tm) This compound LiposomesAt ≥10 mM, splits the main transition peak.Broadens the transition and increases Tm, but to a lesser extent than Ca²⁺.[1][2]
Pre-transition This compound LiposomesDisappears at ≥30 mM.Less pronounced effect compared to Ca²⁺.[2]
Enthalpy of Main Transition (ΔH) Mixed DMPC/DMPG BilayersIncrease at low concentrations.[3]Increase at low concentrations.[3][3]

Note: Data for pure this compound bilayers showing a direct side-by-side comparison of ΔH is limited. The data from mixed bilayers suggests a similar initial trend for both ions.

Table 2: Membrane Fluidity of this compound Bilayers Assessed by Fluorescence Anisotropy

ParameterProbeEffect of Ca²⁺Effect of Mg²⁺Reference
Fluorescence Anisotropy DPHIncreased anisotropy, indicating decreased molecular mobility and a more restricted free volume of molecular rotation.A distinct but lesser effect compared to Ca²⁺.

Comparative Analysis of Effects

Thermotropic Behavior

Differential scanning calorimetry (DSC) studies reveal that both Ca²⁺ and Mg²⁺ influence the phase transitions of this compound bilayers, but with notable differences.

  • Calcium Ions (Ca²⁺): At concentrations of 10 mM and higher, Ca²⁺ induces a significant perturbation in the main phase transition of this compound, causing the characteristic single peak to split into two distinguishable components.[2] This suggests the formation of distinct lipid domains with different thermal stabilities. Furthermore, at concentrations of 30 mM and above, the pre-transition, which corresponds to the transformation from the lamellar gel (Lβ') phase to the ripple (Pβ') phase, is abolished.[2]

  • Magnesium Ions (Mg²⁺): The effect of Mg²⁺ on the thermotropic behavior of this compound is less dramatic. It tends to broaden the main phase transition and shift it to a slightly higher temperature, indicating a stabilization of the gel phase, but it does not cause the peak splitting observed with Ca²⁺.[1]

Membrane Fluidity

Fluorescence polarization experiments, often using the probe 1,6-diphenyl-1,3,5-hexatriene (DPH), provide insights into the effects of these ions on the molecular mobility within the hydrophobic core of the bilayer.

  • Calcium Ions (Ca²⁺): The presence of Ca²⁺ leads to a significant increase in the fluorescence anisotropy of DPH in this compound membranes. This indicates a decrease in the rotational freedom of the probe, which is interpreted as a reduction in membrane fluidity and a more ordered state of the lipid acyl chains. The effect is observable from 1 mM Ca²⁺ concentration.

  • Magnesium Ions (Mg²⁺): While Mg²⁺ also increases the fluorescence anisotropy of DPH in this compound bilayers, the magnitude of this effect is distinctly less than that observed with Ca²⁺ under similar concentrations. This suggests that Mg²⁺ is less effective at ordering the acyl chains and reducing the free volume within the bilayer core.

Experimental Protocols

Differential Scanning Calorimetry (DSC) of this compound Liposomes

Objective: To determine the effect of Ca²⁺ and Mg²⁺ on the phase transition temperature (Tm) and enthalpy (ΔH) of this compound bilayers.

Methodology:

  • Liposome Preparation:

    • A known amount of this compound is dissolved in chloroform.

    • The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.

    • The lipid film is dried under vacuum for at least 2 hours to remove any residual solvent.

    • The film is hydrated with a buffer solution (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) containing the desired concentration of CaCl₂ or MgCl₂.

    • The suspension is vortexed vigorously above the Tm of this compound (~41°C) to form multilamellar vesicles (MLVs).

  • DSC Measurement:

    • Aliquots of the liposome suspension and a reference solution (buffer with the corresponding salt concentration) are hermetically sealed in aluminum pans.

    • The samples are placed in the DSC instrument.

    • The temperature is scanned over a range that encompasses the phase transition of this compound (e.g., 20°C to 60°C) at a controlled heating rate (e.g., 1°C/min).

    • The heat flow to the sample is measured as a function of temperature, and the thermogram is recorded.

    • The Tm is determined as the peak temperature of the transition, and the ΔH is calculated from the area under the peak.

Fluorescence Anisotropy Measurement

Objective: To assess the effect of Ca²⁺ and Mg²⁺ on the fluidity of this compound bilayers.

Methodology:

  • Liposome Preparation with Fluorescent Probe:

    • This compound and the fluorescent probe (e.g., DPH) are co-dissolved in chloroform at a specific molar ratio (e.g., 1:500 probe to lipid).

    • A thin film is prepared as described for the DSC protocol.

    • The lipid film is hydrated with the appropriate buffer containing CaCl₂ or MgCl₂ to form liposomes with the incorporated probe.

  • Fluorescence Measurement:

    • The liposome suspension is placed in a quartz cuvette in a spectrofluorometer equipped with polarizers.

    • The sample is excited with vertically polarized light at the excitation wavelength of the probe (e.g., ~360 nm for DPH).

    • The fluorescence emission is measured at the emission wavelength (e.g., ~430 nm for DPH) through polarizers oriented vertically (IVV) and horizontally (IVH).

    • The steady-state fluorescence anisotropy (r) is calculated using the formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH) where G is the grating correction factor of the instrument.

    • Measurements are typically performed as a function of temperature.

Visualizations

Logical Flow of Comparison

logical_flow cluster_ions Divalent Cations cluster_effects Biophysical Effects cluster_outcomes Observed Outcomes Ca Calcium (Ca²⁺) This compound This compound Bilayer Ca->this compound Mg Magnesium (Mg²⁺) Mg->this compound Thermo Thermotropic Properties (DSC) This compound->Thermo Fluid Membrane Fluidity (Fluorescence Anisotropy) This compound->Fluid Ca_Thermo Stronger Effect: - Peak Splitting - Abolishes Pre-transition Thermo->Ca_Thermo Ca²⁺ Mg_Thermo Weaker Effect: - Broadens Transition - Slight Tₘ Increase Thermo->Mg_Thermo Mg²⁺ Ca_Fluid Significant Decrease in Fluidity (Higher Anisotropy) Fluid->Ca_Fluid Ca²⁺ Mg_Fluid Moderate Decrease in Fluidity (Lower Anisotropy) Fluid->Mg_Fluid Mg²⁺

Caption: Comparative effects of Ca²⁺ and Mg²⁺ on this compound bilayers.

Experimental Workflow for a Comparative Study

experimental_workflow cluster_prep Sample Preparation cluster_analysis Biophysical Analysis cluster_data Data Acquisition & Analysis cluster_comparison Comparative Analysis arrow arrow start This compound in Chloroform film Lipid Film Formation start->film hydration Hydration with Buffer (+/- Ca²⁺ or Mg²⁺) film->hydration liposomes Formation of This compound Liposomes hydration->liposomes dsc Differential Scanning Calorimetry (DSC) liposomes->dsc fluorescence Fluorescence Anisotropy liposomes->fluorescence dsc_data Thermograms (Tₘ, ΔH) dsc->dsc_data fluorescence_data Anisotropy Values (r) fluorescence->fluorescence_data comparison Comparison of Ca²⁺ vs. Mg²⁺ Effects dsc_data->comparison fluorescence_data->comparison

Caption: Workflow for comparing ion effects on this compound bilayers.

Conclusion

The experimental evidence clearly indicates that both calcium and magnesium ions interact with and modify the properties of this compound bilayers. However, Ca²⁺ exerts a more profound influence, leading to significant changes in the thermotropic phase behavior, including peak splitting, and a more substantial reduction in membrane fluidity. In contrast, Mg²⁺ has a more subtle effect, generally causing a broadening of the phase transition and a lesser decrease in fluidity. These differences are attributed to the distinct coordination chemistries and hydration shells of the two ions, which dictate the nature and strength of their interactions with the phosphate and carbonyl moieties of the this compound headgroup. For researchers in drug development and membrane biophysics, these findings underscore the importance of considering the specific ionic environment when designing lipid-based formulations and interpreting experimental results.

References

A Comparative Guide to Validating Novel Fluorescent Probes in DPPC Membranes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of a new fluorescent probe, designated here as "NewProbe," for studying the biophysical properties of dipalmitoylphosphatidylcholine (DPPC) membranes. The performance of NewProbe is objectively compared against two well-established fluorescent probes, Laurdan and Prodan, which are widely used to characterize membrane polarity and phase state. The experimental data presented herein is synthesized from established literature values to provide a realistic comparison.

Performance Comparison of Fluorescent Probes in this compound Vesicles

The following tables summarize the key photophysical and partitioning properties of NewProbe in comparison to Laurdan and Prodan in this compound large unilamellar vesicles (LUVs). These quantitative data are essential for evaluating the suitability of a new probe for membrane studies.

Table 1: Spectroscopic Properties in Different Membrane Phases

PropertyNewProbeLaurdanProdan
Excitation Max (λ_ex_) 385 nm350 nm360 nm
Emission Max (λ_em_) - Gel Phase (25°C) 440 nm440 nm440 nm
Emission Max (λ_em_) - Liquid Crystalline Phase (50°C) 495 nm490 nm510 nm
Stokes Shift - Gel Phase 55 nm90 nm80 nm
Stokes Shift - Liquid Crystalline Phase 110 nm140 nm150 nm
Spectral Shift (Δλ_em_) 55 nm50 nm70 nm

Table 2: Partitioning and Quantum Yield

PropertyNewProbeLaurdanProdan
Partition Coefficient (K_p_) 1.5 x 10^61.0 x 10^65.0 x 10^4
Quantum Yield (Φ) - in this compound 0.650.580.50
Quantum Yield (Φ) - in Water 0.050.030.10

Table 3: Fluorescence Lifetime and Anisotropy

PropertyNewProbeLaurdanProdan
Fluorescence Lifetime (τ) - Gel Phase 4.5 ns4.2 ns3.8 ns
Fluorescence Lifetime (τ) - Liquid Crystalline Phase 2.0 ns1.8 ns1.5 ns
Steady-State Anisotropy (r) - Gel Phase 0.320.300.28
Steady-State Anisotropy (r) - Liquid Crystalline Phase 0.150.120.10

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are designed to be reproducible and serve as a standard for the validation of new membrane probes.

Preparation of this compound Large Unilamellar Vesicles (LUVs)
  • A solution of this compound in chloroform is dried under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.

  • The lipid film is further dried under vacuum for at least 2 hours to remove any residual solvent.

  • The lipid film is hydrated with a buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) to a final lipid concentration of 1 mM by vortexing. This results in the formation of multilamellar vesicles (MLVs).

  • The MLV suspension is subjected to at least 10 freeze-thaw cycles using liquid nitrogen and a warm water bath to promote the formation of unilamellar vesicles.

  • The suspension is then extruded at a temperature above the phase transition of this compound (~50°C) through a polycarbonate membrane with a pore size of 100 nm using a mini-extruder. The extrusion process is repeated at least 11 times to ensure a homogenous population of LUVs.[1]

Determination of the Membrane-Buffer Partition Coefficient (K_p_)

The partition coefficient (K_p_) describes the equilibrium distribution of the fluorescent probe between the lipid membrane and the aqueous buffer. It is a critical parameter for understanding the probe's affinity for the membrane.[2][3]

  • A stock solution of the fluorescent probe is prepared in a suitable organic solvent (e.g., ethanol or DMSO).

  • A series of this compound LUV suspensions with varying lipid concentrations are prepared.

  • A fixed concentration of the fluorescent probe is added to each LUV suspension and to a reference cuvette containing only buffer. The final concentration of the organic solvent should be kept below 1% (v/v) to avoid affecting membrane integrity.

  • The samples are incubated at a controlled temperature until partitioning equilibrium is reached.

  • The fluorescence intensity of the probe in each sample is measured using a fluorometer.

  • The partition coefficient is determined by analyzing the increase in fluorescence intensity as a function of lipid concentration, often utilizing a titration method where fluorescence enhancement is plotted against the lipid concentration.[2]

Measurement of Fluorescence Quantum Yield (Φ)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is determined by comparing the integrated fluorescence intensity of the sample to that of a standard with a known quantum yield.

  • The absorbance of the fluorescent probe in the this compound LUV suspension and the quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄) are measured at the excitation wavelength. The absorbance should be kept below 0.1 to minimize inner filter effects.

  • The fluorescence emission spectra of both the sample and the standard are recorded under identical experimental conditions (excitation wavelength, slit widths).

  • The integrated fluorescence intensities (area under the emission curve) are calculated for both the sample and the standard.

  • The quantum yield of the sample (Φ_sample) is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ_std is the quantum yield of the standard, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Measurement of Fluorescence Lifetime (τ) and Anisotropy (r)

Fluorescence lifetime and anisotropy provide insights into the local environment and rotational mobility of the probe within the membrane.[4][5][6][7] These measurements are typically performed using time-correlated single-photon counting (TCSPC).

  • The fluorescent probe is incorporated into the this compound LUV suspension.

  • The sample is excited with a pulsed light source (e.g., a laser diode or a picosecond pulsed LED) at the appropriate wavelength.

  • The fluorescence decay is measured at the emission maximum using polarizers oriented parallel (I_parallel) and perpendicular (I_perpendicular) to the polarization of the excitation light.

  • The total fluorescence decay (I_total) is calculated as I_total = I_parallel + 2 * I_perpendicular. The fluorescence lifetime (τ) is determined by fitting the total decay curve to a multi-exponential decay model.

  • The time-resolved anisotropy decay, r(t), is calculated as r(t) = (I_parallel(t) - I_perpendicular(t)) / (I_parallel(t) + 2 * I_perpendicular(t)).

  • The steady-state anisotropy (r) can be determined from the initial anisotropy value of the decay curve or from steady-state fluorescence measurements.

Visualizations

The following diagrams illustrate the experimental workflow for validating a new fluorescent probe, the principle of how such probes sense membrane properties, and the logical flow of data analysis.

Experimental_Workflow cluster_prep Probe & Vesicle Preparation cluster_exp Biophysical Experiments cluster_analysis Data Analysis & Comparison Probe_Stock Prepare Probe Stock Solution Partition_Coeff Determine Partition Coefficient (Kp) Probe_Stock->Partition_Coeff Quantum_Yield Measure Quantum Yield (Φ) Probe_Stock->Quantum_Yield Lifetime_Anisotropy Measure Lifetime (τ) & Anisotropy (r) Probe_Stock->Lifetime_Anisotropy DPPC_LUVs Prepare this compound LUVs (Extrusion) DPPC_LUVs->Partition_Coeff DPPC_LUVs->Quantum_Yield DPPC_LUVs->Lifetime_Anisotropy Data_Processing Process Raw Data Partition_Coeff->Data_Processing Quantum_Yield->Data_Processing Lifetime_Anisotropy->Data_Processing Comparison Compare with Standards (Laurdan, Prodan) Data_Processing->Comparison Validation Validate NewProbe Performance Comparison->Validation

Caption: Experimental workflow for validating a new fluorescent membrane probe.

Membrane_Sensing_Pathway cluster_membrane This compound Membrane cluster_response Fluorescence Response Gel_Phase Gel Phase (Ordered, Low Polarity) NewProbe NewProbe Gel_Phase->NewProbe incorporation Liquid_Crystalline Liquid Crystalline (Disordered, High Polarity) Liquid_Crystalline->NewProbe incorporation Blue_Shift Blue-shifted Emission (High Intensity, Long Lifetime) NewProbe->Blue_Shift in Gel Phase Red_Shift Red-shifted Emission (Low Intensity, Short Lifetime) NewProbe->Red_Shift in Liquid Crystalline Phase

Caption: Principle of membrane property sensing by an environment-sensitive probe.

Data_Analysis_Logic Raw_Data Raw Experimental Data (Fluorescence Intensity, Decay Curves) Spectral_Analysis Spectral Analysis (λ_em_, Stokes Shift, Δλ_em_) Raw_Data->Spectral_Analysis Partition_Analysis Partition Coefficient Calculation (Kp) Raw_Data->Partition_Analysis Lifetime_Analysis Lifetime & Anisotropy Fitting (τ, r) Raw_Data->Lifetime_Analysis Comparative_Tables Generate Comparative Data Tables Spectral_Analysis->Comparative_Tables Partition_Analysis->Comparative_Tables Lifetime_Analysis->Comparative_Tables Performance_Evaluation Evaluate Probe Performance (Sensitivity, Affinity, Brightness) Comparative_Tables->Performance_Evaluation

References

A Comparative Guide to Unilamellar and Multilamellar DPPC Vesicles for Encapsulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate vesicle structure is a critical determinant of success in drug delivery systems. Dipalmitoylphosphatidylcholine (DPPC) is a widely used phospholipid for forming liposomes due to its biocompatibility and well-defined phase transition temperature. This guide provides an objective comparison of two primary classes of this compound vesicles—unilamellar and multilamellar—for the encapsulation of therapeutic agents. We will explore their performance differences, supported by experimental data and detailed protocols.

Quantitative Performance Comparison

The choice between unilamellar and multilamellar vesicles often hinges on the physicochemical properties of the drug to be encapsulated and the desired release profile. The following table summarizes the key performance characteristics of each vesicle type.

FeatureUnilamellar Vesicles (UVs)Multilamellar Vesicles (MLVs)Rationale
Primary Encapsulation Hydrophilic CompoundsLipophilic (Hydrophobic) CompoundsUVs offer a larger internal aqueous core-to-lipid ratio, maximizing space for water-soluble molecules.[1] MLVs provide a greater volume of lipid bilayers for oil-soluble molecules to partition into.[1]
Encapsulation Efficiency Generally higher for hydrophilic drugs.Generally higher for lipophilic drugs.The efficiency for hydrophilic drugs in UVs is due to the larger entrapped aqueous volume.[1] For lipophilic drugs, the increased lipid content in MLVs enhances encapsulation.[1][2]
Drug Release Profile Rapid, single-phase release.Slow, sustained, multi-phasic release.In UVs, disruption of the single bilayer releases the entire payload.[1] In MLVs, the drug must traverse multiple lipid layers, resulting in a slower, controlled release.[1]
Loading Capacity Lower for lipophilic drugs, higher for hydrophilic drugs.Higher for lipophilic drugs, lower for hydrophilic drugs.Loading capacity is directly related to the volume of the compartment where the drug resides (aqueous core vs. lipid bilayer).[1]
In Vivo Clearance Slower (especially for smaller vesicles).Faster clearance by the Reticuloendothelial System (RES).Larger particles like MLVs are more rapidly recognized and cleared from circulation.[1]
Structural Stability Less stable; prone to aggregation and leakage.More stable due to the concentric lipid layers.The multiple bilayers provide greater structural integrity.
Size Range Small (SUV): 20-50 nmLarge (LUV): >60 nm[3]0.1 - 5 µm[3]Preparation methods for UVs (sonication, extrusion) yield smaller, more defined sizes. MLVs form spontaneously upon hydration and are typically larger and more polydisperse.

Logical Relationship of Vesicle Choice

The decision to use unilamellar or multilamellar vesicles is primarily dictated by the nature of the compound to be encapsulated.

G cluster_drug Drug Properties cluster_vesicle Optimal Vesicle Choice Drug Compound to Encapsulate Hydrophilic Hydrophilic (Water-Soluble) Drug->Hydrophilic Lipophilic Lipophilic (Lipid-Soluble) Drug->Lipophilic UV Unilamellar Vesicle (UV) - High aqueous volume-to-lipid ratio - Rapid Release Hydrophilic->UV Favors MLV Multilamellar Vesicle (MLV) - High lipid content - Sustained Release Lipophilic->MLV Favors G start Start: This compound Lipid in Organic Solvent film 1. Thin-Film Formation (Rotary Evaporation) start->film hydrate 2. Hydration with Drug Solution (T > 41°C) film->hydrate mlv Result: Multilamellar Vesicles (MLVs) hydrate->mlv process_uv 3. Downstream Processing mlv->process_uv Optional analysis 4. Encapsulation Analysis mlv->analysis sonication Sonication process_uv->sonication extrusion Extrusion process_uv->extrusion suv Result: Small Unilamellar Vesicles (SUVs) sonication->suv luv Result: Large Unilamellar Vesicles (LUVs) extrusion->luv suv->analysis luv->analysis separation_mlv Separation (Centrifugation) analysis->separation_mlv for MLVs separation_uv Separation (Chromatography) analysis->separation_uv for UVs quantify 5. Drug Quantification & EE% Calculation separation_mlv->quantify separation_uv->quantify

References

Safety Operating Guide

Proper Disposal of DPPC: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential safety and logistical information for researchers, this guide outlines the proper disposal procedures for Dipalmitoylphosphatidylcholine (DPPC), a common phospholipid used in drug development and scientific research. While this compound is not classified as a hazardous substance, adherence to proper disposal protocols is crucial for maintaining a safe and compliant laboratory environment.

This compound Safety and Hazard Information

According to multiple safety data sheets (SDS), this compound is not considered a hazardous material.[1] However, it is essential to follow standard laboratory safety practices when handling this compound.

Hazard Category Classification Recommendations
GHS Classification Not a hazardous substance or mixtureHandle in accordance with good industrial hygiene and safety practices.
Health Hazards None anticipated with normal use. May cause mild irritation upon inhalation or contact with eyes or skin.Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]
Environmental Hazards No specific data available, but not expected to be hazardous to the environment.Prevent large quantities from entering drains or waterways.
Fire and Explosion Not flammable or explosive.Use standard fire-extinguishing media appropriate for the surrounding environment.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

DPPC_Disposal_Workflow This compound Disposal Workflow start This compound Waste Generated is_mixed Is the this compound waste mixed with hazardous substances? start->is_mixed solid_waste Solid this compound Waste (e.g., powder, contaminated labware) is_mixed->solid_waste No liquid_waste Liquid this compound Waste (e.g., solutions, suspensions) is_mixed->liquid_waste No hazardous_waste Dispose as Hazardous Chemical Waste (Follow institutional EHS procedures) is_mixed->hazardous_waste Yes dispose_solid Dispose in Non-Hazardous Solid Waste Container solid_waste->dispose_solid dispose_liquid Dispose down the drain with copious amounts of water (Check institutional guidelines) liquid_waste->dispose_liquid end Disposal Complete dispose_solid->end dispose_liquid->end hazardous_waste->end

Caption: This diagram outlines the decision-making process for the proper disposal of this compound waste.

Experimental Protocols for this compound Disposal

The following are step-by-step procedures for the disposal of solid and liquid this compound waste. These protocols are based on general guidelines for non-hazardous laboratory waste.[2] Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations.

Disposal of Solid this compound Waste

This procedure applies to pure this compound powder and disposable labware (e.g., weigh boats, pipette tips, centrifuge tubes) contaminated with this compound.

  • Segregation: Ensure the solid this compound waste is not mixed with any hazardous chemicals. If it is, it must be disposed of as hazardous waste according to your institution's EHS protocols.

  • Containment: Place the solid this compound waste in a designated, clearly labeled non-hazardous solid waste container.[3] This container should be separate from regular trash and biohazardous waste.

  • Labeling: The container should be labeled as "Non-Hazardous Laboratory Waste" or as otherwise specified by your institution.

  • Storage: Store the waste container in a designated area until it is collected by laboratory support or custodial staff for final disposal.

Disposal of Liquid this compound Waste

This procedure applies to aqueous solutions or suspensions of this compound.

  • Segregation: Confirm that the liquid this compound waste does not contain any hazardous materials. If other chemicals are present, the mixture must be disposed of as hazardous chemical waste.

  • Dilution: For small quantities of non-hazardous this compound solutions, they can often be disposed of down the drain.

  • Drain Disposal: While turning on the faucet to generate a steady flow of cold water, slowly pour the liquid this compound waste down the drain.

  • Flushing: Continue to run copious amounts of water for at least 30 seconds after pouring the waste to ensure it is thoroughly flushed from the plumbing system.[4]

  • Institutional Policies: Be aware that some institutions may prohibit the drain disposal of any laboratory chemicals, regardless of their hazard classification. Always check your local and institutional regulations first.

By following these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and sustainable research environment.

References

Essential Safety and Handling Guide for Dipalmitoylphosphatidylcholine (DPPC)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Dipalmitoylphosphatidylcholine (DPPC). Adherence to these procedures is vital for ensuring a safe laboratory environment.

Hazard Identification

The classification of this compound's hazards can vary between suppliers. Some safety data sheets (SDS) classify the substance as not hazardous according to the Globally Harmonized System (GHS). Conversely, other suppliers have assigned GHS classifications that include acute oral toxicity, skin irritation, serious eye irritation, acute inhalation toxicity, and potential for organ damage through prolonged or repeated exposure[1]. Given these discrepancies, it is imperative to consult the specific SDS for the this compound product being used to understand its potential hazards fully.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn to minimize exposure and ensure safety[2][3][4]:

  • Eye Protection: Chemical safety goggles or glasses are essential to protect against splashes and dust[2][5]. For tasks with a higher risk of splashes, a face shield worn over safety glasses is recommended[5].

  • Hand Protection: Wear suitable protective gloves[2]. The specific glove material should be resistant to the chemicals being used.

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact[2][4].

  • Respiratory Protection: In situations where dust or aerosols may be generated, use of a NIOSH/MSHA-approved respirator is advised[2]. Work should be conducted in a well-ventilated area, preferably within a fume hood[2][6].

Quantitative Exposure Limits

Occupational Exposure Limits (OELs) are established to protect workers from the adverse health effects of exposure to chemical substances in the workplace[7][8][9]. These limits are typically expressed as a time-weighted average (TWA) concentration for a standard workday[7]. Currently, specific OELs for this compound have not been established by major regulatory bodies. In the absence of formal OELs, it is crucial to handle this compound with care, employing the principle of keeping exposure as low as reasonably achievable.

SubstanceOccupational Exposure Limit (OEL)Authority
Dipalmitoylphosphatidylcholine (this compound)Not EstablishedN/A

Standard Handling Protocol

Adherence to the following procedural steps will ensure the safe handling of this compound in a laboratory setting:

  • Preparation: Before handling, ensure you have read and understood the product-specific Safety Data Sheet (SDS). Work in a well-ventilated area or a chemical fume hood[2][6].

  • Personal Protective Equipment (PPE): Don the appropriate PPE as outlined above, including safety goggles, gloves, and a lab coat.

  • Handling: Avoid direct contact with skin and eyes[2]. Prevent the formation of dust and aerosols[6]. Do not eat, drink, or smoke in the handling area[1].

  • Storage: Keep the container tightly closed when not in use[2]. Store in a cool, dry place as recommended by the manufacturer, which may include refrigeration or freezing[3][10].

  • Post-Handling: Wash hands thoroughly with soap and water after handling this compound[2][10]. Remove and wash any contaminated clothing before reuse[2].

Emergency Procedures

Accidental Release Measures

In the event of a spill, follow these steps:

  • Evacuate personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wear appropriate personal protective equipment, including respiratory protection if necessary[2].

  • For solid spills, gently sweep or scoop the material into a suitable, labeled container for disposal[2][3]. Avoid generating dust.

  • For liquid spills, absorb the material with an inert, non-combustible absorbent material and place it in a container for disposal[1].

  • Clean the spill area thoroughly with a suitable cleaning agent.

First Aid Measures

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, provide oxygen or artificial respiration and seek medical attention[2][6].

  • Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing[2][6]. Seek medical attention if irritation persists.

  • Eye Contact: If this compound comes into contact with the eyes, flush immediately with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[2]. Remove contact lenses if present and easy to do. Seek immediate medical attention[2][6].

  • Ingestion: If swallowed, wash out the mouth with water, provided the person is conscious. Do not induce vomiting. Seek immediate medical attention[2][6].

Disposal Plan

All waste materials containing this compound should be disposed of in accordance with federal, state, and local environmental regulations[10]. Contact a licensed professional waste disposal service to dispose of this material[10]. Do not allow the chemical to enter drains or water sources[10].

This compound Safe Handling Workflow

DPPC_Handling_Workflow prep Preparation sds Read SDS prep->sds ppe_don Don Appropriate PPE sds->ppe_don handling Handling ppe_don->handling use Use in Ventilated Area handling->use avoid Avoid Contact and Dust handling->avoid storage Store Properly handling->storage post_handling Post-Handling handling->post_handling ppe_doff Remove PPE post_handling->ppe_doff wash Wash Hands ppe_doff->wash disposal Disposal wash->disposal waste Dispose of Waste per Regulations disposal->waste

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DPPC
Reactant of Route 2
Reactant of Route 2
DPPC

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.